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  • Product: 4'-Iodobiphenyl-3-carboxylic acid
  • CAS: 57498-62-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4'-Iodobiphenyl-3-carboxylic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 4'-Iodobiphenyl-3-carboxylic acid (CAS: 57498-62-1) Executive Summary In modern drug discovery and materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 4'-Iodobiphenyl-3-carboxylic acid (CAS: 57498-62-1)

Executive Summary

In modern drug discovery and materials science, rigid molecular scaffolds with orthogonal reactive handles are highly sought after. 4'-Iodobiphenyl-3-carboxylic acid serves as a premier bifunctional building block. The biphenyl core provides a predictable, rigid spatial arrangement ideal for spanning hydrophobic pockets in target proteins. The molecule features two distinct functional handles: a highly reactive iodine atom at the 4'-position (primed for transition-metal-catalyzed cross-coupling) and a 3-carboxylic acid group (serving as a polar anchor or a site for amide derivatization).

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic specifications. Here, we will dissect the physicochemical rationale behind this compound, explore a self-validating synthetic workflow, and detail its late-stage functionalization pathways.

Physicochemical Properties & Pharmacophore Rationale

Understanding the physicochemical properties of 4'-Iodobiphenyl-3-carboxylic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The data below synthesizes key parameters and explains the causality behind their impact on drug design[1][2].

Table 1: Core Physicochemical Properties
PropertyValueCausality / Impact on Drug Design
CAS Number 57498-62-1Unique identifier for procurement and literature search[1].
Molecular Formula C13H9IO2Defines the exact atomic composition[2].
Molecular Weight 324.11 g/mol High MW due to the heavy iodine atom; must be factored into Ligand Efficiency (LE) calculations[3].
InChI Key XMIVQLVJWMCPDK-UHFFFAOYSA-NStandardized structural representation for cheminformatics[2].
Purity Standard ≥95%Minimum threshold required to prevent catalyst poisoning during downstream cross-coupling[2].
Estimated pKa ~4.2Ensures the molecule is predominantly ionized (carboxylate) at physiological pH (7.4), enhancing aqueous solubility.
Estimated LogP ~4.5High lipophilicity drives strong hydrophobic interactions, but requires the polar carboxylic acid to prevent systemic aggregation.

Causality Insight: The presence of the iodine atom does more than just provide a synthetic handle. In medicinal chemistry, heavy halogens like iodine are highly polarizable. This polarizability allows the iodine to participate in halogen bonding —a highly directional interaction with Lewis bases (like backbone carbonyls in a protein binding site), which can significantly increase target affinity compared to lighter halogen analogs.

Synthetic Methodology: Regioselective Suzuki-Miyaura Coupling

The synthesis of 4'-Iodobiphenyl-3-carboxylic acid requires careful control of stoichiometry to prevent over-coupling. The most reliable method is the Suzuki-Miyaura cross-coupling between 3-carboxyphenylboronic acid and an excess of 1,4-diiodobenzene.

Synthesis N1 1,4-Diiodobenzene (3.0 eq, Excess) N3 Pd(PPh3)4 / Na2CO3 PhMe:EtOH:H2O (2:1:1) N1->N3 N2 3-Carboxyphenylboronic Acid (1.0 eq) N2->N3 N4 Suzuki-Miyaura Coupling (80°C, 12h, N2 atm) N3->N4 N5 Aqueous Workup (Alkaline Extraction) N4->N5 Removes organic impurities N6 Acidification (HCl) & Precipitation N5->N6 Protonates carboxylate N7 4'-Iodobiphenyl-3-carboxylic acid (Target Scaffold) N6->N7 Recrystallization

Caption: Self-purifying synthetic workflow for 4'-Iodobiphenyl-3-carboxylic acid via Suzuki coupling.

Step-by-Step Self-Validating Protocol

1. Reaction Setup:

  • Action: In a Schlenk flask, combine 1,4-diiodobenzene (3.0 eq) and 3-carboxyphenylboronic acid (1.0 eq).

  • Causality: Why a 3:1 ratio? 1,4-diiodobenzene has two identical reactive sites. Using a large excess statistically minimizes the formation of the unwanted terphenyl byproduct (where the boronic acid couples to both ends of the diiodobenzene).

2. Catalysis & Solvent System:

  • Action: Add Pd(PPh3)4 (0.05 eq) and Na2CO3 (2.5 eq). Suspend in a degassed mixture of Toluene/Ethanol/Water (2:1:1). Heat to 80°C under N2 for 12 hours.

  • Causality: The biphasic solvent system is critical. Toluene dissolves the lipophilic 1,4-diiodobenzene, water dissolves the inorganic base (Na2CO3), and ethanol acts as a phase-transfer bridge. Degassing prevents the oxidative homocoupling of the boronic acid.

3. Self-Purifying Workup (Validation Checkpoint):

  • Action: Cool the reaction and partition between Ethyl Acetate and 1M NaOH.

  • Validation: The target product (a carboxylic acid) will deprotonate and migrate entirely into the aqueous layer. The unreacted excess 1,4-diiodobenzene and the palladium catalyst will remain in the organic layer. If the aqueous layer remains cloudy after separation, perform a second Ethyl Acetate wash to ensure complete removal of organic impurities.

  • Action: Carefully acidify the aqueous layer with 3M HCl to pH 2.

  • Validation: A white/off-white precipitate must form immediately. This is the pure protonated 4'-Iodobiphenyl-3-carboxylic acid. Filter and dry under vacuum.

Late-Stage Functionalization in Drug Discovery

The strategic value of 4'-Iodobiphenyl-3-carboxylic acid lies in its orthogonality. The iodine atom undergoes oxidative addition with palladium(0) at room temperature to 50°C, whereas bromines typically require 80°C+, and chlorides require >100°C with specialized ligands. This allows chemists to selectively functionalize the iodine position without disturbing other halogens in complex molecules.

Applications Core 4'-Iodobiphenyl-3-carboxylic acid Rxn1 Buchwald-Hartwig Cross-Coupling Core->Rxn1 C-N Bond Formation Rxn2 Sonogashira Coupling Core->Rxn2 C-C Bond Formation Rxn3 Amide Bond Formation Core->Rxn3 C-N Bond Formation App1 Kinase Inhibitor Libraries Rxn1->App1 App2 Extended Rigid Fluorophores Rxn2->App2 App3 PROTAC Targeting Ligands Rxn3->App3

Caption: Divergent late-stage functionalization pathways for drug discovery.

Protocol: Orthogonal Amide Coupling

To utilize the carboxylic acid while preserving the iodine for later cross-coupling, standard peptide coupling reagents can be employed.

  • Activation: Dissolve 4'-Iodobiphenyl-3-carboxylic acid in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 minutes. Causality: HATU rapidly forms an active ester, preventing the carboxylic acid from degrading or self-condensing.

  • Coupling: Add the desired primary or secondary amine (1.2 eq). Stir at room temperature for 2 hours.

  • Validation: Monitor via LC-MS. The heavy iodine atom ensures the product mass will be exactly [Amine Mass] + 324.11 - 18.02 (Water). The iodine remains completely unreactive under these conditions, preserving the C-I bond for subsequent Buchwald-Hartwig or Sonogashira couplings.

Analytical Validation Protocol

To guarantee the integrity of 4'-Iodobiphenyl-3-carboxylic acid before deploying it in expensive downstream syntheses, the following self-validating analytical checks must be performed:

  • High-Performance Liquid Chromatography (HPLC):

    • Method: C18 Reverse-Phase column. Gradient: 5% to 95% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 10 minutes.

    • Validation: Due to the high lipophilicity (LogP ~4.5), the compound will elute late in the gradient (typically >7 minutes). The 0.1% TFA is critical; without it, the carboxylic acid will partially ionize, leading to peak tailing and inaccurate purity integration.

  • Nuclear Magnetic Resonance (1H-NMR, DMSO-d6):

    • Validation: Look for the highly deshielded carboxylic acid proton at roughly ~13.0 ppm (broad singlet). The protons adjacent to the iodine atom on the biphenyl ring will present as a distinct doublet around 7.8 - 8.0 ppm, shifted downfield due to the anisotropic and inductive effects of the massive iodine nucleus.

References

Sources

Exploratory

A Comprehensive Technical Guide to 4'-Iodobiphenyl-3-carboxylic acid

Introduction: A Privileged Scaffold in Modern Chemistry 4'-Iodobiphenyl-3-carboxylic acid, bearing the CAS number 57498-62-1, is a highly functionalized organic molecule that serves as a pivotal intermediate in various f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Modern Chemistry

4'-Iodobiphenyl-3-carboxylic acid, bearing the CAS number 57498-62-1, is a highly functionalized organic molecule that serves as a pivotal intermediate in various fields of chemical synthesis. The biphenyl carboxylic acid framework is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The unique arrangement of a rigid biphenyl backbone, a reactive carboxylic acid group, and a versatile iodine atom makes this compound a valuable building block for researchers, scientists, and drug development professionals. The carboxylic acid moiety enhances the polarity and hydrophilicity of molecules, which can be crucial for bioavailability, while the iodo-substituent provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[2][3] This guide provides an in-depth exploration of the synthesis, properties, and applications of 4'-Iodobiphenyl-3-carboxylic acid, with a focus on its practical utility in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 4'-Iodobiphenyl-3-carboxylic acid is fundamental to its application. Below is a summary of its key characteristics.

PropertyValueSource
CAS Number 57498-62-1
Molecular Formula C₁₃H₉IO₂
Molecular Weight 324.12 g/mol
Appearance Off-white to light brown solid (predicted)
Purity ≥95% (typical commercial grade)
Storage Refrigerated, protected from light
Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The protons on the carboxylic acid-bearing ring will likely appear as distinct signals, with the proton ortho to the carboxylic acid shifted downfield. The protons on the iodo-substituted ring will also present as a set of multiplets. A broad singlet corresponding to the carboxylic acid proton is expected above δ 12 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display multiple signals in the aromatic region (δ 120-150 ppm). Key signals would include the carbon of the carboxylic acid group (δ > 165 ppm) and the carbon atom attached to the iodine, which would be shifted upfield compared to the other aromatic carbons (around δ 95-105 ppm).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A sharp C=O stretching peak for the carbonyl group will be present around 1700 cm⁻¹.[4][5] The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 324. The fragmentation pattern would likely show the loss of a hydroxyl group (-OH) and a carboxyl group (-COOH).

Synthesis of 4'-Iodobiphenyl-3-carboxylic acid: A Suzuki-Miyaura Approach

The most prevalent and efficient method for constructing the biphenyl core of 4'-Iodobiphenyl-3-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction.[1][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. A representative synthesis is outlined below.

cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product A 3-Bromobenzoic acid F 4'-Iodobiphenyl-3-carboxylic acid A->F Suzuki-Miyaura Coupling B 4-Iodophenylboronic acid B->F C Pd(PPh₃)₄ (Palladium Catalyst) C->F D Na₂CO₃ or K₂CO₃ (Base) D->F E Toluene/Ethanol/Water (Solvent System) E->F

Caption: Synthetic workflow for 4'-Iodobiphenyl-3-carboxylic acid.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 4'-Iodobiphenyl-3-carboxylic acid.

  • Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 4-iodophenylboronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water. Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Key Reactions and Applications in Drug Development

The strategic placement of the carboxylic acid and iodo functionalities makes 4'-Iodobiphenyl-3-carboxylic acid a versatile substrate for further chemical transformations, particularly in the synthesis of pharmacologically active molecules.

The Role in Suzuki-Miyaura Cross-Coupling

The iodine atom on the 4'-position is a highly reactive site for subsequent Suzuki-Miyaura reactions, allowing for the synthesis of terphenyl and other more complex poly-aromatic systems. This is a powerful strategy for building molecular complexity in drug discovery programs.[7][8]

cluster_reactants Reactants cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle cluster_product Product A 4'-Iodobiphenyl-3-carboxylic acid PdII_A Oxidative Addition A->PdII_A B Arylboronic acid (R-B(OH)₂) PdII_B Transmetalation B->PdII_B Pd0 Pd(0) Pd0->PdII_A Aryl Halide PdII_A->PdII_B Boronic Acid + Base PdII_C Reductive Elimination PdII_B->PdII_C PdII_C->Pd0 Product C Substituted Terphenyl Carboxylic Acid PdII_C->C

Caption: Suzuki-Miyaura reaction of 4'-Iodobiphenyl-3-carboxylic acid.

The Role in Sonogashira Cross-Coupling

The Sonogashira coupling is another palladium-catalyzed reaction that is invaluable for forming carbon-carbon bonds between aryl halides and terminal alkynes.[9][10] This reaction allows for the introduction of an alkyne moiety, which is a versatile functional group in medicinal chemistry, often used as a linker or for further transformations.

cluster_reactants Reactants cluster_catalytic_cycle Sonogashira Catalytic Cycle cluster_product Product A 4'-Iodobiphenyl-3-carboxylic acid Pd_Cycle Pd(0)/Pd(II) Cycle A->Pd_Cycle Oxidative Addition B Terminal Alkyne (R-C≡CH) Cu_Cycle Cu(I) Co-catalyst Cycle B->Cu_Cycle Formation of Copper Acetylide Pd_Cycle->Cu_Cycle Interaction C Alkynyl-Biphenyl Carboxylic Acid Pd_Cycle->C Reductive Elimination Cu_Cycle->Pd_Cycle

Sources

Foundational

molecular structure of 4'-Iodobiphenyl-3-carboxylic acid

An In-Depth Technical Guide to the Molecular Structure of 4'-Iodobiphenyl-3-carboxylic Acid Abstract This technical guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure of 4'-Iodobiphenyl-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical properties of 4'-Iodobiphenyl-3-carboxylic acid (CAS No. 57498-62-1). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights. We will explore the molecule's three-dimensional conformation, spectroscopic signature, and rational synthesis design. The guide emphasizes the causality behind experimental choices and provides self-validating protocols, grounding all claims in authoritative references. Particular focus is given to the Suzuki-Miyaura coupling as a primary synthetic route and the structural implications of the substituent pattern for applications in medicinal chemistry and materials science.

Introduction: The Biphenyl Carboxylic Acid Scaffold

The biphenyl moiety is a "privileged structure" in medicinal chemistry, appearing in numerous approved pharmaceuticals. Its rigid, yet conformationally flexible, nature allows it to present appended functional groups in precise three-dimensional orientations for optimal interaction with biological targets. When combined with a carboxylic acid group—a critical pharmacophore for interacting with various receptors and enzymes—the resulting biphenyl carboxylic acid scaffold becomes a powerful building block for drug design.[1][2][3]

However, the carboxylic acid functional group, while often essential for biological activity, can introduce challenges such as metabolic instability and limited passive diffusion across biological membranes.[1][2][4] The strategic placement of other substituents, such as the iodine atom in 4'-Iodobiphenyl-3-carboxylic acid, allows for the fine-tuning of these properties and provides a chemical handle for further synthetic elaboration. This guide focuses specifically on the 4'-iodo, 3-carboxy isomer, a key intermediate in the synthesis of complex organic molecules.

Chemical Identity

A clear definition of the molecule is paramount for reproducible research. The key identifiers for 4'-Iodobiphenyl-3-carboxylic acid are summarized below.

IdentifierValueSource
Chemical Name 4'-Iodo[1,1'-biphenyl]-3-carboxylic acid[5][6]
CAS Number 57498-62-1[5][6]
Molecular Formula C₁₃H₉IO₂[5][6]
Molecular Weight 324.12 g/mol [5][6]
InChI Key XMIVQLVJWMCPDK-UHFFFAOYSA-N[6]

Synthesis and Structural Elucidation

The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is preeminent due to its mild conditions, functional group tolerance, and the commercial availability of stable organoboron reagents.[7][8][9]

Retrosynthetic Analysis & Synthesis Workflow

A logical retrosynthetic disconnection of 4'-Iodobiphenyl-3-carboxylic acid points to two primary starting materials: an aryl halide and an arylboronic acid. This approach forms the basis of the Suzuki-Miyaura coupling strategy.

G cluster_reactants Starting Materials target 4'-Iodobiphenyl-3-carboxylic acid disconnection C-C Disconnection (Suzuki Coupling) target->disconnection reactant1 3-Carboxyphenylboronic acid disconnection->reactant1 Reactant A reactant2 1,4-Diiodobenzene disconnection->reactant2 Reactant B

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is a catalytic cycle involving a palladium complex.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a Pd(II) complex. The high reactivity of the C-I bond makes this step highly efficient.[9][10]

  • Transmetalation: In the presence of a base (e.g., K₂CO₃, Na₂CO₃), the boronic acid forms a boronate species, which then transfers its aryl group to the Pd(II) complex, displacing the halide.[7][9]

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the biphenyl C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][11]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 Ar¹-Pd(II)L₂-X oxidative_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 product Ar¹-Ar² reductive_elim->product in1 in2 aryl_halide Ar¹-X aryl_halide->oxidative_add boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 4'-Iodobiphenyl-3-carboxylic acid

This protocol is a representative procedure synthesized from established methodologies for Suzuki-Miyaura couplings.[7][12]

Materials:

  • 1,4-Diiodobenzene (1.0 equiv)

  • 3-Carboxyphenylboronic acid (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-diiodobenzene, 3-carboxyphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.

  • Catalyst & Ligand Addition: Add the palladium(II) acetate and triphenylphosphine to the flask. The ligand (PPh₃) coordinates to the palladium, stabilizing the active catalyst species.

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture via syringe. The water is essential for the transmetalation step.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, acidify the mixture with 2M HCl to a pH of ~2. This protonates the carboxylate salt, making the product soluble in an organic solvent.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). The organic layers contain the desired product.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4'-Iodobiphenyl-3-carboxylic acid.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides a detailed fingerprint of the molecular structure, confirming the connectivity and electronic environment of each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Aromatic 8.2 - 8.4s (singlet)1HH-2Deshielded by adjacent COOH
Aromatic 8.0 - 8.2d (doublet)1HH-4
Aromatic 7.8 - 7.9d (doublet)2HH-2', H-6'Adjacent to iodine
Aromatic 7.6 - 7.7t (triplet)1HH-5
Aromatic 7.4 - 7.5d (doublet)2HH-3', H-5'
Carboxylic ~12.0 - 13.0br s (broad singlet)1HCOOHHighly deshielded, acidic proton[13][14]
¹³C NMR Predicted Chemical Shift (δ, ppm)AssignmentRationale
Carbonyl 165 - 170C=OTypical for aromatic carboxylic acids[13][14]
Aromatic 140 - 145C-1, C-1'Quaternary carbons at ring junction
Aromatic 128 - 138Aromatic CHStandard aromatic region
Aromatic ~130C-3Quaternary carbon attached to COOH
Aromatic ~95C-4'Carbon bearing iodine (heavy atom effect)
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Absorption Band (cm⁻¹)IntensityShapeFunctional GroupVibrational Mode
2500 - 3300 StrongVery BroadCarboxylic AcidO-H stretch[13][14]
~1710 StrongSharpCarboxylic AcidC=O stretch (dimer)[13][14]
~1600, ~1450 MediumSharpAromatic RingC=C stretch
~1300 MediumBroadCarboxylic AcidC-O stretch

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure that carboxylic acids form, even in the condensed phase.[13]

Solid-State Structure and Crystallography

While specific crystallographic data for 4'-Iodobiphenyl-3-carboxylic acid is not publicly available, extensive studies on its isomers, such as 3'-iodobiphenyl-4-carboxylic acid and 2'-iodobiphenyl-4-carboxylic acid, provide a robust model for its expected solid-state behavior.[15][16]

  • Dimerization: In the solid state, the molecules are expected to form centrosymmetric dimers via strong hydrogen bonds between their carboxylic acid groups. This creates a characteristic R²₂(8) ring motif.[15][17]

  • Dihedral Angle: Unlike unsubstituted biphenyl, which is planar in the solid state, halogen substitution introduces steric hindrance that forces the two phenyl rings to twist relative to each other. For 3'- and 2'-iodo isomers, interplanar angles of approximately 50° have been observed.[15][16] A similar non-planar conformation is expected for 4'-Iodobiphenyl-3-carboxylic acid, which has significant implications for its packing in a crystal lattice and its ability to fit into protein binding pockets.

Sources

Exploratory

starting materials for 4'-Iodobiphenyl-3-carboxylic acid synthesis

Strategic Synthesis of 4'-Iodobiphenyl-3-carboxylic Acid: A Comprehensive Guide to Starting Materials and Synthetic Pathways Executive Summary The synthesis of 4'-Iodobiphenyl-3-carboxylic acid (CAS: 57498-62-1) presents...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis of 4'-Iodobiphenyl-3-carboxylic Acid: A Comprehensive Guide to Starting Materials and Synthetic Pathways

Executive Summary

The synthesis of 4'-Iodobiphenyl-3-carboxylic acid (CAS: 57498-62-1) presents a unique chemoselectivity challenge. The target molecule contains a biphenyl core, typically assembled via a palladium-catalyzed Suzuki-Miyaura cross-coupling. However, the presence of a highly reactive iodine atom on the 4'-position complicates standard cross-coupling logic, as the C–I bond is highly susceptible to premature oxidative addition by palladium .

As a Senior Application Scientist, I have designed this technical guide to dissect the causality behind starting material selection. We will explore two field-proven synthetic strategies: Strategy A , which leverages statistical mono-coupling and phase-separation logic, and Strategy B , an orthogonal functional group translation sequence.

Retrosynthetic Analysis & The Chemoselectivity Dilemma

When designing the synthesis for an unsymmetrical biphenyl containing an iodine atom, the intuitive approach might be to couple 1-bromo-4-iodobenzene with 3-boronobenzoic acid. However, this is a fatal synthetic trap. In palladium-catalyzed cross-couplings, the bond dissociation energy of C–I (~65 kcal/mol) is significantly lower than that of C–Br (~81 kcal/mol). Consequently, the palladium catalyst will preferentially insert into the C–I bond, yielding the undesired 4'-bromobiphenyl-3-carboxylic acid.

To retain the iodine atom, we must bypass this chemoselectivity issue using one of two retrosynthetic disconnections:

Retrosynthesis Target 4'-Iodobiphenyl-3-carboxylic acid StratA Strategy A: Statistical Mono-Coupling Target->StratA Disconnection StratB Strategy B: Nitro-to-Iodo Sequence Target->StratB Disconnection SM_A1 1,4-Diiodobenzene StratA->SM_A1 SM_A2 3-Boronobenzoic acid StratA->SM_A2 SM_B1 1-Bromo-4-nitrobenzene StratB->SM_B1 SM_B2 3-Boronobenzoic acid StratB->SM_B2

Figure 1: Retrosynthetic pathways for 4'-Iodobiphenyl-3-carboxylic acid.

Strategy A: Statistical Mono-Coupling via Symmetrical Dihalides

Starting Materials:

  • 1,4-Diiodobenzene (CAS: 624-38-4)

  • 3-Boronobenzoic acid (CAS: 25487-66-5)

Mechanistic Causality: To avoid the C–Br vs. C–I competition, we utilize a symmetrical dihalide: 1,4-diiodobenzene. By employing a significant stoichiometric excess (typically 3 to 5 equivalents) of the dihalide relative to the boronic acid, the reaction statistically favors mono-coupling.

The brilliance of this strategy lies in the self-validating purification system. The desired product, 4'-iodobiphenyl-3-carboxylic acid, contains an acidic carboxyl group, whereas the unreacted 1,4-diiodobenzene is completely non-polar and neutral. A simple acid-base liquid-liquid extraction seamlessly separates the product from the excess starting material, which can be recovered and recycled.

Protocol: Statistical Suzuki Coupling
  • Reaction Setup: In a rigorously degassed round-bottom flask, combine 3-boronobenzoic acid (1.0 eq), 1,4-diiodobenzene (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent & Base: Add a biphasic mixture of Toluene and 2M aqueous Na₂CO₃ (2:1 v/v). Causality: The biphasic system dissolves both the organic dihalide and the water-soluble boronic acid salt, while the mild base activates the boronic acid for transmetalation.

  • Execution: Reflux at 90°C under N₂ for 12 hours. Monitor via TLC (UV-active spots).

  • Phase Separation (Workup): Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) three times.

    • Self-Validation: The organic layer contains the excess 1,4-diiodobenzene. The aqueous layer contains the sodium salt of the target product.

  • Precipitation: Carefully acidify the aqueous layer with 2M HCl to pH 2.

    • Self-Validation: A white/off-white precipitate will immediately form as the carboxylate is protonated into the insoluble free acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

StrategyA Step1 Reaction Setup Mix 1 eq 3-Boronobenzoic acid + 3 eq 1,4-Diiodobenzene Step2 Suzuki Coupling Pd(PPh3)4, Na2CO3, Toluene/H2O Reflux 12h Step1->Step2 Step3 Workup Partition between DCM & Basic Aq (NaOH) Step2->Step3 Step4 Organic Layer (Unreacted 1,4-Diiodobenzene) -> Recover & Recycle Step3->Step4 Neutral Organics Step5 Aqueous Layer (Product Salt) -> Acidify with HCl Step3->Step5 Water-soluble Salts Step6 Filtration Pure 4'-Iodobiphenyl-3-carboxylic acid Step5->Step6 Precipitation

Figure 2: Workflow for the statistical mono-coupling and acid-base purification.

Strategy B: Orthogonal Functional Group Translation (Nitro-to-Iodo)

Starting Materials:

  • 1-Bromo-4-nitrobenzene (CAS: 586-90-3)

  • 3-Boronobenzoic acid (CAS: 25487-66-5)

Mechanistic Causality: For researchers requiring absolute regiochemical control without handling large excesses of reagents, Strategy B is the gold standard. We utilize 1-bromo-4-nitrobenzene. The nitro group is entirely inert to Pd(0) oxidative addition, forcing the coupling to occur exclusively at the C–Br bond to form 4'-nitrobiphenyl-3-carboxylic acid .

Following the assembly of the biphenyl core, the nitro group is reduced to an amine to yield 4'-aminobiphenyl-3-carboxylic acid . Finally, a Sandmeyer reaction precisely translates the amine into the required iodine atom.

Protocol: The De Novo Assembly Sequence

Step 1: Suzuki Coupling

  • React 1-bromo-4-nitrobenzene (1.0 eq) and 3-boronobenzoic acid (1.1 eq) using Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq) in 1,4-Dioxane/H₂O at 90°C for 8 hours.

  • Acidify the aqueous mixture to precipitate 4'-nitrobiphenyl-3-carboxylic acid. Filter and dry.

Step 2: Nitro Reduction

  • Suspending the nitro intermediate in EtOH/H₂O. Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq).

  • Reflux at 80°C for 4 hours. Causality: Iron under mildly acidic conditions selectively reduces the nitro group without hydrodehalogenating the aromatic rings.

  • Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate to yield 4'-aminobiphenyl-3-carboxylic acid.

Step 3: Sandmeyer Reaction

  • Diazotization: Dissolve the amine intermediate in 6M HCl and cool to 0°C. Add a solution of NaNO₂ (1.1 eq) in water dropwise. Keep the temperature strictly <5°C to prevent premature degradation of the diazonium salt.

  • Iodination: Add a solution of KI (2.5 eq) in water dropwise.

    • Self-Validation: The solution will turn dark brown (I₂ formation) and nitrogen gas (N₂) will vigorously evolve.

  • Stir at room temperature for 2 hours, then heat to 60°C for 1 hour to drive the reaction to completion.

  • Extract with EtOAc. Wash the organic layer with saturated sodium thiosulfate (Na₂S₂O₃) to quench residual iodine (the dark color will vanish, validating the quench). Dry and concentrate to yield the final product.

StrategyB Step1 Suzuki Coupling 1-Bromo-4-nitrobenzene + 3-Boronobenzoic acid Step2 Intermediate 1 4'-Nitrobiphenyl-3-carboxylic acid Step1->Step2 Step3 Reduction Fe, NH4Cl, EtOH/H2O, 80°C Step2->Step3 Step4 Intermediate 2 4'-Aminobiphenyl-3-carboxylic acid Step3->Step4 Step5 Sandmeyer Reaction 1) NaNO2, HCl, 0°C 2) KI, H2O, RT Step4->Step5 Step6 Final Product 4'-Iodobiphenyl-3-carboxylic acid Step5->Step6

Figure 3: Workflow for the orthogonal nitro-to-iodo functional group translation.

Quantitative Data & Reagent Comparison

To assist in selecting the appropriate route for your specific laboratory constraints, the following table summarizes the quantitative metrics and operational parameters of both strategies.

MetricStrategy A: Statistical Mono-CouplingStrategy B: Nitro-to-Iodo Sequence
Step Count 1 Step3 Steps
Overall Yield (Est.) 45% - 55% (Based on Boronic Acid)60% - 70% (Over 3 steps)
Atom Economy Low (Requires 3x excess of dihalide)High (Equimolar reagent usage)
Primary Challenge Reagent recovery; trace di-coupled impuritiesHandling diazonium salts; multi-step time investment
Purification Method Acid-Base Liquid-Liquid ExtractionFiltration (Step 1/2), Thiosulfate Wash (Step 3)
Scalability Excellent for Process ChemistryBetter suited for Discovery/Bench scale

Conclusion

The synthesis of 4'-Iodobiphenyl-3-carboxylic acid requires a deliberate circumvention of palladium's affinity for C–I bonds. For process chemists prioritizing time and utilizing cheap starting materials, Strategy A leverages the physical properties of the molecules to force a statistical victory. Conversely, for discovery scientists requiring high-purity, structurally unambiguous products without the need for rigorous separation of symmetrical impurities, Strategy B offers an elegant, albeit longer, chemical workaround.

References

  • Zhu, L., et al. "Formation of Arylboronates by a CuI-Catalyzed Coupling Reaction of Pinacolborane with Aryl Iodides at Room Temperature". Organic Letters, 2005. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3013938, 4'-Nitrobiphenyl-3-carboxylic acid". PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2772300, 4'-Aminobiphenyl-3-carboxylic acid". PubChem. Available at:[Link]

Foundational

An In-depth Technical Guide to the Solubility of 4'-Iodobiphenyl-3-carboxylic Acid in Organic Solvents

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful formulation and eventual therapeutic efficacy. Am...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful formulation and eventual therapeutic efficacy. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability and overall performance.[1][2][3][4] Poor solubility can present significant challenges during all stages of development, from initial screening to final dosage form design.[1][5] This guide provides a comprehensive technical overview of the solubility of 4'-Iodobiphenyl-3-carboxylic acid, a compound of interest in medicinal chemistry, within a range of common organic solvents.

This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not only a theoretical framework for understanding the solubility of this specific molecule but also practical, field-proven methodologies for its empirical determination. By synthesizing fundamental principles with actionable protocols, this guide serves as a self-validating resource for navigating the complexities of solubility assessment.

Physicochemical Properties of 4'-Iodobiphenyl-3-carboxylic Acid: A Predictive Foundation

Before delving into experimental solubility data, it is instructive to analyze the molecular structure of 4'-Iodobiphenyl-3-carboxylic acid to anticipate its behavior in various solvents. The molecule's key features include a biphenyl core, a carboxylic acid group, and an iodine atom.

PropertyValue/DescriptionSource
Molecular Formula C13H9IO2[6]
Molecular Weight 324.12 g/mol [6]
Structure Biphenyl core with a carboxylic acid group at the 3-position and an iodine atom at the 4'-position.N/A
pKa (predicted) The carboxylic acid group imparts acidic properties to the molecule. The pKa is estimated to be in the range of 3-5, typical for benzoic acid derivatives.N/A
Polarity The molecule possesses both nonpolar (biphenyl rings) and polar (carboxylic acid) regions, giving it an amphiphilic character.N/A

The presence of the large, nonpolar biphenyl core suggests that solubility will be favored in nonpolar organic solvents. Conversely, the polar carboxylic acid group is capable of hydrogen bonding and dipole-dipole interactions, which would promote solubility in polar solvents. The iodine atom, being large and polarizable, will also influence intermolecular interactions. This duality in its structure predicts a nuanced solubility profile across different solvent classes.

Theoretical Framework: The Principle of "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental guiding principle in predicting solubility.[7] This rule states that a solute will dissolve best in a solvent that has a similar polarity. For 4'-Iodobiphenyl-3-carboxylic acid, this means:

  • Polar Solvents: Solvents like alcohols (methanol, ethanol), which can engage in hydrogen bonding with the carboxylic acid group, are expected to be effective.

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also anticipated to be good solvents due to their ability to accept hydrogen bonds and their high polarity.

  • Nonpolar Solvents: The large nonpolar surface area of the biphenyl rings suggests that nonpolar solvents like toluene and hexane might also solubilize the compound, though likely to a lesser extent than polar aprotic solvents.

The interplay of these structural features makes experimental determination of solubility essential for a precise understanding.

Experimental Determination of Solubility: Methodologies and Protocols

Given the absence of readily available quantitative solubility data for 4'-Iodobiphenyl-3-carboxylic acid, this section provides detailed, field-proven experimental protocols for its determination. These methods are designed to be self-validating and provide accurate and reproducible results.

Equilibrium Solubility Method (Shake-Flask)

This is a widely accepted and robust method for determining the thermodynamic solubility of a compound.[8]

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4'-Iodobiphenyl-3-carboxylic acid to a series of vials, each containing a known volume of a different organic solvent.

    • Ensure that a visible amount of undissolved solid remains to confirm that the solution is saturated.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.

    • Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a calibration curve using standard solutions of 4'-Iodobiphenyl-3-carboxylic acid of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

High-Throughput Screening (HTS) Solubility Assay

For rapid screening of solubility in a large number of solvents, a high-throughput method can be employed.

Protocol:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of 4'-Iodobiphenyl-3-carboxylic acid in a highly effective solvent, such as DMSO.

  • Assay Plate Preparation:

    • In a multi-well plate (e.g., 96-well), add a small, precise volume of the stock solution to each well.

    • Add the various test solvents to the wells.

  • Equilibration and Observation:

    • Seal the plate and agitate for a set period.

    • Visually inspect each well for the presence of precipitate. The absence of a precipitate indicates that the compound is soluble at that concentration.

  • Quantitative Analysis (Optional):

    • For a more quantitative assessment, the concentration in the clear wells can be determined using a plate reader with appropriate wavelength detection.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many pharmaceutical processes, including synthesis, purification, and formulation. The following workflow provides a systematic approach to identifying the optimal solvent for 4'-Iodobiphenyl-3-carboxylic acid.

G A Define Application Requirements (e.g., Crystallization, Formulation) B Initial Screening (HTS) Broad range of solvents A->B C Qualitative Assessment (Precipitate vs. Clear) B->C D Quantitative Analysis (Shake-Flask) Promising solvents from screening C->D E Data Analysis & Ranking (Solubility, Safety, Cost) D->E F Solvent Optimization (Binary/Ternary Mixtures) E->F G Final Solvent Selection F->G

Caption: Logical workflow for solvent selection.

Predicted Solubility Profile of 4'-Iodobiphenyl-3-carboxylic Acid

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighThe carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are highly polar and can effectively solvate the polar carboxylic acid group without competing for hydrogen bond donation.
Ethers Tetrahydrofuran (THF), Diethyl etherModerateEthers can act as hydrogen bond acceptors for the carboxylic acid proton.
Esters Ethyl acetateModerate to HighThe ester group provides polarity and can interact with the solute.
Aromatic Hydrocarbons TolueneLow to ModerateThe nonpolar biphenyl core will have favorable interactions with the aromatic solvent.
Aliphatic Hydrocarbons Hexane, HeptaneLowThe overall polarity of the molecule is too high for significant solubility in nonpolar aliphatic solvents.
Water Very LowThe large, nonpolar biphenyl structure will dominate, leading to poor aqueous solubility.

Conclusion

The solubility of 4'-Iodobiphenyl-3-carboxylic acid is a critical parameter that will influence its development and application in the pharmaceutical industry. This technical guide has provided a comprehensive framework for understanding and determining its solubility in a range of organic solvents. By combining theoretical predictions based on its molecular structure with robust experimental protocols, researchers can obtain the high-quality data necessary for informed decision-making in solvent selection, process development, and formulation design. The methodologies outlined herein are designed to ensure scientific integrity and provide a reliable foundation for advancing the study of this and other promising compounds.

References

  • Drug Solubility: Importance and Enhancement Techniques - PMC. [Link]

  • The Importance of Solubility for New Drug Molecules. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - IJFMR. [Link]

  • IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES - JMPAS. [Link]

  • Solubility test for Organic Compounds. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • solubility experimental methods.pptx. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | Journal of the American Chemical Society - ACS Publications. [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing). [Link]

  • 4'-Iodo-[1,1'-biphenyl]-4-ol - Names and Identifiers - ChemBK. [Link]

  • Boosting Predictability: Towards Rapid Estimation of Organic Molecule Solubility - ChemRxiv. [Link]

  • Predicting drug solubility in organic solvents mixtures - Unipd. [Link]

  • Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing - PMC. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. [Link]

Sources

Exploratory

Engineering the Biphenyl Carboxylic Acid Scaffold: A Technical Guide to Pharmacological Applications and Synthetic Workflows

Executive Summary As a privileged scaffold in medicinal chemistry, the biphenyl carboxylic acid (BCA) moiety offers a highly tunable pharmacophore for drug development. The structural rigidity of the biphenyl system rest...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the biphenyl carboxylic acid (BCA) moiety offers a highly tunable pharmacophore for drug development. The structural rigidity of the biphenyl system restricts conformational freedom, thereby lowering the entropic penalty upon binding to target proteins. Simultaneously, the carboxylic acid group provides a critical hydrogen-bond donor/acceptor site and an anionic center at physiological pH, essential for interacting with basic residues in target binding pockets. This technical guide synthesizes recent advancements in BCA applications—spanning uricosuric, anti-inflammatory, antiresorptive, and anticancer agents—and provides a self-validating experimental workflow for their synthesis.

Core Therapeutic Applications & Mechanistic Logic

Uricosuric Agents (URAT1 Inhibition)

Hyperuricemia, the primary driver of gout, is managed by targeting the urate transporter 1 (URAT1) in the kidneys. Recent ligand-based drug design has successfully utilized a pharmacophore fusion strategy, combining the anionic biphenyl carboxylic acid fragment of the antihypertensive drug Telmisartan with the hydrophobic components of Epaminurad 1[1]. This structural logic yields highly potent URAT1 inhibitors, such as Compound B21, which outperforms the clinical standard benzbromarone by optimizing hydrophobic interactions within the URAT1 binding channel while maintaining the essential anionic anchor[1].

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The BCA scaffold is the foundational pharmacophore for several marketed NSAIDs, including Flurbiprofen and Fenbufen 2[2]. The mechanism of action relies on the competitive inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. The planar biphenyl system inserts into the hydrophobic channel of the COX enzyme, while the carboxylic acid coordinates with the Arg120 residue, blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins 3[3].

Antiresorptive Agents for Bone Remodeling

A critical limitation of traditional bisphosphonates (e.g., alendronate) in treating osteoporosis is that they blunt parathyroid hormone (PTH)-induced bone formation. Novel BCA derivatives, such as ABD350, act as potent antiresorptive agents that selectively inhibit osteoclast activity and survival without impairing osteoblast function or in vivo bone formation 4[4].

Anticancer Therapeutics

Recent screenings of synthesized BCA libraries have demonstrated significant in vitro cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds like 3a and 3j showed outstanding activity comparable to Tamoxifen, while exhibiting no toxic effects against normal Hek-293 cells, highlighting the scaffold's potential for targeted oncology 5[5].

Quantitative Pharmacological Data

To facilitate cross-disciplinary comparison, the following table summarizes the inhibitory concentrations (IC₅₀) of key BCA derivatives across different therapeutic targets.

Compound / DrugTarget Enzyme/ReceptorIC₅₀ (µM)Primary IndicationReference Source
Compound B21 URAT1 Transporter0.17Hyperuricemia / GoutHou et al., 2023[1]
Benzbromarone URAT1 Transporter0.28 - 0.53Hyperuricemia / GoutClinical Standard[6]
Compound A1 URAT1 Transporter0.93Hyperuricemia / GoutHou et al., 2023[1]
Derivative FM12 COX-2 Enzyme0.18Inflammation / PainBenchChem Note[3]
Flurbiprofen COX-1 Enzyme0.50Inflammation / PainClinical Standard[3]

Mechanistic Pathways & Structural Logic

Pathway BCA Biphenyl Carboxylic Acid Scaffold URAT1 URAT1 Transporter BCA->URAT1 Inhibits COX COX-1 / COX-2 BCA->COX Inhibits Osteo Osteoclast Activity BCA->Osteo Inhibits Uric Uric Acid Excretion (Gout Relief) URAT1->Uric Promotes Inflam Decreased Prostaglandins (Pain Relief) COX->Inflam Drives Bone Bone Resorption Inhibition (Osteoporosis) Osteo->Bone Prevents

Pharmacological pathways and therapeutic outcomes of biphenyl carboxylic acid derivatives.

Validated Experimental Workflow: Suzuki-Miyaura Synthesis

The synthesis of BCA derivatives is most reliably achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction 2[2]. As an Application Scientist, I mandate the following self-validating protocol to ensure high yield and purity.

Step-by-Step Methodology
  • Reagent Preparation & Degassing:

    • Action: Dissolve the substituted bromobenzoic acid (1.0 eq) and arylboronic acid (1.2 eq) in a 1:1 mixture of Toluene and 95% Ethanol. Degas the solvent mixture by bubbling N₂ gas for 15 minutes.

    • Causality: Oxygen rapidly quenches the active Pd(0) catalytic species. Degassing is non-negotiable to prevent catalyst deactivation and homocoupling side reactions.

  • Reaction Assembly:

    • Action: Add K₂CO₃ (2.5 eq) followed by the Pd(PPh₃)₄ catalyst (0.05 eq) under a continuous N₂ stream.

    • Causality: K₂CO₃ is selected as the base because it facilitates the transmetalation step by forming a highly reactive, electron-rich boronate complex. The catalyst is added last to minimize its exposure to trace ambient air.

  • Reflux & Monitoring:

    • Action: Heat the reaction mixture to 110°C (reflux) for 12–16 hours. Monitor progression via Thin Layer Chromatography (TLC).

    • Causality: A temperature of 110°C provides the necessary thermal energy to overcome the activation barrier of the oxidative addition step, which is often hindered by ortho-substitutions on the aryl halide.

  • Saponification (If using ester precursors):

    • Action: If the starting material was a methyl ester, add LiOH·H₂O in an Ethanol:H₂O (4:1) mixture and stir at room temperature until hydrolysis is complete[1].

    • Causality: The free carboxylic acid is the active pharmacophore required for target binding; ester prodrugs will not show in vitro activity in standard enzymatic assays.

  • Acidification & Isolation:

    • Action: Concentrate the mixture under reduced pressure, dilute with water, and wash with diethyl ether. Cool the aqueous layer to 0°C and slowly add 1 M HCl until the pH reaches ~2. Collect the resulting precipitate via vacuum filtration 3[3].

    • Causality: A pH of 2 ensures complete protonation of the carboxylate ion, drastically reducing its aqueous solubility and driving the thermodynamic precipitation of the final product.

  • Self-Validation & Quality Control:

    • Action: Confirm structure and purity (>95%) using ¹H-NMR, ¹³C-NMR, and HPLC prior to biological evaluation.

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Pd-Catalyzed Cross-Coupling Step1->Step2 Step3 3. Saponification (LiOH/EtOH) Step2->Step3 Step4 4. Acidification (pH 2) Step3->Step4 Step5 5. QC Validation (NMR/HPLC) Step4->Step5

Step-by-step synthetic workflow for biphenyl carboxylic acid derivatives via cross-coupling.

References

  • Benchchem - A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. 2

  • ResearchGate - A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout. 6

  • NIH / PubMed - Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone formation. 4

  • NIH / PubMed - Conformationally restricted polysubstituted biphenyl derivatives with angiotensin II receptors antagonist properties. 7

  • NIH / PMC - Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors.1

  • Ataman Kimya - BIPHENYL CARBOXYLIC ACID.

  • NIH / PubMed - Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors (Abstract). 8

  • AJGreenChem - Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. 5

  • Google Patents - CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid. 9

  • Benchchem - Application Notes: Synthesis of a Novel Biphenyl-2-Carboxylic Acid Derivative from Methyl 2-Bromo-4-methoxybenzoate for Anti-Inflammatory Drug Discovery. 3

Sources

Foundational

The Pharmacological Landscape of Substituted Biphenyl Carboxylic Acids: Mechanisms, Synthesis, and Drug Development

Executive Summary & Structural Rationale As application scientists navigating the complexities of modern drug discovery, we frequently encounter molecular scaffolds that serve as foundational building blocks for diverse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As application scientists navigating the complexities of modern drug discovery, we frequently encounter molecular scaffolds that serve as foundational building blocks for diverse therapeutics. Among these, the substituted biphenyl carboxylic acid stands out as a highly tunable, privileged pharmacophore.

The inherent structural rigidity conferred by the biphenyl moiety restricts conformational freedom, allowing for highly specific binding interactions within deep protein pockets. Concurrently, the carboxylic acid group provides essential polarity, acting as a critical hydrogen-bond donor/acceptor that enhances aqueous solubility and bioavailability. By strategically substituting halogens, benzyloxy groups, or heterocyclic rings onto this core, we can dramatically shift the molecule's biological target—from cyclooxygenase (COX) enzymes to urate transporters and estrogen receptors.

This whitepaper synthesizes the latest mechanistic insights, quantitative data, and validated experimental protocols surrounding the biological activity of biphenyl carboxylic acid derivatives.

Major Pharmacological Domains & Mechanisms of Action

Anti-inflammatory & Analgesic Activity

The most historically established role of the biphenyl carboxylic acid scaffold is in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Flurbiprofen and Diflunisal.

  • Mechanism: These compounds act via the competitive, reversible inhibition of COX-1 and COX-2 enzymes. The biphenyl core inserts into the hydrophobic channel of the COX enzyme, while the carboxylic acid forms a critical electrostatic interaction with the Arg120 residue at the catalytic site, effectively halting the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE2).

Osteoclast Inhibition & Bone Remodeling

Recent advancements have repurposed this scaffold to combat osteoporosis and cancer-associated bone disease. Derivatives such as the butanediol ester of biphenyl carboxylic acid (ABD056) have demonstrated profound antiresorptive properties .

  • Mechanism: Unlike bisphosphonates, which can impair osteoblast function, these derivatives specifically induce osteoclast apoptosis. They achieve this by antagonizing TNF-α signaling, thereby preventing the downstream activation of NF-κB—a transcription factor obligate for osteoclast survival and differentiation. Crucially, they do not blunt the bone-anabolic effects of parathyroid hormone (PTH).

Uricosuric Activity (URAT1 Inhibition)

Hyperuricemia and gout are driven by the underexcretion of uric acid. Through a strategy of pharmacophore fusion (combining elements of Telmisartan and Epaminurad), novel biphenyl carboxylic acids have been engineered as potent Urate Transporter 1 (URAT1) inhibitors .

  • Mechanism: The anionic carboxylic acid component mimics uric acid, binding to the intracellular substrate site of the URAT1 transporter in the proximal tubule, thereby blocking the reabsorption of urate from the renal filtrate back into the bloodstream.

Antineoplastic Activity

Emerging libraries of small-molecule biphenyl carboxylic acids have shown outstanding in vitro anticancer activity, particularly against human breast cancer cell lines (MCF-7 and MDA-MB-231) .

  • Mechanism: Molecular docking and cellular assays indicate that bulky, lipophilic substitutions (e.g., benzyloxy groups) on the biphenyl core enable these molecules to act as antagonists at the Estrogen Receptor alpha (ERα), halting tumor cell proliferation without exhibiting cytotoxicity against normal healthy cells (e.g., HEK-293).

Systems Biology & Pharmacological Network

To visualize the multi-target versatility of this scaffold, the following network diagram maps the primary biological targets and their downstream physiological effects.

G BCA Biphenyl Carboxylic Acids COX COX Enzymes BCA->COX Inhibits TNFa TNF-α Signaling BCA->TNFa Antagonizes URAT1 URAT1 Transporter BCA->URAT1 Inhibits PGE2 Prostaglandin E2 COX->PGE2 Catalyzes NFkB NF-κB Activation TNFa->NFkB Activates UricAcid Uric Acid URAT1->UricAcid Facilitates Inflammation Inflammation PGE2->Inflammation Promotes Osteoclast Osteoclast Survival NFkB->Osteoclast Promotes Gout Hyperuricemia UricAcid->Gout Causes

Fig 1: Multi-target pharmacological network of biphenyl carboxylic acids.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below consolidates the quantitative efficacy of various biphenyl carboxylic acid derivatives across different therapeutic targets.

Compound / DerivativeTarget / Disease AreaExperimental ModelPotency (IC50)Ref
ABD056 (Butanediol ester)Osteoclast InhibitionMouse bone marrow co-cultures8.0 µM
Compound A1 URAT1 TransporterHuman URAT1 expressing cells0.93 µM
Compound B21 URAT1 TransporterHuman URAT1 expressing cells0.17 µM
Compound 3j (Benzyloxy)Breast Cancer (ERα)MCF-7 Cell Line9.92 µM
Compound 3a (Unsubstituted)Breast Cancer (ERα)MDA-MB-231 Cell Line10.78 µM

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility in drug development, the following protocols detail the synthesis and biological evaluation of these compounds, explicitly outlining the causality behind each methodological choice.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

This is the gold-standard method for constructing the biphenyl core.

  • Reagent Assembly: In a reaction vessel, combine substituted bromobenzoic acid (1.0 eq) and the desired arylboronic acid (1.2 eq).

    • Causality: The boronic acid is used in a 20% excess to drive the reaction to completion and compensate for potential protodeboronation side reactions under basic conditions.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0–3.0 eq).

    • Causality: The base is critical for activating the boronic acid by forming a highly reactive, electron-rich boronate complex, which facilitates the rate-limiting transmetalation step with the palladium catalyst.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas by bubbling Argon for 20 minutes.

    • Causality: Water is necessary to dissolve the inorganic base, while dioxane solubilizes the organic reagents. Degassing is mandatory to prevent atmospheric oxygen from oxidizing the active Pd(0) catalyst into an inactive Pd(II) species.

  • Catalysis & Heating: Add Pd(PPh₃)₄ (0.05 eq) and heat the mixture to 80°C for 16 hours.

    • Self-Validation System: The protocol is self-validating via Thin-Layer Chromatography (TLC). The disappearance of the UV-active bromobenzoic acid spot confirms the oxidative addition and reductive elimination cycles have completed. Post-reaction, ¹H-NMR will confirm the formation of the biphenyl linkage by the distinct splitting pattern of the newly adjacent aromatic protons.

Protocol B: In Vitro Osteoclast Apoptosis & TRAP Assay

Used to validate the antiresorptive activity of compounds like ABD056.

  • Precursor Isolation: Isolate mouse bone marrow macrophages (BMMs) and culture in α-MEM supplemented with M-CSF (30 ng/mL) for 3 days.

    • Causality: Macrophage Colony-Stimulating Factor (M-CSF) promotes the survival and proliferation of osteoclast precursors, preparing them for targeted differentiation.

  • Differentiation & Dosing: Add RANKL (100 ng/mL) concurrently with the biphenyl carboxylic acid derivative (e.g., 20 µM).

    • Causality: RANKL is the obligate cytokine that drives the fusion of BMMs into multinucleated osteoclasts. Dosing the drug at this exact stage tests its ability to intercept the NF-κB survival signal.

  • Phenotypic Readout: After 48 hours, fix the cells and perform Tartrate-Resistant Acid Phosphatase (TRAP) staining.

    • Self-Validation System: This assay is intrinsically self-validating. TRAP is a highly specific phenotypic marker for functional osteoclasts. Only successfully differentiated, living osteoclasts will cleave the chromogenic substrate to produce a dark red precipitate. A lack of red multinucleated cells directly visually validates the apoptotic efficacy of the drug compound.

Conclusion

The substituted biphenyl carboxylic acid is far more than a legacy NSAID scaffold. As demonstrated by recent synthetic and pharmacological breakthroughs, precise structural modifications allow this core to act as a highly selective inhibitor of osteoclastogenesis, a potent uricosuric agent, and a promising antineoplastic compound. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives, utilizing structure-based drug design (SBDD) to further minimize off-target interactions while maximizing binding affinity at targets like URAT1 and ERα.

References

  • Van 't Hof, R. J., Idris, A. I., Ridge, S. A., Dunford, J., & Ralston, S. H. (2004). "Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors." Journal of Bone and Mineral Research, 19(10), 1651-1660. URL: [Link]

  • Hou, X., Wang, Y., Yang, Y., & Xiao, Z. (2023). "Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors." Molecules, 28(21), 7415. URL: [Link]

  • Mummadi, M., Bhukya, R., & Jadav, R. (2025). "Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents." Asian Journal of Green Chemistry, 9(3), 278-290. URL: [Link]

Exploratory

The Architecture of Carbon-Carbon Bond Formation: An Advanced Guide to Suzuki-Miyaura Coupling

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Ligand Engineering, and Scalable Experimental Protocols Introduction: The Cornerstone of Mod...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Ligand Engineering, and Scalable Experimental Protocols

Introduction: The Cornerstone of Modern Synthesis

Since its initial publication in 1979, the Suzuki-Miyaura cross-coupling reaction has fundamentally transformed organic synthesis, earning Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi the 2010 Nobel Prize in Chemistry[1][2]. Defined as the palladium-catalyzed cross-coupling of organoboron compounds with organic halides or pseudohalides, this methodology is the premier choice for constructing sp2

sp2 carbon-carbon bonds[1].

For drug development professionals and process chemists, the Suzuki-Miyaura reaction offers unparalleled advantages: mild operating conditions, broad functional group tolerance, and the generation of non-toxic, easily removable inorganic boron byproducts[1]. This aligns perfectly with the principles of green chemistry and facilitates seamless scale-up from medicinal chemistry hit-to-lead phases directly into commercial API (Active Pharmaceutical Ingredient) manufacturing[2][3].

Mechanistic Deep Dive: Understanding the Catalytic Cycle

To optimize a reaction, a chemist must understand the causality behind each intermediate. The Suzuki-Miyaura catalytic cycle is driven by a palladium complex toggling between the Pd(0) and Pd(II) oxidation states[4].

CatalyticCycle Precat Pd(II) Precatalyst Pd0 Pd(0)L_n Active Catalyst Precat->Pd0 Reduction (Activation) OA Pd(II)(Ar)(X)L_n Oxidative Addition Complex Pd0->OA + Ar-X (Oxidative Addition) TM Pd(II)(Ar)(Ar')L_n Transmetalation Complex OA->TM + Ar'-B(OH)2, Base (Transmetalation) TM->Pd0 (Reductive Elimination) Prod Ar-Ar' Biaryl Product TM->Prod Product Release

Figure 1: The core catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition

The cycle initiates when the active, electron-rich Pd(0) species inserts itself into the carbon-halogen (C-X) bond of the electrophile[4]. The reactivity trend of electrophiles strictly follows bond dissociation energies: I > OTf > Br >> Cl [4].

  • Causality: Aryl chlorides are notoriously unreactive due to their strong C-Cl bonds. To force oxidative addition, the Pd center must be made highly electron-rich. This is achieved by employing strongly electron-donating ligands (e.g., dialkylbiaryl phosphines) which increase the electron density on the metal, facilitating the insertion[5].

Transmetalation: The "Missing Link"

Transmetalation is the rate-limiting and most mechanistically complex step. The base plays a mandatory role here, and recent kinetic studies have identified two competing pathways[6]:

  • The Boronate Pathway: The base (e.g., OH− or CO32−​ ) coordinates directly to the neutral boronic acid, forming a tetravalent, nucleophilic boronate anion ( [R−B(OH)3​]− ) which then transfers its organic group to the Pd(II) center.

  • The Oxo-Palladium Pathway: The base displaces the halide on the Pd(II) complex to form a Pd-OR intermediate. This basic Pd species then reacts with the neutral boronic acid. Advanced Rapid-Injection NMR studies have successfully isolated the critical B–O–Pd linkage intermediate, proving this pathway's viability[7].

  • Process Insight: In biphasic industrial systems, the introduction of phase transfer catalysts can dramatically shift the mechanism entirely to the boronate pathway, resulting in up to a 12-fold rate enhancement[6].

Reductive Elimination

The two organic fragments, now situated cis to each other on the Pd(II) center, couple together to form the new C-C bond, expelling the product and regenerating the Pd(0) catalyst[5].

  • Causality: This step is accelerated by steric bulk. Highly bulky ligands crowd the coordination sphere, forcing the two aryl groups together and lowering the activation energy required for them to eliminate[5].

Ligand Engineering: The Buchwald Revolution

Historically, simple phosphines like PPh3​ were sufficient for reactive aryl iodides. However, modern pharmaceutical synthesis heavily relies on abundant, inexpensive, but unreactive aryl chlorides. The development of dialkylbiaryl phosphines by the Buchwald group revolutionized this space[5][8].

These ligands are engineered to solve the inherent contradiction of the catalytic cycle:

  • Electron-rich dialkyl groups (e.g., cyclohexyl, tert-butyl) push electron density onto Pd, accelerating Oxidative Addition.

  • The bulky biaryl backbone creates massive steric crowding, accelerating Reductive Elimination and stabilizing the highly reactive monoligated Pd(0) species[5][8].

Quantitative Ligand Selection Matrix
LigandStructural MotifPrimary Application ProfileMechanistic Advantage
PPh3​ TriarylphosphineAryl iodides/bromidesLow cost, standard baseline reactivity. Fails with chlorides.
SPhos Biaryl dialkylphosphineAryl chlorides, heteroarylsHigh electron density accelerates oxidative addition; excellent for water-rich biphasic conditions[8].
XPhos Biaryl dialkylphosphineSterically hindered substratesExtreme steric bulk forces rapid reductive elimination; prevents catalyst deactivation[5][8].
RuPhos Biaryl dialkylphosphineHighly hindered electrophilesForms highly active precatalysts; excellent for generating α -chiral β -arylated compounds[9].

Reaction Optimization & Experimental Design

Designing a robust Suzuki-Miyaura protocol requires treating the reaction as a self-validating system. The choice of base, solvent, and precatalyst must be logically derived from the substrate's properties.

Optimization Start Substrate Analysis (Sterics & Electronics) Halide Electrophile Type? (I, Br, Cl, OTf) Start->Halide Easy Aryl Iodide/Bromide Standard Phosphines (e.g., PPh3) Halide->Easy High Reactivity Hard Aryl Chloride/Hindered Buchwald Ligands (SPhos, XPhos) Halide->Hard Low Reactivity Base Base & Solvent Selection (Aqueous vs. Anhydrous) Easy->Base Hard->Base Result Reaction Monitoring (GC/MS or LC/MS) Base->Result

Figure 2: Logical decision tree for optimizing Suzuki-Miyaura coupling conditions.

Pharmaceutical Case Study: Losartan

The synthesis of Losartan, a blockbuster angiotensin II receptor antagonist for high blood pressure, relies on a critical Suzuki-Miyaura coupling to forge its core biphenyl structure[3]. In industrial settings, optimizing this step involved moving away from unstable boronic acids (prone to protodeboronation) to more stable boronic esters or utilizing anhydrous conditions to prevent the degradation of the nucleophile prior to transmetalation[3][7].

Standardized Protocol: Coupling of Unactivated Aryl Chlorides

The following protocol utilizes a Buchwald precatalyst system to ensure rapid generation of the active Pd(0) species without relying on inefficient in situ reduction.

Reagents & Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • K3​PO4​ (2.0 mmol) - Chosen for strong basicity and high solubility in organic phases.

  • XPhos Pd G2 Precatalyst (0.02 mmol, 2 mol%) - Ensures 1:1 Ligand-to-Palladium ratio.

  • Solvent: Toluene/Water (10:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Add the aryl chloride, arylboronic acid, and K3​PO4​ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Causality: Water is added to dissolve the inorganic base and facilitate the boronate transmetalation pathway. The solvent mixture must be sparged with Argon for 15 minutes. Oxygen must be excluded to prevent the oxidation of the electron-rich XPhos ligand into an inactive phosphine oxide[4].

  • Catalyst Introduction: Transfer the Schlenk tube into an argon-filled glovebox (or use standard Schlenk line techniques) and add the XPhos Pd G2 precatalyst.

    • Causality: G2 precatalysts undergo facile deprotonation by the base at room temperature, releasing the active monoligated L-Pd(0) species quantitatively, avoiding the induction periods seen with Pd(OAc)2​ systems[9].

  • Reaction Execution: Seal the tube, heat to 80 °C in an oil bath, and stir vigorously for 4–6 hours.

    • Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area between the organic electrophile and the aqueous base/boronate[6].

  • Workup & Validation: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and monitor conversion via LC/MS or GC/MS[8].

Conclusion

The Suzuki-Miyaura cross-coupling reaction remains the undisputed champion of C-C bond formation in drug discovery and process chemistry. By understanding the mechanistic causality—specifically how ligand electron density drives oxidative addition and how steric bulk forces reductive elimination—chemists can rationally design reaction conditions rather than relying on empirical screening. As the field advances, the integration of phase-transfer catalysis and anhydrous boronic ester couplings will continue to push the boundaries of what is synthetically possible.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 4'-Iodobiphenyl-3-carboxylic Acid in Drug Discovery

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation in pharmaceutical development. However, coupling substrates bearing unprotected carboxylic acids, such...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation in pharmaceutical development. However, coupling substrates bearing unprotected carboxylic acids, such as 4'-Iodobiphenyl-3-carboxylic acid , presents unique thermodynamic and kinetic challenges. As a Senior Application Scientist, I have designed this protocol to address the specific reactivity of the iodoarene moiety while mitigating the catalyst-deactivating potential of the free carboxylic acid.

This guide provides drug development professionals with a self-validating, highly optimized biphasic protocol that eliminates the need for prior esterification, thereby streamlining synthetic workflows.

Mechanistic Rationale & Substrate Analysis

The substrate, 4'-Iodobiphenyl-3-carboxylic acid, possesses two functional groups with contrasting effects on the palladium catalytic cycle:

  • The Iodoarene Moiety: Aryl iodides are highly electrophilic, making the initial oxidative addition step to the Pd(0) catalyst exceptionally fast [1]. This allows for the use of milder temperatures or lower catalyst loadings compared to aryl bromides or chlorides.

  • The Unprotected Carboxylic Acid: Free carboxylic acids can coordinate strongly to palladium, potentially poisoning the catalyst. Furthermore, the acidic proton can quench the basic conditions required for the transmetalation step.

The Causality of the Solution: To couple this substrate directly, the protocol mandates the use of a biphasic solvent system (e.g., Toluene/Water or 1,4-Dioxane/Water) and an excess of an inorganic base (e.g., Na₂CO₃ or K₂CO₃). The first equivalent of base deprotonates the carboxylic acid, forming a highly water-soluble carboxylate salt. This partitions the reactive carboxylate into the aqueous layer or at the biphasic interface, preventing it from chelating the lipophilic palladium catalyst residing in the organic phase [2]. Subsequent equivalents of base activate the boronic acid for transmetalation.

Catalytic Cycle & Pathway

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd 4'-Iodobiphenyl-3-carboxylic acid BaseEx Base Exchange (Carboxylate Formation) OxAdd->BaseEx Base (e.g., Na2CO3) TransMet Transmetalation (Boronate Transfer) BaseEx->TransMet Ar-B(OH)2 RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 Product Release

Caption: Mechanistic cycle of the Suzuki coupling, highlighting the critical base exchange step for unprotected acids.

Optimization of Reaction Conditions

To establish a robust protocol, quantitative parameters must be tightly controlled. The table below summarizes the optimized conditions for coupling 4'-Iodobiphenyl-3-carboxylic acid with a standard arylboronic acid.

ParameterOptimal ChoiceScientific Justification
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%)Pd(dppf)Cl₂ provides excellent stability in biphasic aqueous conditions and resists degradation better than simple Pd(OAc)₂ systems.
Base Na₂CO₃ or K₂CO₃ (3.0 - 4.0 equiv)1.0 equiv neutralizes the carboxylic acid; 2.0+ equiv activate the boronic acid. Carbonates are ideal for aqueous biphasic systems.
Solvent System 1,4-Dioxane / H₂O (4:1 v/v)Dioxane is miscible with water at elevated temperatures, creating a homogenous reaction environment that separates upon cooling for easy workup.
Temperature 80 °C – 90 °CSufficient thermal energy to drive transmetalation without causing thermal degradation of the boronic acid (protodeboronation).

Detailed Experimental Protocol

This methodology is designed as a self-validating system . At each critical juncture, observable physical changes confirm that the reaction is proceeding according to thermodynamic expectations.

Step 1: Reaction Assembly (Inert Atmosphere)
  • Charge the Flask: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4'-Iodobiphenyl-3-carboxylic acid (1.0 equiv), the desired Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane (8 mL/mmol of substrate).

  • Base Addition: Add a degassed aqueous solution of Na₂CO₃ (2.0 M, 3.5 equiv).

    • Self-Validating Checkpoint: Upon addition of the aqueous base, the mixture will become biphasic. As the mixture is stirred, the 4'-Iodobiphenyl-3-carboxylic acid will dissolve into the aqueous layer as its sodium salt, clarifying the organic layer.

  • Degassing: Purge the biphasic mixture with Argon or Nitrogen for 10 minutes using a sparging needle.

Step 2: Heating and Monitoring
  • Heat: Submerge the flask in a pre-heated oil bath at 85 °C. Stir vigorously (800+ RPM) to maximize the interfacial surface area between the organic and aqueous layers.

  • Monitor (LC-MS/TLC): After 2 hours, sample the organic layer.

    • Self-Validating Checkpoint: Because the starting material (iodo-acid) is partitioned into the aqueous layer as a salt, TLC of the organic layer should only show the consumption of the boronic acid and the emergence of the highly non-polar biaryl product (if the product lacks polar groups) or remain clear until acidification.

Step 3: Workup and Isolation Logic

Because the product contains a carboxylic acid, standard organic extraction will fail if the pH is not strictly controlled.

Workup Start Crude Reaction Mixture (Biphasic: Dioxane/Water) PhaseSep Phase Separation / Wash Start->PhaseSep OrgLayer1 Organic Layer (Discard / Non-polar Impurities) PhaseSep->OrgLayer1 Extract with EtOAc AqLayer1 Aqueous Layer (Contains Product as Carboxylate) PhaseSep->AqLayer1 Retain Aqueous Acidify Acidification (1M HCl) Adjust to pH 2-3 AqLayer1->Acidify Precipitate Product Precipitation (Free Carboxylic Acid) Acidify->Precipitate If solid forms cleanly Extract Extraction (EtOAc) If emulsion forms Acidify->Extract If oil/emulsion forms Pure Final Product (Dried & Concentrated) Precipitate->Pure Filtration Extract->Pure Evaporation

Caption: Logical workflow for isolating the carboxylic acid product via pH-dependent phase partitioning.

Workup Execution:

  • Cool the reaction to room temperature. Dilute with Water (10 mL) and Ethyl Acetate (10 mL).

  • Separate the layers. Crucial: The product is currently in the aqueous layer. Wash the aqueous layer once more with Ethyl Acetate to remove triphenylphosphine oxide, homocoupled boronic acid, and residual catalyst.

  • Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2-3.

    • Self-Validating Checkpoint: A thick white or off-white precipitate will form immediately as the water-soluble carboxylate is protonated back into the insoluble free carboxylic acid.

  • Filter the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure product.

Troubleshooting & Side Reactions

Even in optimized systems, side reactions can occur. Understanding the causality behind them allows for rapid course correction [3].

  • Protodehalogenation (Loss of Iodine): If LC-MS indicates a mass corresponding to biphenyl-3-carboxylic acid (M-I + H), the palladium complex is undergoing premature reductive elimination with a hydride source before transmetalation.

    • Solution: Ensure solvents are strictly degassed. Switch to a more sterically demanding, electron-rich ligand (e.g., XPhos) to accelerate transmetalation over hydride insertion.

  • Homocoupling of the Boronic Acid: If significant biphenyl byproduct is observed in the organic wash, oxygen has infiltrated the system, promoting oxidative homocoupling of the boronic acid.

    • Solution: Increase the equivalents of boronic acid to 1.5, and rigorously sparge the solvents with Argon prior to heating.

  • Incomplete Conversion: If unreacted 4'-Iodobiphenyl-3-carboxylic acid remains, the pH may have dropped too low during the reaction, neutralizing the base required for transmetalation.

    • Solution: Verify that at least 3.0 equivalents of base were used to account for the acidic proton of the substrate.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. LibreTexts Project. Retrieved from:[Link]

  • Hamilton, A. E., & Buxton, A. M. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 90(11), 1509-1513. American Chemical Society. Retrieved from:[Link]

Application

Palladium Catalysts for Biphenyl Synthesis: Application Notes and Protocols

An Application Guide for Researchers Introduction: The Enduring Importance of the Biphenyl Motif The biphenyl scaffold is a privileged structure in modern science, forming the backbone of numerous pharmaceuticals, agroch...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction: The Enduring Importance of the Biphenyl Motif

The biphenyl scaffold is a privileged structure in modern science, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic conductors.[1] Its prevalence is due to the unique structural and electronic properties conferred by the two connected aromatic rings. The ability to efficiently and selectively construct this carbon-carbon (C-C) bond is therefore a cornerstone of contemporary organic synthesis.

Among the myriad of synthetic methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the preeminent strategy for biphenyl synthesis.[2][3] Its widespread adoption in both academic and industrial laboratories stems from its remarkable functional group tolerance, use of readily available and relatively non-toxic organoboron reagents, and generally mild reaction conditions.[2][4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explore the mechanistic underpinnings of the Suzuki-Miyaura reaction, providing the causal logic behind experimental choices. From selecting the optimal catalyst system to executing detailed protocols and troubleshooting common issues, this guide is designed to empower you to successfully synthesize a diverse range of biphenyl compounds.

The Engine of Biphenyl Synthesis: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to rational protocol design and optimization. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar¹-Pd(II)L₂-X (Aryl-Pd Complex) Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar¹-Pd(II)L₂-Ar² (Diaryl-Pd Complex) PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Biphenyl Ar¹-Ar² (Biphenyl Product) ArylHalide Ar¹-X (Aryl Halide) Organoboron Ar²-B(OR)₂ (Organoboron) Base Base (e.g., K₂CO₃)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Step 1: Oxidative Addition. The cycle begins with the active Pd(0) catalyst, which inserts itself into the carbon-halogen bond of the aryl halide (Ar¹-X). This step oxidizes the palladium from Pd(0) to Pd(II), forming a square-planar arylpalladium(II) halide intermediate.[7][9] The reactivity of the aryl halide is critical here, following the general trend: I > Br > Cl.[10] Electron-rich and bulky phosphine ligands on the palladium center accelerate this step.[6]

  • Step 2: Transmetalation. This is the key bond-forming step where the organic group from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[4][7] The base reacts with the organoboron reagent to form a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium(II) complex.[8] The choice of base is therefore crucial and can significantly influence the reaction rate.

  • Step 3: Reductive Elimination. In the final step, the two organic groups (Ar¹ and Ar²) on the palladium(II) center are coupled, forming the desired biphenyl product (Ar¹-Ar²). This process reduces the palladium back to its active Pd(0) state, which can then re-enter the catalytic cycle.[6][7] This step is often promoted by bulky ligands, which create steric strain that is relieved upon elimination of the product.[6]

Assembling the Reaction: A Guide to Component Selection

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its five core components: the palladium precatalyst, ligand, base, solvent, and organoboron reagent.

The Palladium Precatalyst

The palladium source, or precatalyst, is typically a stable Pd(II) or Pd(0) complex that generates the active Pd(0) species under the reaction conditions.

PrecatalystFormulaCommon FormKey Characteristics & Causality
Tetrakis(triphenylphosphine)palladium(0) Pd(PPh₃)₄Yellow solidPd(0) Source: Directly enters the catalytic cycle. Why: No in-situ reduction needed, which can minimize side reactions like boronic acid homocoupling.[11] Drawback: Air-sensitive, requiring careful handling under inert atmosphere.
Palladium(II) Acetate Pd(OAc)₂Brown solidPd(II) Source: Requires in-situ reduction to Pd(0), often by a phosphine ligand or the organoboron reagent. Why: Air-stable, cost-effective, and widely used. Its versatility allows for pairing with a vast array of ligands.[7][12]
Tris(dibenzylideneacetone)dipalladium(0) Pd₂(dba)₃Purple solidPd(0) Source: A more stable Pd(0) source than Pd(PPh₃)₄. Why: The dba ligands are weakly bound and easily displaced, making it a highly active precatalyst for forming the desired Pd(0)L₂ species with an added ligand.[7][13]
Palladacycles (e.g., Buchwald Precatalysts)Various solidsPd(II) Source: Highly active and thermally stable precatalysts. Why: They are designed for rapid and clean generation of the active monoligated Pd(0) species, making them ideal for challenging couplings involving sterically hindered substrates or less reactive aryl chlorides.[2][7]
The Ligand: The Catalyst's Controller

The ligand is arguably the most critical variable for tuning the catalyst's reactivity and stability. Ligands coordinate to the palladium center, modifying its electronic and steric properties to facilitate the key steps of the catalytic cycle.

  • For standard couplings (Aryl Iodides/Bromides): Simple, less bulky phosphines like Triphenylphosphine (PPh₃) are often sufficient. They are inexpensive and effective for many routine transformations.[5]

  • For challenging couplings (Aryl Chlorides, Sterically Hindered Substrates): Bulky, electron-rich dialkylbiaryl phosphine ligands (often called Buchwald ligands ) are required.[4]

    • Expertise: The bulkiness of ligands like SPhos or DavePhos promotes the final reductive elimination step, while their electron-donating nature enhances the initial oxidative addition, especially for the less reactive C-Cl bond.[4][13] This dual enhancement is the reason for their superior performance in difficult couplings.

  • N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that form very stable bonds with palladium, creating highly active and robust catalysts.[2] They are particularly useful for reactions requiring high temperatures.

The Base and Solvent System

The base and solvent work in concert to facilitate the crucial transmetalation step and maintain the solubility of all components.

BaseSolvent(s)Application & Rationale
Potassium Carbonate (K₂CO₃) Toluene/Water, Dioxane/Water, DMFGeneral Purpose: A moderately strong base suitable for most standard couplings with aryl bromides and iodides. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.[3][14]
Potassium Phosphate (K₃PO₄) Toluene, DioxaneSterically Hindered Substrates: A stronger, non-nucleophilic base often used under anhydrous or nearly anhydrous conditions. Why: Its higher basicity can accelerate the transmetalation of sterically encumbered or electron-poor boronic acids where weaker bases fail.[4][15]
Cesium Carbonate (Cs₂CO₃) Dioxane, THFDifficult Couplings: A highly effective but more expensive base. Why: The large, soft cesium cation enhances solubility and basicity, often succeeding where other bases provide low yields.[15]

Experimental Protocols: From Theory to Practice

All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[11]

Figure 2: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Standard Synthesis of 4-Methoxybiphenyl

This protocol details a standard, reliable procedure for coupling an activated aryl halide with a simple boronic acid.

Materials:

  • 4-Iodoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-iodoanisole, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the toluene and water via syringe.

  • Stir the mixture and degas thoroughly by bubbling argon through the solution for 15-20 minutes.

  • In a separate vial, weigh the Pd(OAc)₂ and PPh₃ and add them to the reaction flask against a positive flow of argon.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel. Wash with water (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl as a white solid.

Protocol 2: Challenging Synthesis of 2,4'-Dinitrobiphenyl

This protocol is adapted for coupling two electron-poor substrates, a notoriously difficult transformation that requires a more active catalytic system.[13]

Materials:

  • 1-Chloro-2-nitrobenzene (1.0 mmol, 1.0 equiv)

  • 4-Nitrophenylboronic acid (1.5 mmol, 1.5 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol% Pd)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.036 mmol, 3.6 mol%)

  • Anhydrous, degassed 1,4-Dioxane (10 mL)

Procedure:

  • To a flame-dried Schlenk tube under argon, add 1-chloro-2-nitrobenzene, 4-nitrophenylboronic acid, and finely ground potassium phosphate.

  • In a separate glovebox or under a positive flow of argon, add the Pd₂(dba)₃ and SPhos to the Schlenk tube.

  • Add the anhydrous, degassed dioxane via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction vigorously. Monitor progress by LC-MS. Due to the deactivated nature of the substrates, the reaction may require 16-24 hours.

  • After cooling to room temperature, quench the reaction by carefully adding 10 mL of water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield 2,4'-dinitrobiphenyl.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues and provides logical solutions based on mechanistic principles.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen has deactivated the Pd(0) species or phosphine ligand.[11] 2. Boronic Acid Decomposition: Protodeboronation (replacement of the B(OH)₂ group with -H) has occurred, especially with electron-rich or heteroaryl boronic acids.[6][11] 3. Insufficient Base Strength: The base is not strong enough to facilitate transmetalation for the specific substrate.[15]1. Improve Degassing: Use several freeze-pump-thaw cycles for rigorous oxygen removal. Ensure all reagents and solvents are fresh. 2. Use Boronic Esters: Switch to a more stable pinacol (Bpin) or MIDA boronate ester, which are less prone to decomposition.[11] 3. Screen Bases: Move to a stronger base like K₃PO₄ or Cs₂CO₃.
Significant Homocoupling of Boronic Acid 1. Oxygen Presence: The most common cause. Oxygen can facilitate the Pd-catalyzed oxidative coupling of two boronic acid molecules.[6][11] 2. Use of Pd(II) Precatalyst: The in-situ reduction of Pd(II) to Pd(0) can sometimes consume the boronic acid, leading to homocoupling.[11]1. Rigorous Degassing: This is the most critical fix. 2. Use a Pd(0) Source: Start with a precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.
Formation of Dehalogenated Byproduct 1. Hydride Source: Trace water with certain bases or the use of alcohol solvents can create hydride species that lead to reductive dehalogenation of the aryl halide.[11]1. Change Base/Solvent: Switch to a carbonate or phosphate base and use an aprotic solvent like toluene, dioxane, or DMF.
Reaction Stalls 1. Catalyst Decomposition: At high temperatures over long periods, the catalyst can decompose into inactive palladium black. 2. Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the metal center unsaturated and prone to aggregation.[11]1. Lower Temperature/Use a More Stable Catalyst: Consider a more robust ligand (e.g., an NHC) or a palladacycle precatalyst. 2. Optimize Ligand Ratio: Ensure an appropriate ligand-to-palladium ratio is used (typically 1:1 to 4:1, depending on the system).[11]

Conclusion and Future Outlook

The Suzuki-Miyaura reaction is a powerful and versatile tool for the synthesis of biphenyls, central to advancements in medicinal chemistry and materials science.[16] Mastery of this reaction comes from a deep understanding of its catalytic cycle and the specific role each component plays. By carefully selecting the palladium precatalyst, ligand, base, and solvent, researchers can overcome challenges posed by difficult substrates and achieve high yields of desired products.

The field continues to evolve, with significant research focused on developing more sustainable and efficient catalytic systems. The use of heterogeneous palladium catalysts, such as palladium nanoparticles supported on materials like graphene or polymers, promises easier catalyst separation and recycling, aligning with the principles of green chemistry.[14][17][18] As these next-generation catalysts become more robust and accessible, the synthesis of complex biphenyl architectures will undoubtedly become even more streamlined and environmentally benign.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Online] Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Online] Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Online] Available at: [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Online] Available at: [Link]

  • Lee, J., et al. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. [Online] Available at: [Link]

  • ResearchGate. (2026, February). Synthesis of Unsymmetrically Substituted Tetraphenylenes through Palladium-Catalyzed C(sp2)-H Activation. [Online] Available at: [Link]

  • MDPI. (2024, December 28). Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. [Online] Available at: [Link]

  • SciSpace. Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. [Online] Available at: [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Online] Available at: [Link]

  • Baltus, C. B. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Online] Available at: [Link]

  • Preprints.org. (2025, January 14). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. [Online] Available at: [Link]

  • Wilson, C. G., et al. (2004, October 30). Palladium-Catalyzed Borylation of Phenyl Bromides and Application in One-Pot Suzuki−Miyaura Biphenyl Synthesis. Organic Letters. [Online] Available at: [Link]

  • PMC. (2025, November 26). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Online] Available at: [Link]

  • Walker, S. D., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Online] Available at: [Link]

  • Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Online] Available at: [Link]

  • Semantic Scholar. (2025, December 15). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Online] Available at: [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? [Online] Available at: [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Online] Available at: [Link]

Sources

Method

Application Note: Derivatization of the Carboxylic Acid Group on 4'-Iodobiphenyl-3-carboxylic Acid for Bioconjugation and Prodrug Synthesis

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Strategic Rationale In modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Strategic Rationale

In modern drug discovery and bioconjugation, 4'-Iodobiphenyl-3-carboxylic acid (CAS: 57498-62-1)[1] serves as a highly versatile bifunctional building block. The molecule features a rigid biphenyl core flanked by two distinct reactive handles:

  • A carboxylic acid (-COOH) at the 3-position: The primary site for derivatization, ideal for forming amide bonds (peptide coupling, PROTAC linkers) or ester bonds (prodrug synthesis).

  • An iodine atom (-I) at the 4'-position: A bioorthogonal handle primed for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

The Causality of Experimental Design: To successfully derivatize the carboxylic acid while preserving the carbon-iodine (C-I) bond, the reaction conditions must be carefully controlled. Aryl iodides are susceptible to oxidative addition by transition metals and can be cleaved by strong reducing agents. Therefore, derivatization must rely on mild, room-temperature activation chemistries—specifically carbodiimide-mediated coupling—that selectively target the carboxylate without disturbing the halogen handle.

Workflow SM 4'-Iodobiphenyl-3-carboxylic acid EDC EDC/NHS Activation SM->EDC Amine Target DCC DCC/DMAP Activation SM->DCC Alcohol Target Amide Amide Conjugate EDC->Amide + Primary Amine Ester Ester Prodrug DCC->Ester + Alcohol Preserve Preserved 4'-Iodo Handle Amide->Preserve Downstream Cross-Coupling Ester->Preserve Downstream Cross-Coupling

Caption: Workflow for the derivatization of 4'-Iodobiphenyl-3-carboxylic acid.

Quantitative Reaction Parameters

The choice of derivatization depends entirely on the target nucleophile. The table below summarizes the critical parameters for the two primary pathways: Amidation (EDC/NHS) and Esterification (Steglich).

ParameterEDC/NHS Amidation[2]Steglich Esterification[3]
Target Nucleophile Primary Amines (-NH2)Alcohols (-OH)
Activation Reagents EDC·HCl, NHS (or Sulfo-NHS)DCC, DMAP (catalytic)
Ideal Solvent DMF, DMSO, or MES buffer (pH 4.5-6.0)Anhydrous DCM or THF
Molar Ratio (Acid:Activator) 1.0 : 1.5 : 1.5 (Acid : EDC : NHS)1.0 : 1.1 : 0.1 (Acid : DCC : DMAP)
Reaction Temperature Room Temperature (or 4°C overnight)0°C to Room Temperature
Primary Byproduct Isourea (water-soluble)Dicyclohexylurea (DCU, insoluble solid)
Self-Validation Marker Amide I/II bands in FTIR (1510-1700 cm⁻¹)Precipitation of white DCU solid

Protocol A: Amidation via EDC/NHS Coupling

Mechanistic Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form an highly reactive O-acylisourea intermediate[2]. However, this intermediate is unstable in aqueous or semi-aqueous media and rapidly hydrolyzes back to the starting acid. By introducing N-hydroxysuccinimide (NHS), the O-acylisourea is immediately converted into a semi-stable NHS-ester[4]. This prevents hydrolysis and creates a highly specific electrophile that reacts cleanly with primary amines to form a stable amide bond.

Mechanism Acid -COOH O_Acyl O-Acylisourea Acid->O_Acyl Activation EDC EDC EDC->O_Acyl NHS_Ester NHS-Ester O_Acyl->NHS_Ester Stabilization NHS NHS NHS->NHS_Ester Amide Amide Bond NHS_Ester->Amide + R-NH2

Caption: Reaction pathway of EDC/NHS-mediated carboxylic acid amidation.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of 4'-Iodobiphenyl-3-carboxylic acid in anhydrous DMF (or DMSO) to achieve a concentration of 0.1 M.

  • Activation: Add 1.5 equivalents of NHS, followed by 1.5 equivalents of EDC·HCl.

  • Incubation: Stir the reaction mixture at room temperature for 30 minutes. Self-Validation: TLC or LC-MS should indicate complete conversion of the starting material to the NHS-ester intermediate[2].

  • Conjugation: Add 1.2 equivalents of the target primary amine (e.g., a PEG-amine or peptide sequence). If the amine is a hydrochloride salt, add 2.0 equivalents of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) to liberate the free amine.

  • Coupling: Stir the mixture for 2 hours at room temperature, or overnight at 4°C[2].

  • Quenching & Workup: Quench the reaction by adding a 10-50 mM Tris buffer (pH 8.5) to consume any unreacted NHS-ester. Extract the product using ethyl acetate, wash with brine to remove the water-soluble isourea byproduct, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Steglich Esterification

Mechanistic Causality: For conjugating alcohols (e.g., cholesterol, paclitaxel) to form prodrugs, Steglich esterification is the gold standard[5]. N,N'-dicyclohexylcarbodiimide (DCC) is used as the coupling agent. Because alcohols are weaker nucleophiles than amines, the O-acylisourea intermediate often undergoes an undesired rearrangement into an inactive N-acylurea before the alcohol can attack. To prevent this, a catalytic amount of 4-dimethylaminopyridine (DMAP) is added. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form an acylpyridinium intermediate, which then efficiently transfers the acyl group to the alcohol[3].

Step-by-Step Methodology
  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve 1.0 equivalent of 4'-Iodobiphenyl-3-carboxylic acid and 1.0 equivalent of the target alcohol in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Addition: Add 0.1 equivalents of DMAP to the solution[5].

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Causality: Cooling minimizes exothermic side reactions and further suppresses the N-acylurea rearrangement.

  • Activation: Slowly add 1.1 equivalents of DCC (dissolved in a minimal amount of DCM) dropwise to the cooled mixture.

  • Reaction & Self-Validation: Allow the reaction to slowly warm to room temperature and stir for 12–24 hours. Self-Validation: As the reaction proceeds, Dicyclohexylurea (DCU) will form as a byproduct. Because DCU is highly insoluble in DCM, a dense white precipitate will appear, visually confirming that the activation step is successful.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify the resulting ester via silica gel flash chromatography.

Analytical Characterization

To verify the integrity of the derivatized 4'-Iodobiphenyl-3-carboxylic acid, perform the following analyses:

  • FTIR Spectroscopy: For amides, look for the emergence of Amide I (C=O stretch at 1,600–1,700 cm⁻¹) and Amide II (N–H bending at 1,510–1,580 cm⁻¹) bands[4]. For esters, look for a sharp C=O stretch around 1,730–1,750 cm⁻¹.

  • NMR Spectroscopy: Confirm the preservation of the biphenyl aromatic protons. The C-I bond is inert under these conditions, but its presence can be confirmed via ¹³C NMR (the iodine-bearing carbon typically appears upfield around 90-95 ppm).

References

  • Dove Medical Press. Near-infrared quantum dots for HER2 localization and imaging of cancer cells. [Online]. Available at:[Link]

  • National Institutes of Health (PMC). Chemical grafting of cholesterol on monomer and PDMMLA polymers, a step towards the development of new polymers for biomedical applications. [Online]. Available at:[Link]

  • National Institutes of Health (PMC). Novelty in the development of biodegradable polymer coatings for biomedical devices: paclitaxel grafting on PDMMLA derivatives. [Online]. Available at:[Link]

Sources

Application

Application Note: Advanced Work-Up and Palladium Remediation Protocols for Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Downstream Challenge of Suzuki Couplings The Suzuki-Miyaura cross-coupling reaction is one of the most robust and commonly applied methods for carbon-carbon bond formation in pharmaceutical process chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Downstream Challenge of Suzuki Couplings

The Suzuki-Miyaura cross-coupling reaction is one of the most robust and commonly applied methods for carbon-carbon bond formation in pharmaceutical process chemistry[1]. While the catalytic cycle itself is highly efficient, the post-reaction matrix is notoriously complex. A typical crude mixture contains the desired biaryl product, unreacted boronic acids, protodeboronation byproducts, hydrated inorganic salts, and residual palladium species.

For drug development professionals, the work-up procedure is not merely about isolating the product; it is a critical regulatory checkpoint. Active Pharmaceutical Ingredients (APIs) strictly require residual palladium levels to be reduced to <10 ppm. Standard liquid-liquid extractions often fail due to intractable emulsions, and simple chromatography cannot arrest soluble Pd(II) complexes. This application note details the causality behind common work-up failures and provides self-validating, scalable protocols for emulsion resolution and advanced palladium scavenging.

Mechanistic Workflow and Emulsion Resolution

During the reaction, inorganic bases (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) are used in stoichiometric excess. Upon the addition of water during the quench phase, these bases often form hydrated, gel-like polymeric networks. When mixed with organic extraction solvents, these networks trap the solvent, creating a persistent slurry or emulsion that halts phase separation[2].

To prevent this, the workflow must incorporate a physical shearing step—typically filtration through a structured pad—prior to phase separation. This physically removes the hydrated salts and precipitated Pd(0) black, allowing the organic and aqueous layers to separate cleanly[3].

G Crude Crude Suzuki Mixture (Pd(0), Pd(II), Salts, Product) Quench Aqueous Quench (Dissolve Salts) Crude->Quench Filter Celite Filtration (Remove Pd Black & Insoluble Salts) Quench->Filter Prevents Emulsion Extract Liquid-Liquid Extraction (Separate Organics) Filter->Extract Scavenge Pd Scavenging (Si-TMT or NaHSO3) Extract->Scavenge Targets Soluble Pd(II) Pure Isolated Product (< 10 ppm Pd) Scavenge->Pure

Fig 1. Optimized downstream workflow for Suzuki-Miyaura work-up and Pd removal.

G Start Biphasic Mixture Formed Check Is a thick slurry/emulsion present? Start->Check Yes Yes (Hydrated Phosphate/Carbonate) Check->Yes No No (Clean Separation) Check->No Action1 Add Brine / Sonication Yes->Action1 Proceed Proceed to Organic Extraction No->Proceed Action2 Filter biphasic mixture through Celite pad Action1->Action2 If unresolved Action2->Proceed

Fig 2. Decision tree for resolving intractable emulsions during aqueous work-up.

The Chemistry of Palladium Scavenging

Palladium speciation gives rise to metal in multiple oxidation states, requiring orthogonal removal approaches[4]. While insoluble Pd(0) (palladium black) is easily removed via physical filtration, Pd(II) species often coordinate strongly to the biaryl product or residual phosphine ligands, rendering them highly soluble in the organic phase.

Effective remediation requires displacing these ligands. Sodium bisulfite (NaHSO₃) acts as a strong coordinating ligand, forming highly polar palladium-bisulfite complexes that partition exclusively into the aqueous phase[5]. For ultra-low ppm requirements, functionalized solid scavengers like Silica-TMT (trithiocyanuric acid) are deployed. The soft sulfur donors on the TMT resin act as a thermodynamic sink, strongly chelating the soft Pd(II) ions and pulling them out of the organic solution[4].

Table 1: Quantitative Comparison of Palladium Scavenging Strategies
Scavenging MethodReagent / MaterialTypical Pd ReductionMechanistic ActionOperational Limitations
Chemical Wash 20% aq. NaHSO₃8000 ppm → <100 ppmForms highly polar Pd-bisulfite complexes; partitions to aqueous phase.Requires elevated temperatures (60–80 °C) and strict pH control[5].
Solid Scavenger Silica-TMT (Si-TMT)>95% removalSoft sulfur donors strongly chelate soluble Pd(II) species.High material cost; requires 2–12 hours of incubation[4].
Standard Filtration Celite / Silica GelVariable (removes Pd(0))Physical entrapment of insoluble Pd black and inorganic salts.Ineffective against soluble Pd(II) coordinated to the product[3].
Surfactant Media TPGS-750-MProduct-dependentMicellar catalysis keeps Pd in the aqueous phase during extraction.Requires specific reaction optimization; not a universal retrofit[6].

Validated Experimental Protocols

Protocol A: Emulsion-Free Liquid-Liquid Extraction (Laboratory Scale)

This protocol is designed to mitigate the slurry formation common in phosphate- or carbonate-mediated Suzuki couplings[7],[2].

  • Quenching: Upon reaction completion, remove the vessel from the heat source and cool to room temperature.

  • Dilution: Dilute the crude mixture with an organic extraction solvent (e.g., ethyl acetate or 2-methyltetrahydrofuran) and deionized water.

  • Slurry Resolution (Critical Step): If a thick slurry forms at the interface, do not attempt immediate separation. Sonicate the mixture for 5 minutes. If the emulsion persists, vacuum-filter the entire biphasic mixture through a 1-inch pad of Celite[2].

    • Causality: The Celite pad physically shears the hydrated inorganic polymeric networks and traps precipitated Pd(0), breaking the emulsion matrix.

  • Phase Separation: Transfer the filtrate to a separatory funnel. The layers will now separate cleanly. Isolate the organic layer.

  • Washing: Wash the organic layer sequentially with water and saturated aqueous NaCl (brine) to remove residual polar impurities[7].

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: High-Efficiency Palladium Remediation (Scale-Up / API Synthesis)

This protocol utilizes a two-stage thermodynamic displacement strategy to reduce palladium from thousands of ppm down to single digits[4],[8].

  • Initial Chemical Wash: To the organic stream containing the crude product (typically in toluene or EtOAc), add an equal volume of 20% (w/w) aqueous sodium bisulfite (NaHSO₃) adjusted to pH 5.4[8].

  • Thermal Digestion: Heat the biphasic mixture to 60–80 °C under vigorous mechanical stirring for 4–6 hours[8].

    • Causality: Elevated temperature provides the activation energy required for the bisulfite ligands to displace strongly coordinated product molecules from the Pd(II) center, forming water-soluble complexes[5].

  • Separation: Cool to room temperature and separate the phases. The organic layer will now have significantly reduced Pd levels (typically <100 ppm).

  • Solid Scavenging (Polishing): To the organic layer, add 0.05–0.10 weight equivalents of a functionalized silica scavenger, such as Silica-TMT[4].

  • Incubation: Stir the suspension at 35 °C for 2 hours.

    • Causality: The soft sulfur atoms on the TMT resin act as an irreversible thermodynamic sink for any remaining soft Pd(II) ions, pulling them out of solution[4].

  • Final Filtration: Filter the mixture through a fine glass frit to remove the silica scavenger. Concentrate the filtrate to yield the highly purified biaryl product (<10 ppm Pd).

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. URL: 7

  • ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. URL: 1

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. URL: 3

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. URL: 4

  • ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. URL: 5

  • ResearchGate. Workup of suzuki miyaura coupling? URL: 2

  • ACS Publications. A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. URL: 6

  • Google Patents. WO2014093566A1 - An improved process for the removal of palladium. URL: 8

Sources

Method

Synthesis of 4'-Iodobiphenyl-3-carbonyl chloride via Thionyl Chloride: A Comprehensive Guide to Mechanism, Protocol, and Application

An Application Note for Researchers and Drug Development Professionals Abstract The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in organic synthesis, unlocking access to a variety of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in organic synthesis, unlocking access to a variety of essential derivatives such as amides, esters, and ketones. 4'-Iodobiphenyl-3-carbonyl chloride is a particularly valuable intermediate in medicinal chemistry and materials science, where the iodobiphenyl scaffold serves as a versatile platform for constructing complex molecular architectures through cross-coupling reactions. This document provides an in-depth guide to the synthesis of 4'-Iodobiphenyl-3-carbonyl chloride from its corresponding carboxylic acid using thionyl chloride (SOCl₂). We will explore the underlying reaction mechanism, present a detailed and field-proven experimental protocol, emphasize critical safety considerations, and discuss the compound's application in drug discovery.

Introduction: The Strategic Importance of Acyl Chlorides

Acyl chlorides are among the most reactive derivatives of carboxylic acids, making them powerful electrophiles for a wide range of nucleophilic acyl substitution reactions. The conversion of a relatively unreactive carboxylic acid to a highly reactive acyl chloride is a critical activation step in many multi-step syntheses. The target molecule, 4'-Iodobiphenyl-3-carbonyl chloride, is of significant interest to drug development professionals. The presence of the iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse molecular fragments. This capability is instrumental in building libraries of compounds for structure-activity relationship (SAR) studies, a fundamental process in modern drug discovery.[1]

The reaction with thionyl chloride is a preferred method for this transformation due to its efficiency and the convenient nature of its byproducts. Unlike other chlorinating agents like phosphorus pentachloride (PCl₅), the reaction with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[2][3] This simplifies product isolation, as the gaseous byproducts can be easily removed from the reaction mixture, driving the equilibrium toward the product side in accordance with Le Chatelier's principle.[4]

Reaction Mechanism and Causality

The conversion of 4'-Iodobiphenyl-3-carboxylic acid to its acyl chloride with thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride.[5][6]

  • Formation of a Chlorosulfite Intermediate: This attack leads to the displacement of a chloride ion and the formation of a protonated acyl chlorosulfite intermediate. This step effectively converts the poor leaving group (-OH) into a much better one (-OS(O)Cl).[7]

  • Nucleophilic Acyl Substitution: The chloride ion that was displaced in the first step now acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[8][9]

  • Tetrahedral Intermediate Collapse: This attack forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chlorosulfite group.[6]

  • Decomposition and Product Formation: The unstable chlorosulfite group rapidly decomposes into the stable gaseous products, sulfur dioxide (SO₂) and a chloride ion, which subsequently abstracts the proton from the carbonyl oxygen to generate gaseous hydrogen chloride (HCl).[4][8]

The irreversible decomposition of the intermediate into gaseous byproducts is the thermodynamic driving force for the reaction, ensuring a high yield of the desired acyl chloride.[4]

Catalysis: While the reaction proceeds without a catalyst, it can be accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF) or pyridine. DMF reacts with thionyl chloride to form the highly electrophilic Vilsmeier reagent, [(CH₃)₂N⁺=CHCl]Cl⁻, which is more reactive toward the carboxylic acid than thionyl chloride itself.[4][10]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checks and explanations for each step. It is imperative that all steps are performed under strictly anhydrous conditions in a well-ventilated chemical fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4'-Iodobiphenyl-3-carboxylic acid≥98%Standard SupplierMust be thoroughly dried before use.
Thionyl chloride (SOCl₂)≥99%, Reagent GradeStandard SupplierHandle with extreme care. Freshly distilled is preferred.
TolueneAnhydrousStandard SupplierUsed as a solvent and for azeotropic removal of SOCl₂.
N,N-Dimethylformamide (DMF)AnhydrousStandard SupplierOptional catalyst.
Equipment
Round-bottom flaskFlame-dried under vacuum or oven-dried.
Reflux condenserWith gas outlet adapter.
Magnetic stirrer and stir bar
Heating mantle
Drying tube (CaCl₂ or Drierite)To protect from atmospheric moisture.
Gas trap/bubblerContaining NaOH solution to neutralize HCl and SO₂.
Rotary evaporatorFor solvent and excess reagent removal.
Reaction Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Flame-dry glassware under vacuum prep2 Add 4'-Iodobiphenyl-3-carboxylic acid to flask prep1->prep2 prep3 Add anhydrous toluene prep2->prep3 react1 Add catalytic DMF (optional) prep3->react1 react2 Slowly add Thionyl Chloride at 0°C react1->react2 react3 Heat mixture to reflux (e.g., 80°C) react2->react3 react4 Monitor for cessation of gas evolution (2-4h) react3->react4 work1 Cool reaction to room temperature react4->work1 work2 Remove excess SOCl₂ and toluene via rotary evaporation work1->work2 work3 Add fresh anhydrous toluene and co-evaporate (repeat 2x) work2->work3 work4 Obtain crude 4'-Iodobiphenyl-3-carbonyl chloride work3->work4 work5 Use immediately or store under inert atmosphere work4->work5

Caption: Experimental workflow for the synthesis of 4'-Iodobiphenyl-3-carbonyl chloride.

Step-by-Step Procedure
  • Preparation: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet. The outlet of the condenser should be connected via tubing to a gas trap containing a concentrated solution of sodium hydroxide to neutralize the HCl and SO₂ byproducts.

  • Reagent Addition: To the flask, add 4'-Iodobiphenyl-3-carboxylic acid (e.g., 5.0 g, 1 eq). Add anhydrous toluene (25 mL). Begin stirring to create a suspension. If using a catalyst, add one drop of anhydrous DMF.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (2.0 - 3.0 eq) to the stirred suspension via a syringe. An exothermic reaction may occur. It is advisable to cool the flask in an ice bath during the addition.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain reflux until the evolution of gas ceases (typically 2-4 hours). The reaction mixture should become a clear solution as the carboxylic acid is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Crucial Step: To ensure all residual thionyl chloride is removed, add 15 mL of fresh anhydrous toluene to the crude product and evaporate again. Repeat this co-evaporation step one more time.[11] The resulting product, 4'-Iodobiphenyl-3-carbonyl chloride, is often obtained as an oil or low-melting solid and is typically used in the subsequent synthetic step without further purification.[12]

Safety and Environmental Health

Authoritative Grounding: The following safety protocols are mandated by standard laboratory practice and information found in Safety Data Sheets (SDS) for thionyl chloride.[13][14][15]

  • Extreme Hazard: Thionyl chloride is highly toxic, corrosive, and a lachrymator. It reacts violently with water to produce toxic gases.[13][16] All manipulations must be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[14][17]

  • Spill and Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14] For inhalation, move to fresh air immediately.

  • Quenching Excess Reagent: Never add water directly to thionyl chloride. To quench excess reagent or clean glassware, slowly and carefully add the thionyl chloride-containing solution to a large, stirred beaker of ice-cold sodium bicarbonate or dilute sodium hydroxide solution in the fume hood. The neutralization is highly exothermic and will release gas.

Chemical Reaction Visualization

ReactionScheme reactant 4'-Iodobiphenyl-3-carboxylic acid (C₁₃H₉IO₂) product 4'-Iodobiphenyl-3-carbonyl chloride (C₁₃H₈ClIO) reactant->product Toluene, Reflux reagent + SOCl₂ (Thionyl Chloride) reagent->product byproduct1 + SO₂(g) byproduct2 + HCl(g)

Sources

Application

Application Note: Esterification of 4'-Iodobiphenyl-3-carboxylic Acid

Executive Summary 4'-Iodobiphenyl-3-carboxylic acid (CAS 57498-62-1) [1] is a highly valuable bifunctional scaffold in medicinal chemistry and materials science. It features a carboxylic acid moiety on one phenyl ring an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4'-Iodobiphenyl-3-carboxylic acid (CAS 57498-62-1) [1] is a highly valuable bifunctional scaffold in medicinal chemistry and materials science. It features a carboxylic acid moiety on one phenyl ring and an iodine atom on the other. This structural duality makes it an ideal precursor for complex drug development (e.g., PROTAC linkers, targeted therapeutics), where the aryl iodide is primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig).

However, the presence of a free, acidic carboxyl proton can poison transition-metal catalysts, induce unwanted side reactions, or hinder solubility in organic media. Esterification is therefore a critical first step to mask the acidic proton, increase lipophilicity, and prepare the molecule for downstream organometallic transformations. This guide details the mechanistic rationale and provides field-proven, self-validating protocols for the efficient esterification of this substrate.

Mechanistic Rationale & Pathway Visualization

When selecting an esterification strategy for an aryl iodide, the primary concern is avoiding conditions that could lead to protodeiodination or oxidative addition. While the carbon-iodine bond is relatively stable to standard acidic and basic conditions, mild protocols are preferred to ensure high fidelity and quantitative yields.

We highlight two superior methodologies for this substrate:

  • Steglich Esterification (DCC/DMAP): Developed by Neises and Steglich [2], this method operates under exceptionally mild, neutral conditions at room temperature. It is ideal for synthesizing complex or sterically hindered esters (e.g., tert-butyl or isopropyl esters).

  • Base-Promoted Alkylation (K₂CO₃/Alkyl Halide): An SN2-driven approach that is highly scalable and avoids the generation of persistent carbodiimide byproducts. It is the gold standard for synthesizing methyl or ethyl esters.

Esterification SM 4'-Iodobiphenyl-3-carboxylic acid (Bifunctional Scaffold) Fischer Fischer Esterification (H2SO4, MeOH, Reflux) SM->Fischer Acidic Steglich Steglich Esterification (DCC, DMAP, ROH, rt) SM->Steglich Mild Neutral Alkylation Base-Promoted Alkylation (K2CO3, MeI, DMF, rt) SM->Alkylation Mild Basic Product 4'-Iodobiphenyl-3-carboxylate Ester (Cross-Coupling Ready) Fischer->Product Moderate Yield Steglich->Product High Yield Alkylation->Product Quantitative

Synthetic pathways for the esterification of 4'-Iodobiphenyl-3-carboxylic acid.

Comparative Methodology

The following table summarizes the quantitative data and operational metrics for three common esterification strategies applied to 4'-Iodobiphenyl-3-carboxylic acid [3].

MethodologyReagents & SolventsTemp / TimeTypical YieldPrimary ByproductBest Application
Steglich DCC, DMAP, ROH, CH₂Cl₂25 °C / 4–12 h85–95%Dicyclohexylurea (DCU)Complex/hindered alcohols; sensitive substrates.
Alkylation K₂CO₃, R-X, DMF25 °C / 2–4 h>95%KX salt, CO₂Methyl/ethyl esters; large-scale synthesis.
Fischer H₂SO₄ (cat.), ROH65 °C / 12–24 h70–80%H₂OLow-cost bulk synthesis; robust substrates.

Experimental Protocols

Protocol A: Mild Steglich Esterification

Causality & Design: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. Without a catalyst, this intermediate can undergo a deleterious [1,3]-sigmatropic rearrangement to form an unreactive N-acylurea. 4-Dimethylaminopyridine (DMAP) is introduced to outcompete this side reaction. DMAP acts as a highly nucleophilic acyl transfer catalyst, rapidly forming an N-acylpyridinium intermediate that is highly susceptible to alcoholysis [2].

Materials:

  • 4'-Iodobiphenyl-3-carboxylic acid (1.0 equiv, 1.0 mmol, 324.1 mg)

  • Desired Alcohol (e.g., Isopropanol) (1.5 equiv, 1.5 mmol)

  • DCC (1.1 equiv, 1.1 mmol, 226.9 mg)

  • DMAP (0.1 equiv, 0.1 mmol, 12.2 mg)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-Iodobiphenyl-3-carboxylic acid and the alcohol in 10 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition: Add DMAP to the stirring solution. Ensure complete dissolution.

  • Activation: Cool the flask to 0 °C using an ice bath. Slowly add DCC (either neat or dissolved in 2 mL of DCM) dropwise over 5 minutes.

  • Self-Validating Indicator: Remove the ice bath and allow the reaction to warm to room temperature. Validation: Within 15–30 minutes, the clear solution will transition into a thick white suspension. This precipitation is dicyclohexylurea (DCU), providing real-time visual confirmation that the DCC has successfully activated the carboxylic acid.

  • Monitoring: Stir for 4–12 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The product ester will appear as a distinct, less polar spot (higher Rf) under UV light (254 nm).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filtrate sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace DCU remains.

Protocol B: Base-Promoted Alkylation (Methyl Esterification)

Causality & Design: Potassium carbonate (K₂CO₃) deprotonates the carboxylic acid to form a carboxylate anion. The use of N,N-Dimethylformamide (DMF) as a polar aprotic solvent is critical here; it strongly solvates the potassium cation but leaves the carboxylate anion poorly solvated ("naked"). This drastically increases the nucleophilicity of the carboxylate, accelerating the SN2 attack on the alkyl halide (e.g., Iodomethane) [3].

Materials:

  • 4'-Iodobiphenyl-3-carboxylic acid (1.0 equiv, 1.0 mmol, 324.1 mg)

  • Iodomethane (MeI) (1.2 equiv, 1.2 mmol, 75 µL) (Caution: Highly toxic and volatile alkylating agent. Handle in a fume hood.)

  • Potassium Carbonate (K₂CO₃), finely powdered (1.5 equiv, 1.5 mmol, 207.3 mg)

  • Anhydrous DMF (5 mL)

Step-by-Step Procedure:

  • Deprotonation: Dissolve the carboxylic acid in 5 mL of anhydrous DMF in a 25 mL round-bottom flask. Add the finely powdered K₂CO₃. Stir the heterogeneous mixture at room temperature for 15 minutes to ensure complete deprotonation.

  • Alkylation: Add Iodomethane dropwise to the stirring suspension.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. The reaction is exceptionally fast due to the high nucleophilicity of the naked carboxylate in DMF.

  • Self-Validating Workup: Quench the reaction by adding 15 mL of distilled water, which dissolves the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Validation: Any unreacted starting material remains deprotonated in the basic aqueous layer. Therefore, the organic layer selectively extracts only the newly formed, neutral ester product, inherently validating the purity of the crude extract.

  • Washing: Wash the combined organic layers with water (3 x 10 mL) to remove residual DMF, followed by a final brine wash.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the methyl ester, typically in quantitative yield (>95%) requiring no further purification.

Analytical Validation

To confirm the structural integrity of the synthesized 4'-Iodobiphenyl-3-carboxylate ester, perform the following analytical checks:

  • ¹H NMR (CDCl₃, 400 MHz): The most definitive marker of success is the complete disappearance of the broad carboxylic acid proton signal typically found far downfield ( δ 12.0–13.0 ppm). For the methyl ester, a sharp, highly integrated singlet will appear at approximately δ 3.90–3.95 ppm, corresponding to the -OCH₃ group. The aromatic protons of the biphenyl system will remain intact between δ 7.30 and 8.30 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbonyl carbon will shift slightly upfield from the free acid (~172 ppm) to the ester (~166-167 ppm). The diagnostic ester alkyl carbon (e.g., -OCH₃) will appear at ~52 ppm.

  • Mass Spectrometry (LC-MS / ESI+): The free acid often ionizes poorly in positive mode or shows a strong [M-H]⁻ in negative mode. The esterified product will readily show an[M+H]⁺ or an [M+Na]⁺ adduct in positive ESI.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Otera, J. (2001). Esterification: Methods, Reactions, and Applications. Wiley-VCH. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4'-Iodobiphenyl-3-carboxylic Acid

Welcome to the dedicated technical support guide for navigating the purification challenges of 4'-Iodobiphenyl-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development sci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 4'-Iodobiphenyl-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we distill our in-house expertise and field-proven insights into a comprehensive question-and-answer-based guide to help you achieve the desired purity for your downstream applications.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and purification of 4'-Iodobiphenyl-3-carboxylic acid.

Q1: What are the most common impurities I should expect in my crude 4'-Iodobiphenyl-3-carboxylic acid?

A1: The impurity profile of your crude material is highly dependent on the synthetic route employed. For a typical Suzuki-Miyaura cross-coupling reaction, which is a common method for synthesizing biphenyl compounds, you should anticipate the following impurities[1]:

  • Starting Materials: Unreacted 3-bromobenzoic acid (or its boronic acid equivalent) and 4-iodo-phenylboronic acid (or its halide equivalent).

  • Homocoupling Byproducts: Biphenyl-3,3'-dicarboxylic acid and 4,4'-diiodobiphenyl are common homocoupling products of the respective starting materials.

  • Palladium Catalyst Residues: Trace amounts of the palladium catalyst used in the coupling reaction may be present.

  • Positional Isomers: Depending on the selectivity of your reaction, other isomers of the product may be formed in minor amounts.

Q2: My crude product is a dark, oily solid. What is the likely cause?

A2: A dark and oily appearance often indicates the presence of residual palladium catalyst and polymeric byproducts from the reaction. Finely divided palladium can impart a dark color, while side reactions can lead to the formation of tar-like substances. An initial workup involving filtration through a pad of celite can help remove some of the catalyst, and a proper crystallization or chromatographic method should remove the remaining colored impurities.

Q3: Is 4'-Iodobiphenyl-3-carboxylic acid sensitive to any particular conditions?

A3: Yes, aromatic iodo compounds can be sensitive to light and may undergo de-iodination over time, especially when in solution and exposed to UV light. The carboxylic acid functionality also makes the compound's solubility pH-dependent. For long-term storage, it is advisable to keep the solid material in a dark, cool, and dry place.

Q4: What is a good starting point for a recrystallization solvent?

A4: For biphenyl carboxylic acids, a mixed solvent system is often effective. A good starting point would be a polar protic solvent in which the compound is soluble when hot, and a non-polar solvent in which it is insoluble to induce crystallization upon cooling. A common choice for similar compounds is an ethanol/water or an acetic acid/water mixture. For a non-aqueous system, a mixture like toluene/heptane could also be explored.

II. In-Depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to overcoming specific purification hurdles.

Issue 1: Poor Crystal Formation During Recrystallization

Q: I've dissolved my crude product in a hot solvent, but upon cooling, it either oils out or precipitates as a fine, amorphous powder. How can I obtain good quality crystals?

A: This is a classic crystallization challenge that can be addressed by systematically optimizing your procedure.

Causality: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has a chance to form an ordered crystal lattice. An amorphous precipitate suggests that nucleation was too rapid and uncontrolled.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Slow cooling is paramount for growing larger, purer crystals. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Only after it has reached room temperature should you consider placing it in an ice bath to maximize yield.

  • Optimize the Solvent System:

    • Solvent Polarity: If you are using a single solvent, it might not be ideal. For 4'-Iodobiphenyl-3-carboxylic acid, a good approach is to dissolve it in a "good" solvent (e.g., hot ethanol, isopropanol, or ethyl acetate) and then slowly add a "poor" solvent (e.g., water or heptane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

    • "Like Dissolves Like": Given the aromatic and carboxylic acid functionalities, solvents like toluene, ethyl acetate, and alcohols are good candidates for the "good" solvent.

  • Scratching and Seeding:

    • Scratching: Gently scratching the inside of the flask at the meniscus with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product from a previous batch, adding a tiny crystal (a "seed") to the cooled, supersaturated solution can induce crystallization.

Issue 2: Persistent Impurities After Recrystallization

Q: I've recrystallized my product multiple times, but my NMR/HPLC analysis still shows the presence of a persistent impurity. What other techniques can I use?

A: When impurities have very similar solubility profiles to your target compound, recrystallization alone may not be sufficient. In such cases, exploiting other chemical properties of your molecule is necessary.

Causality: The persistent impurity is likely a structural isomer or a byproduct with similar polarity and molecular weight, making separation by simple crystallization difficult.

Troubleshooting Workflow:

G start Crude Product with Persistent Impurity acid_base Acid-Base Extraction start->acid_base Is the impurity non-acidic? salt_precipitation Selective Salt Precipitation start->salt_precipitation Isolating as a salt chromatography Chromatography acid_base->chromatography Impurity is also acidic pure_product Pure 4'-Iodobiphenyl-3-carboxylic Acid acid_base->pure_product Successful Separation chromatography->pure_product Successful Fractionation salt_precipitation->pure_product Impurity remains in solution G dissolution 1. Dissolution: Dissolve crude product in minimum hot ethanol. filtration 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. dissolution->filtration precipitation 3. Precipitation: Slowly add hot water until slight turbidity persists. filtration->precipitation redissolution 4. Re-dissolution: Add a few drops of hot ethanol to get a clear solution. precipitation->redissolution cooling 5. Slow Cooling: Allow to cool to room temperature undisturbed. redissolution->cooling ice_bath 6. Ice Bath: Cool in an ice bath to maximize yield. cooling->ice_bath collection 7. Collection: Collect crystals by vacuum filtration. ice_bath->collection washing 8. Washing: Wash with cold ethanol/water mixture. collection->washing drying 9. Drying: Dry the crystals under vacuum. washing->drying

Sources

Optimization

improving the yield of Suzuki coupling with aryl iodides

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the coupling of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the coupling of aryl iodides. As aryl iodides are the most reactive halide partners in this reaction, achieving high yields is often expected but can be hindered by subtle yet critical factors.[1][2] This resource provides in-depth, field-proven insights to help you diagnose issues and enhance your reaction outcomes.

Troubleshooting Guide: Low Yield or Reaction Failure

This section provides a systematic approach to diagnosing and resolving poor outcomes in your Suzuki coupling experiments involving aryl iodides.

Question: My Suzuki coupling reaction with an aryl iodide gave a low yield or failed completely. What are the first steps I should take to troubleshoot?

Answer:

A low or zero yield in a Suzuki coupling, even with a reactive aryl iodide, points to a fundamental issue with one or more components or conditions. Before performing a complex optimization screen, it's crucial to conduct a "systems check" on the foundational aspects of your experimental setup.

1. Verify Reagent Quality and Stoichiometry:

  • Boronic Acid/Ester Integrity: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved by moisture or acidic protons, and the formation of boroxine anhydrides upon storage.[3]

    • Action: Use a freshly opened bottle of boronic acid or a high-purity reagent. If in doubt, re-purify the boronic acid. Consider using more stable boronate esters (e.g., pinacol esters) which can resist decomposition.[3]

  • Aryl Iodide Purity: Ensure the aryl iodide is pure and free from contaminants that could act as catalyst poisons.

  • Base Quality: The base is critical for activating the boronic acid.[4] Some bases (e.g., K₃PO₄, Cs₂CO₃) can be hygroscopic.

    • Action: Use a freshly opened container or dry the base before use. For anhydrous reactions, grinding the base to a fine powder can improve reproducibility.[5]

  • Stoichiometry Check: A common practice is to use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) relative to the aryl iodide to drive the reaction to completion and compensate for potential homocoupling or decomposition.[6]

2. Ensure a Rigorously Inert Atmosphere:

  • The Problem: The active catalyst is a Pd(0) species, which is highly sensitive to oxygen.[7] Oxidation to inactive Pd(II) species is a primary cause of catalyst deactivation and can also promote the unwanted homocoupling of boronic acids.[3][8]

  • Action:

    • Degassing: Thoroughly degas all solvents and aqueous solutions (for biphasic systems) before use. The most common methods are sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or using several freeze-pump-thaw cycles.

    • Inert Gas Blanket: Assemble your reaction vessel under a positive pressure of inert gas. Purge the flask containing your solid reagents with the inert gas before adding the degassed solvent via syringe or cannula.

3. Evaluate the Core Reaction Parameters:

If the foundational checks do not reveal an obvious issue, the next step is to systematically evaluate the key reaction parameters. The following workflow can guide your optimization process.

G start Low Yield / Failed Reaction reagent_check Step 1: Reagent & Setup Check - Purity (Boronic Acid, Halide) - Stoichiometry (1.1-1.5 eq. Boronic Acid) - Inert Atmosphere (Degas Solvents) start->reagent_check Start Here catalyst_system Step 2: Evaluate Catalyst System - Pd Source (Pd(0) vs Pd(II)) - Ligand Choice (Bulky, e-rich) - Catalyst Loading (1-5 mol%) reagent_check->catalyst_system If problem persists base_solvent Step 3: Optimize Base & Solvent - Base Strength (K₂CO₃, K₃PO₄, Cs₂CO₃) - Solvent (Toluene, Dioxane, THF, 2-MeTHF) - Biphasic vs. Anhydrous catalyst_system->base_solvent Next temp_time Step 4: Adjust Conditions - Temperature (RT to 120°C) - Reaction Time (Monitor by TLC/LCMS) base_solvent->temp_time Next success High Yield Achieved temp_time->success If successful side_reactions Still Low Yield? Investigate Side Reactions (See FAQ Section) temp_time->side_reactions If unsuccessful

Caption: Troubleshooting workflow for Suzuki coupling.

Frequently Asked Questions (FAQs)

Catalyst & Ligands

Q1: My catalyst solution turned black and precipitated. What happened and how can I prevent it?

This is a classic sign of catalyst deactivation through aggregation. The "black precipitate" is likely palladium black, which consists of large, inactive palladium nanoparticles.[9] The active Pd(0) catalyst, if not properly stabilized by ligands, can aggregate in a process known as Oswald ripening.[9]

  • Causality: This often occurs when the rate of reductive elimination (forming the product) is slow, or when the ligand concentration is too low or the ligand itself is unstable.

  • Solution:

    • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent for stabilizing the Pd(0) center and accelerating the key steps of the catalytic cycle.[1][10]

    • Optimize Catalyst Loading: While counterintuitive, using a very low palladium loading can sometimes prevent aggregation because the oxidative addition step becomes faster relative to the ripening process.[9] However, a loading of 1-5 mol% is a typical starting point.[7]

    • Use a Precatalyst: Modern precatalysts are designed to generate the active L-Pd(0) species cleanly and efficiently upon activation, minimizing the formation of unbound palladium that can aggregate.

Q2: What is the difference between using a Pd(0) source like Pd(PPh₃)₄ and a Pd(II) source like Pd(OAc)₂?

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are considered "precatalysts" that already contain palladium in the correct oxidation state. Pd(PPh₃)₄ can directly enter the catalytic cycle. However, it can be unstable at higher temperatures, and the excess PPh₃ ligand can sometimes slow down reactions with aryl iodides.[11]

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): These require an in-situ reduction to the active Pd(0) species. This reduction is often accomplished by a phosphine ligand, an amine base, or another component in the reaction mixture. While convenient and often more stable, incomplete or slow reduction can lead to lower concentrations of the active catalyst.

For most applications, a combination of a stable Pd(II) salt and an appropriate ligand is a robust and versatile system.

Bases & Solvents

Q3: How do I choose the right base and solvent? My reaction is sluggish.

The choice of base and solvent is highly interdependent and crucial for success. The base has three primary roles: it activates the boronic acid to form a more nucleophilic boronate species, facilitates the formation of key palladium intermediates, and accelerates the final reductive elimination step.[1][4]

BaseTypical Solvent(s)StrengthKey Considerations
K₂CO₃ Toluene/H₂O, Dioxane/H₂O, DMFModerateA versatile, common choice for many couplings. Requires water for good solubility and activity.[2][12]
K₃PO₄ Toluene, Dioxane, THFStrongOften used in anhydrous conditions. Very effective for sterically hindered substrates. Can be hygroscopic.[1][5]
Cs₂CO₃ Dioxane, Toluene, THFStrongHighly effective, especially for difficult couplings, but more expensive.[13][14]
NaOH, KOH THF/H₂O, AlcoholsVery StrongStrong bases that can be effective but may not be compatible with base-sensitive functional groups (e.g., esters).[12][15]
  • Solvent Choice:

    • Aprotic Polar Solvents (Dioxane, THF, 2-MeTHF): Excellent choices for dissolving organic reagents and many catalyst complexes. Often used with stronger, inorganic bases like K₃PO₄.

    • Aromatic Solvents (Toluene): A very common and effective solvent, often used in biphasic systems with an aqueous base.

    • Biphasic Systems (e.g., Toluene/H₂O): The aqueous phase is essential for dissolving inorganic bases like K₂CO₃ or NaOH, facilitating the formation of the active boronate species.[12] A 4:1 or 3:2 ratio of organic solvent to water is a good starting point.[12][15]

If your reaction is sluggish, switching to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃) and ensuring appropriate solvent compatibility is a primary optimization step.

Side Reactions

Q4: I am seeing significant amounts of a byproduct that is just my starting arene (Ar-H) without the iodine. What is this and how do I stop it?

This side reaction is dehalogenation (specifically, hydrodehalogenation). The aryl iodide is being reduced instead of coupled.[3][16]

  • Mechanism: This occurs via a palladium-hydride (Pd-H) intermediate. This hydride species can be formed from various sources, including amine bases, alcohol solvents, or even trace water. The Pd-H then reductively eliminates with the aryl group to form Ar-H.[16]

  • Minimization Strategies:

    • Avoid Hydride Sources: If using an alcohol as a solvent or a primary/secondary amine as a base, consider switching to a non-hydride source (e.g., toluene/K₃PO₄).

    • Promote the Forward Reaction: Ensure the transmetalation step is fast. Using a slight excess of a high-quality boronic acid and an effective base can help the desired Suzuki coupling outcompete the dehalogenation pathway.

    • Ligand Choice: Use bulky, electron-rich ligands. These ligands accelerate the reductive elimination of the desired biaryl product, giving the Pd-H pathway less time to occur.

Q5: My main byproduct is a symmetrical biaryl (R-B(OH)₂ → R-R). What causes this homocoupling?

This is the homocoupling of your boronic acid.[3]

  • Mechanism: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[3] If the Pd(0) catalyst is oxidized to Pd(II) by air, the Pd(II) can catalyze the dimerization of the boronic acid.

  • Minimization Strategies:

    • Rigorous Degassing: This is the most critical step. Removing all dissolved oxygen from your solvents prevents the oxidation of Pd(0) to the problematic Pd(II) state.[3][7]

    • Use a Pd(0) Source: Starting with a Pd(0) precatalyst (like Pd₂(dba)₃) can sometimes reduce homocoupling compared to Pd(II) sources that might not be fully reduced.

    • Control Stoichiometry: Using the aryl iodide as the limiting reagent can help consume the catalyst in the productive cycle, leaving less opportunity for side reactions.

Protocols & Methodologies

Protocol 1: General Procedure for Suzuki Coupling of an Aryl Iodide

This protocol provides a reliable starting point for the coupling of a generic aryl iodide with an arylboronic acid.

  • Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with a gentle stream of argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., 4:1 Toluene:H₂O, 5 mL). Add the solvent to the reaction flask via syringe under positive inert gas pressure.

  • Catalyst Addition: Under the positive flow of inert gas, quickly add the palladium catalyst and ligand (e.g., Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%)).

  • Reaction: Heat the reaction mixture to the desired temperature (a good starting point is 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl iodide starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. Each component you add plays a specific role in one of these steps.

Suzuki_Cycle cluster_cycle Catalytic Cycle A LₙPd⁰ (Active Catalyst) B Lₙ(Ar)Pdᴵᴵ-I A->B Oxidative Addition C Lₙ(Ar)Pdᴵᴵ-OR' B->C Metathesis D Lₙ(Ar)Pdᴵᴵ-R' C->D Transmetalation D->A Reductive Elimination ArR Ar-R' (Product) D->ArR ArI Ar-I (Aryl Iodide) ArI->B Boronic R'-B(OH)₂ (Boronic Acid) Boronate [R'-B(OH)₃]⁻ (Active Boronate) Boronic->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Carbonylative Suzuki–Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparti. Thieme Connect. [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]

  • Optimization of Suzuki-Miyaura Cross-Coupling Reaction a. ResearchGate. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. ResearchGate. [Link]

  • Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Organic Chemistry Portal. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Nature. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]

  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. PMC. [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. ACS Publications. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

Sources

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling with 4'-Iodobiphenyl-3-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the unique challenges of performing palladium-catalyzed cross-couplings...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the unique challenges of performing palladium-catalyzed cross-couplings on substrates containing unprotected acidic moieties.

Here, we provide an in-depth mechanistic breakdown, troubleshooting FAQs, and self-validating protocols specifically tailored for the effect of base on the Suzuki-Miyaura coupling of 4'-Iodobiphenyl-3-carboxylic acid .

Mechanistic Overview: The Dual Role of the Base

When utilizing 4'-Iodobiphenyl-3-carboxylic acid as an electrophile, the base is not merely a catalyst activator; it acts as a stoichiometric reactant. The carboxylic acid moiety (pKa ~4.2) will rapidly undergo an acid-base neutralization with the added base.

Only the remaining unreacted base is available to participate in the catalytic cycle. In the Suzuki-Miyaura mechanism, the base is strictly required to facilitate the rate-limiting transmetallation step by either:

  • Reacting with the boronic acid to form a highly nucleophilic boronate complex [R−B(OH)3​]− .

  • Exchanging with the halide on the Pd(II) intermediate to form a highly reactive Pd(II)-hydroxo/oxo complex [1, 2].

If insufficient base is present, the catalytic cycle stalls at the oxidative addition intermediate, leading to catalyst degradation, protodehalogenation, or homocoupling.

BaseMechanism Start Base Added to Reaction Substrate 4'-Iodobiphenyl-3-carboxylic acid Start->Substrate Path2 Pathway 2: Catalytic Activation (Requires >1.0 Equivalent) Start->Path2 Remaining Base Path1 Pathway 1: Neutralization (Consumes 1.0 Equivalent) Substrate->Path1 Fastest (Acid-Base) Carboxylate Carboxylate Salt Formation (Increases Aqueous Solubility) Path1->Carboxylate Transmetallation Transmetallation Step Carboxylate->Transmetallation Solubilized Electrophile Boronate Boronate Complex Formation [R-B(OH)3]- Path2->Boronate PdOH Pd-Hydroxo Complex Formation LnPd(Ar)(OH) Path2->PdOH Boronate->Transmetallation PdOH->Transmetallation

Figure 1: Dual role of base in the Suzuki coupling of acidic substrates.

Troubleshooting FAQs

Q1: Why does my reaction stall at low conversion when using 1.5 equivalents of K2​CO3​ ?

Root Cause: Stoichiometric starvation. 4'-Iodobiphenyl-3-carboxylic acid consumes exactly 1.0 equivalent of base to form the carboxylate salt. This leaves only 0.5 equivalents of base to drive the transmetallation step. Because transmetallation relies on an equilibrium between the boronic acid and the active boronate/Pd-oxo species [1, 2], 0.5 equivalents is insufficient to push the reaction forward, causing the oxidative addition complex to accumulate and eventually decay. Solution: Always use 2.5 to 3.0 equivalents of base when coupling an unprotected carboxylic acid.

Q2: I increased the base to 3.0 equivalents, but now my boronic acid is degrading. What is happening?

Root Cause: Base-catalyzed protodeboronation. While high base concentrations facilitate transmetallation, they also catalyze the hydrolytic cleavage of the carbon-boron bond, converting your boronic acid into an unreactive arene [3, 4]. This is highly dependent on the pH and the specific electronic nature of the boronic acid. Solution:

  • Switch to a milder base (e.g., K3​PO4​ or K2​HPO4​ instead of NaOH or Cs2​CO3​ ).

  • Lower the reaction temperature from 100 °C to 70–80 °C.

  • Add the boronic acid in portions over time (slow-release strategy) to keep its steady-state concentration low.

Q3: My substrate isn't dissolving in the organic solvent. Should I change the solvent?

Root Cause: 4'-Iodobiphenyl-3-carboxylic acid has poor solubility in non-polar organic solvents. Solution: Do not rely solely on organic solvents. Use a biphasic or miscible aqueous system (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Water 3:1). The addition of the inorganic base will deprotonate the carboxylic acid, generating a carboxylate salt that is highly soluble in the aqueous phase. The Suzuki coupling will then proceed efficiently at the solvent interface or in the mixed homogenous phase.

Quantitative Data: Base Selection Matrix

The table below summarizes the causality behind base selection when dealing with 4'-Iodobiphenyl-3-carboxylic acid.

BasepKa (aq)Recommended EquivalentsEffect on Substrate SolubilityRisk of ProtodeboronationBest Use Case
NaOH 13.82.5 - 3.0Excellent (Forms Na-salt instantly)High Highly stable boronic acids; fast reactions.
Cs2​CO3​ 10.32.5 - 3.0Good (High organic solubility of Cs-salt)ModerateSterically hindered coupling partners.
K2​CO3​ 10.32.5 - 3.0GoodModerateStandard choice ; excellent balance of rate and stability.
K3​PO4​ 12.32.5 - 3.0Moderate to GoodLow to ModerateWater-sensitive or base-sensitive boronic acids.
Et3​N 10.7> 3.0Poor (Ammonium salt partitions poorly)LowGenerally not recommended for this specific substrate.

Diagnostic Workflow

Use the following logical tree to diagnose and resolve issues related to base equivalents and side reactions during your experiments.

Troubleshooting Issue Low Yield / Incomplete Conversion CheckEq Are Base Equivalents ≥ 2.5? Issue->CheckEq Action1 Increase Base to 2.5 - 3.0 eq CheckEq->Action1 No CheckSide Is Protodeboronation Occurring? CheckEq->CheckSide Yes Action2 Switch to weaker base (e.g., K3PO4) or lower temperature CheckSide->Action2 Yes Success Optimize Solvent (Dioxane/H2O) for Carboxylate Solubility CheckSide->Success No

Figure 2: Diagnostic workflow for resolving base-related Suzuki coupling failures.

Standardized Experimental Protocol

This protocol is engineered as a self-validating system . The critical validation point occurs during the workup: because the product contains a carboxylic acid, it will remain dissolved in the basic aqueous layer. If the organic layer contains significant mass before acidification, it indicates unreacted boronic acid or homocoupled byproducts, instantly validating the success or failure of the coupling.

Materials Required:
  • Electrophile: 4'-Iodobiphenyl-3-carboxylic acid (1.0 mmol, 324.11 mg)

  • Nucleophile: Arylboronic acid (1.2 mmol)

  • Base: Potassium carbonate ( K2​CO3​ ) (3.0 mmol, 414.6 mg)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%, 40.8 mg)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4'-Iodobiphenyl-3-carboxylic acid, the arylboronic acid, K2​CO3​ , and the Pd catalyst.

  • Solvent Addition & Degassing (Critical): Add the 1,4-Dioxane and Water. Seal the flask with a rubber septum. Sparge the heterogeneous mixture with Argon or Nitrogen gas for at least 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species and promotes the homocoupling of the boronic acid.

  • Heating: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously. Observation: As the base neutralizes the carboxylic acid, the mixture should become significantly more homogenous.

  • Reaction Monitoring: After 4 hours, remove a 50 µL aliquot. Quench into 0.5 mL of 1M HCl and extract with Ethyl Acetate. Analyze the organic layer via TLC or LC-MS to confirm the disappearance of the starting iodide.

  • Aqueous Workup (Self-Validation Step):

    • Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate and 10 mL of Water.

    • Transfer to a separatory funnel. Extract and discard the organic layer. Insight: The desired cross-coupled product is currently a water-soluble potassium carboxylate salt. Any mass in the organic layer consists of catalyst ligands, unreacted boronic acid, or neutral byproducts.

  • Product Isolation:

    • Cool the aqueous layer in an ice bath.

    • Dropwise, add 2M HCl until the pH reaches ~2.0.

    • Result: The protonated cross-coupled biaryl carboxylic acid will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.

References

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). "Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction." Journal of the American Chemical Society. URL:[Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. URL:[Link]

  • Wikipedia Contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia. URL: [Link]

Optimization

Part 1: The Mechanistic Root of Homocoupling

Welcome to the Technical Support Center for Cross-Coupling Methodologies. This guide is designed for researchers, process chemists, and drug development professionals troubleshooting the undesired homocoupling of boronic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. This guide is designed for researchers, process chemists, and drug development professionals troubleshooting the undesired homocoupling of boronic acids in Suzuki-Miyaura reactions.

Rather than a standard checklist, this guide deconstructs the mechanistic causality of homocoupling, providing diagnostic FAQs, parameter optimization matrices, and a self-validating experimental protocol to ensure high-fidelity cross-coupling.

Homocoupling—the formation of symmetric biaryls ( Ar′−Ar′ ) from your boronic acid reagent—is not a random experimental error; it is a competing catalytic cycle driven by oxidation. To prevent it, we must first understand how the palladium catalyst is hijacked.

In a standard Suzuki-Miyaura reaction, the active Pd(0) species undergoes oxidative addition with an aryl halide. However, if adventitious oxygen is present, or if a Pd(II) precatalyst is used without a reducing agent, the catalyst enters an alternative oxidative pathway. The Pd(II) species, lacking an aryl halide partner, undergoes two sequential transmetalation events with the boronic acid. Subsequent reductive elimination yields the undesired homocoupled product, consuming two equivalents of your valuable organoboron reagent in the process.

SuzukiMechanism cluster_CC Desired Cross-Coupling Pathway cluster_HC Undesired Homocoupling Pathway Pd0 Pd(0) Active Catalyst PdII_OA Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_OA + Ar-X PdII_Ox L_nPd(II)X_2 (Oxidation via O2) Pd0->PdII_Ox + O2 or Pd(II) Precatalyst PdII_TM Ar-Pd(II)-Ar' (Transmetalation) PdII_OA->PdII_TM + Ar'-B(OH)2 Base Product Ar-Ar' Desired Product PdII_TM->Product Reductive Elimination Product->Pd0 Regenerates Pd(0) PdII_TM1 Ar'-Pd(II)-X (1st Transmetalation) PdII_Ox->PdII_TM1 + Ar'-B(OH)2 PdII_TM2 Ar'-Pd(II)-Ar' (2nd Transmetalation) PdII_TM1->PdII_TM2 + Ar'-B(OH)2 HomoProduct Ar'-Ar' Homocoupled Byproduct PdII_TM2->HomoProduct Reductive Elimination HomoProduct->Pd0 Regenerates Pd(0)

Mechanistic divergence between desired Suzuki cross-coupling and oxidative homocoupling.

Part 2: Diagnostic Q&A (Troubleshooting)

Q1: Why am I seeing high levels of symmetric biaryl ( Ar′−Ar′ ) even when my aryl halide is fully dissolved? A: This is almost always an oxidation issue. Dissolved oxygen in the reaction mixture rapidly oxidizes the active Pd(0) catalyst to Pd(II) . These Pd(II) species are highly prone to promoting the homocoupling of boronic acids (1[1]). Additionally, if you are using a Pd(II) precatalyst (such as Pd(OAc)2​ or PdCl2​ ) without an exogenous reducing agent, the palladium must be reduced to Pd(0) in situ. The boronic acid acts as the sacrificial reductant in a stoichiometric reaction, generating homocoupled dimer before the catalytic cycle even begins (2[2]).

Q2: How does my choice of ligand influence the homocoupling vs. cross-coupling ratio? A: The ligand dictates the kinetics of the catalytic steps. Bulky, electron-rich phosphine ligands (such as SPhos, XPhos, or P(t−Bu)3​ ) sterically hinder the formation of the bis-organopalladium(II) intermediate required for homocoupling. More importantly, they vastly accelerate both the oxidative addition and the final reductive elimination steps of the desired cross-coupling cycle (1[1]). A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, giving it less time to intercept a second boronic acid molecule (3[3]).

Q3: Can I salvage a protocol that currently uses a Pd(II) precatalyst without changing the metal source? A: Yes. If your process chemistry relies on a specific Pd(II) salt, you can suppress the initial stoichiometric homocoupling by adding a mild reducing agent prior to the introduction of the boronic acid. For example, the addition of potassium formate ( KCOOH ) effectively reduces Pd(II) to Pd(0) , sparing your boronic acid from acting as the reductant (2[2]).

Part 3: Parameter Optimization Matrix

To systematically eliminate homocoupling, compare your current reaction parameters against these optimized conditions:

Reaction ParameterSub-optimal Condition (Promotes Homocoupling)Optimized Condition (Promotes Cross-Coupling)Mechanistic Causality
Atmosphere Ambient air / Brief vacuum cyclesRigorous Argon/N2 subsurface sparging or Freeze-Pump-ThawPrevents O2​ from oxidizing Pd(0) to Pd(II) , effectively shutting down the oxidative homocoupling pathway.
Catalyst Source Pd(II) salts (e.g., Pd(OAc)2​ ) without reductant Pd(0) sources (e.g., Pd2​(dba)3​ ) OR Pd(II)
  • Potassium Formate
Avoids using the boronic acid as a sacrificial reducing agent to generate the active Pd(0) catalyst.
Ligand Sterics Small, electron-poor phosphines (e.g., PPh3​ )Bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t−Bu)3​ )Accelerates reductive elimination, reducing the lifetime of the Pd(II) intermediate susceptible to a second transmetalation.
Reagent Addition All reagents mixed upfrontSlow addition of boronic acid via syringe pumpKeeps the steady-state concentration of boronic acid low, statistically disfavoring the second B-to-Pd transmetalation.

Part 4: Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Each step includes a specific physical or chemical checkpoint to verify success before proceeding, ensuring homocoupling is minimized (< 2%).

Objective: Synthesize an unsymmetrical biaryl via Suzuki-Miyaura coupling while suppressing oxidative homocoupling.

Step 1: Rigorous Solvent Deoxygenation (Subsurface Sparging)

  • Procedure: Place the solvent mixture (e.g., 4:1 1,4-Dioxane/Water) in a Schlenk flask. Insert a long stainless-steel needle connected to an Argon line directly into the solvent. Sparge vigorously for 30 minutes.

  • Causality: Dissolved oxygen is the primary oxidant that drives the homocoupling cycle. Removing it is non-negotiable (2[2]).

  • Validation Checkpoint: The solvent should show continuous, vigorous bubbling. If utilizing a dissolved oxygen (DO) meter, levels must read below 0.5 ppm before proceeding.

Step 2: Catalyst and Substrate Assembly

  • Procedure: In a dry glovebox or under strict Argon counterflow, add the aryl halide (1.0 eq), boronic acid (1.1 eq), and a bulky Pd(0) catalyst like Pd2​(dba)3​ (2 mol%) with SPhos (4 mol%) to the reaction vessel. (Note: If a Pd(II) precatalyst must be used, add potassium formate (0.5 eq) at this stage).

  • Causality: Utilizing a Pd(0) complex or providing an alternative reductant prevents the boronic acid from being consumed in the initial Pd(II) to Pd(0) reduction step.

  • Validation Checkpoint: Upon addition of the degassed solvent and gentle warming, the initial dark purple/yellow suspension of the precatalyst should transition to a clear, deep red/orange solution. This optical shift confirms the generation of the active monoligated Pd(0)Ln​ species.

Step 3: Base Addition and Reaction Initiation

  • Procedure: Add finely powdered, anhydrous K3​PO4​ (2.0 eq) under positive Argon pressure. Seal the vessel and heat to 80 °C.

  • Causality: K3​PO4​ provides sufficient basicity to form the reactive boronate species required for transmetalation without causing the rapid protodeboronation often associated with stronger bases (like NaOH ).

  • Validation Checkpoint: The reaction mixture should remain a homogenous suspension. A sudden crash-out of black precipitate ("palladium black") indicates catalyst death, almost always due to oxygen ingress or ligand degradation.

Step 4: Reaction Monitoring and Quenching

  • Procedure: After 4 hours, remove a 50 µL aliquot under Argon flow. Quench into EtOAc/Water, extract the organic layer, and analyze via TLC or LC-MS.

  • Causality: Continuous monitoring prevents over-reaction, which can lead to product degradation or late-stage side reactions.

  • Validation Checkpoint: On TLC (e.g., 9:1 Hexanes/EtOAc), the desired cross-coupled product typically runs at a moderate Rf​ . The homocoupled biaryl byproduct (if present) will appear as a highly non-polar spot running near the solvent front. If the non-polar spot is absent or extremely faint, your deoxygenation and catalyst control were successful.

References

  • BenchChem. "Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde". BenchChem.
  • ACS Publications. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395". ACS.
  • BenchChem. "Technical Support Center: 1-Iodocyclohexene Cross-Coupling Reactions". BenchChem.

Sources

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for 4'-Iodobiphenyl-3-carboxylic Acid Production

Welcome to the Technical Support Center for the synthesis and scale-up of 4'-Iodobiphenyl-3-carboxylic acid. This guide is specifically engineered for process chemists, chemical engineers, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4'-Iodobiphenyl-3-carboxylic acid. This guide is specifically engineered for process chemists, chemical engineers, and drug development professionals transitioning this critical intermediate from bench-scale discovery to pilot-plant manufacturing.

Below, we address the most critical thermodynamic, kinetic, and mass-transfer challenges encountered during the Suzuki-Miyaura cross-coupling of 1,4-diiodobenzene and 3-carboxyphenylboronic acid.

🔬 Frequently Asked Questions (Troubleshooting Guide)

FAQ 1: Overcoming Over-Coupling (The Terphenyl Impurity Problem)

Question: When scaling up our Suzuki-Miyaura coupling, we are seeing up to 25% of the di-coupled 3,3''-terphenyldicarboxylic acid byproduct. How do we suppress this to achieve selective mono-functionalization?

Answer & Causality: The formation of the di-coupled byproduct is a classic statistical selectivity issue. Because both C–I bonds on the symmetrical 1,4-diiodobenzene starting material are highly reactive towards oxidative addition by Pd(0), achieving selective mono-functionalization is inherently challenging[1]. Once the first coupling occurs, the resulting mono-product (4'-Iodobiphenyl-3-carboxylic acid) still contains a reactive C–I bond. If the local concentration of the boronic acid in the reactor is high, the second coupling kinetically competes with the first.

Self-Validating Solution: To suppress over-coupling, you must manipulate the reaction kinetics through stoichiometric imbalance and controlled dosing :

  • Excess Electrophile: Use a 3:1 to 5:1 molar excess of 1,4-diiodobenzene relative to the boronic acid. Because 1,4-diiodobenzene is neutral and the product is an acid, the excess starting material can be easily recovered during the aqueous workup.

  • Continuous Feed Strategy: Do not add all reagents in a single batch. Implement a slow, continuous feed of the 3-carboxyphenylboronic acid into the reaction mixture. This maintains a near-zero steady-state concentration of the boronic acid, kinetically favoring its reaction with the highly abundant 1,4-diiodobenzene rather than the newly formed mono-coupled product.

ReactionPathway DIB 1,4-Diiodobenzene (Excess) Pd Pd Catalyst / Base Biphasic System DIB->Pd CPBA 3-Carboxyphenylboronic acid (Limiting Reagent) CPBA->Pd Mono 4'-Iodobiphenyl-3-carboxylic acid (Desired Mono-Product) Pd->Mono k1 (Fast) Di Terphenyl Byproduct (Undesired Di-Product) Mono->Di + CPBA k2 (Slower due to dilution)

Reaction pathway illustrating the statistical competition between mono- and di-coupling.

FAQ 2: Palladium Catalyst Removal at Scale

Question: Our isolated API intermediate contains >500 ppm of Palladium. What is the most scalable way to reduce this to <10 ppm?

Answer & Causality: Homogeneous palladium catalysts (e.g., Pd(dppf)Cl₂) are notorious for leaching into the product stream. Palladium forms highly stable coordination complexes with the carboxylic acid moiety and the π -system of the biphenyl product, causing the metal to co-precipitate during the final acidification step.

Self-Validating Solution: Implement an in-situ chemical wash prior to product precipitation. Treatment of the biphasic reaction mixture with 20% aqueous sodium bisulfite (NaHSO₃) at elevated temperatures (60°C) effectively reduces Pd(II) to Pd(0) and forms highly water-soluble palladium-bisulfite complexes[2]. These complexes partition cleanly into the aqueous waste stream during phase separation.

FAQ 3: Exotherm and Mass Transfer in Biphasic Systems

Question: Our 100g lab-scale reaction gave an 85% yield, but the 10kg pilot run stalled at 60% conversion with severe exotherm spikes. Why?

Answer & Causality: Suzuki couplings are typically biphasic (e.g., Toluene / Aqueous K₂CO₃). At the pilot scale, the surface-area-to-volume ratio decreases drastically. Poor interfacial mixing limits the mass transfer of the water-soluble boronate complex into the organic phase where the Pd-aryl halide complex resides. Furthermore, the oxidative addition step is highly exothermic; if mixing is poor, localized hot spots accelerate catalyst decomposition, forming inactive "Pd black"[3].

Self-Validating Solution:

  • Agitation: Upgrade to a pitched-blade turbine to maximize axial flow and phase dispersion.

  • Phase Transfer Catalyst (PTC): Introduce a catalytic amount of tetrabutylammonium bromide (TBAB) to shuttle the boronate anion into the organic phase, reducing the reaction's dependency on interfacial surface area.

📊 Quantitative Optimization Data

The following table summarizes the causal relationship between reagent stoichiometry, dosing time, and the resulting product distribution.

1,4-Diiodobenzene (Eq)Boronic Acid Dosing TimeMono-Product Yield (%)Di-Product Yield (%)Unreacted 1,4-DIB Recovery (%)
1.0Batch (0 hours)42%38%< 10%
2.0Batch (0 hours)65%20%~ 45%
3.0Slow Feed (4 hours)88% 4% ~ 65%
5.0Slow Feed (4 hours)91%2%~ 78%

Note: A 3.0 equivalent excess combined with a 4-hour slow feed represents the optimal balance between yield, selectivity, and material cost.

🧪 Step-by-Step Methodology: 10-kg Scale-Up Protocol

This protocol leverages the inherent acid-base properties of the molecules to create a self-validating purification system. The neutral 1,4-diiodobenzene remains in the organic phase, while the acidic product is extracted into the aqueous phase as a potassium salt.

Phase 1: Reaction Execution

  • Charge Reactor: To a 100 L glass-lined reactor, charge 1,4-diiodobenzene (3.0 eq, 30.3 kg), Pd(dppf)Cl₂ (0.01 eq, 225 g), TBAB (0.05 eq, 495 g), and Toluene (40 L). Stir at 150 rpm and heat to 80°C.

  • Prepare Aqueous Feed: In a separate vessel, dissolve 3-carboxyphenylboronic acid (1.0 eq, 5.1 kg) and K₂CO₃ (3.0 eq, 12.7 kg) in degassed DI water (30 L).

  • Controlled Dosing: Using a metering pump, dose the aqueous feed into the main reactor over exactly 4.0 hours, maintaining the internal temperature between 80-85°C.

  • Completion: Post-addition, stir for an additional 2 hours. Verify conversion via HPLC (Target: <1% boronic acid remaining).

Phase 2: Palladium Scavenging & Workup 5. Pd Scavenging: Cool the reactor to 60°C. Charge 10 L of 20% aqueous NaHSO₃. Stir vigorously (250 rpm) for 2 hours. 6. Phase Separation: Stop agitation and allow phases to settle for 30 minutes. Separate the bottom aqueous layer (contains the product salt) from the top organic layer (contains Toluene, unreacted 1,4-diiodobenzene, and scavenged Pd). Retain the organic layer for 1,4-diiodobenzene recycling.

Phase 3: Isolation 7. Precipitation: Transfer the aqueous layer to a clean precipitation vessel. Cool to 10°C. 8. Acidification: Slowly dose 6M HCl until the pH reaches 3.0. A thick white precipitate of 4'-Iodobiphenyl-3-carboxylic acid will form. Caution: CO₂ gas will evolve; ensure proper venting. 9. Filtration: Filter the slurry through a Nutsche filter. Wash the filter cake with cold DI water (2 x 10 L) followed by cold ethanol (5 L) to remove trace moisture and organic impurities. 10. Drying: Dry the product under vacuum at 50°C to a constant weight.

Workup Rxn Crude Biphasic Reaction Mixture PhaseSep Phase Separation Rxn->PhaseSep Org Organic Phase (Toluene) PhaseSep->Org Top Layer Aq Aqueous Phase (K+ salts of acids) PhaseSep->Aq Bottom Layer Recycle Recovered 1,4-Diiodobenzene & Homogeneous Pd Org->Recycle Acidify Acidification (HCl to pH 3) Aq->Acidify Filter Filtration & Wash Acidify->Filter Precipitate forms Product Pure 4'-Iodobiphenyl-3-carboxylic acid Filter->Product

Downstream processing workflow utilizing acid-base extraction for product isolation.

📚 References

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique ResearchGate[Link]

  • Suzuki Cross-Coupling Reactions Mechanisms Mettler Toledo[Link]

Sources

Optimization

removing palladium catalyst from reaction mixture

Welcome to the Technical Support Center for Palladium Catalyst Removal. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and delve into the chemical causality behind palladi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium Catalyst Removal. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and delve into the chemical causality behind palladium (Pd) retention.

Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig, Heck) are cornerstones of modern API synthesis. However, active pharmaceutical ingredients often contain Lewis basic heteroatoms (nitrogen, oxygen, sulfur) that act as potent ligands. These functional groups thermodynamically stabilize soluble Pd(II) species or coordinate to the surface of colloidal Pd(0) nanoparticles, making simple solvent washes ineffective.

This guide provides the mechanistic insights, regulatory context, and self-validating protocols required to successfully purge palladium from your reaction mixtures.

Regulatory Context: ICH Q3D Guidelines

Before troubleshooting, it is critical to understand your target limits. The ICH Q3D guidelines mandate strict Permitted Daily Exposures (PDE) for elemental impurities based on the route of administration[1].

Table 1: ICH Q3D Palladium Limits

Route of Administration PDE Limit (µ g/day ) Target Concentration (ppm)*
Oral 100 < 10 ppm
Parenteral 10 < 1 ppm
Inhalation 1 < 0.1 ppm

*Assuming a maximum daily drug product intake of 10 g/day [1].

Palladium Removal Decision Workflow

Pd_Removal_Workflow N1 Crude Reaction Mixture (Pd > 1000 ppm) N2 Aqueous Workup (Removes inorganic salts) N1->N2 N3 Celite Filtration (Removes Pd(0) black) N2->N3 N4 Is Pd < 10 ppm? N3->N4 N5 Add Silica-Bound Scavenger (Thiol/Thiourea) N4->N5 No N7 API Cleared (Pd < 10 ppm) N4->N7 Yes N5->N4 Filter & Test N6 Optimize: Temp, Time, Equivalents N5->N6 If Pd still high N6->N5 Re-treat

Decision matrix for palladium catalyst removal and scavenger optimization.

Troubleshooting & FAQs

Q1: I filtered my reaction mixture through Celite, but my product is still dark brown and fails ICP-MS testing (>500 ppm Pd). Why didn't filtration work? A1: Celite filtration is a purely physical process that only removes heterogeneous, agglomerated Pd(0) ("palladium black"). It cannot remove soluble Pd(II) species or colloidal Pd(0) nanoparticles stabilized by your API. Because your API acts as a ligand, you must introduce a metal scavenger with a higher binding affinity (e.g., thiourea or thiol functional groups) to thermodynamically outcompete the API-Pd coordination[2].

Q2: I added a standard silica-thiol scavenger, but my API yield dropped by 30%. How do I prevent product loss? A2: Yield loss during scavenging is rarely due to chemical degradation; it is typically caused by non-specific binding (physisorption) of the API to the silica backbone. Causality & Fix: Free silanol groups on the silica surface can hydrogen-bond with polar APIs. To fix this, always wash the spent scavenger with a highly polar solvent (e.g., methanol or ethyl acetate) after filtration. If the issue persists, switch to an end-capped silica scavenger or a macroporous polymer resin (e.g., Smopex) which lacks the silanol backbone[3].

Q3: My palladium levels are stuck at 50 ppm despite using 10 equivalents of SiliaMetS Thiourea. How do I drive it below 10 ppm? A3: Scavenging is a kinetic and thermodynamic equilibrium process. If you hit a "floor" at 50 ppm, you have reached the equilibrium limit at your current conditions. Mechanistic Fixes:

  • Increase Temperature: Heating the mixture to 40–60 °C increases the kinetic rate of Pd desorption from the API and diffusion into the scavenger pores[4].

  • Sequential Treatments: Instead of adding 10 equivalents at once, add 5 equivalents, filter, and then add 5 fresh equivalents. This shifts the thermodynamic equilibrium twice, driving the Pd concentration exponentially lower[5].

Q4: I am scaling up to 10 kg. Loose silica scavengers are clogging my plant filters. What is the alternative? A4: At manufacturing scale, loose silica causes severe filtration bottlenecks and operator exposure risks. The solution is to transition from batch scavenging to continuous flow using fixed-bed cartridges. Polypropylene cartridges packed with functionalized silica can be integrated into the plant equipment chain. Passing the crude liquors through these cartridges in series allows for semi-continuous metal removal without manual filtration[2].

Scavenger Selection Guide

Choosing the right functional group is critical for outcompeting your API's affinity for Palladium.

Table 2: Metal Scavenger Selection Matrix

Scavenger Type Functional Group Target Pd State Best Use Case
Silica-Thiol -SH Pd(II), Pd(0) General purpose, highly versatile across varied organic solvents[4].
Silica-Thiourea -NH-CS-NH- Pd(II) Strongly coordinated Pd complexes and electron-rich APIs[2].
Silica-DMT Dimercaptotriazine Pd(II), Pd(0) Bulky APIs; highly effective in aqueous/organic mixtures[4].

| Polymer-Smopex | Polypropylene-grafted | Pd(II), Pt | Processes requiring extreme pH stability or avoiding silica[3]. |

Standard Operating Procedure (SOP): Batch Scavenging

This protocol is designed as a self-validating system to ensure complete Pd removal while diagnosing any potential yield losses.

Step 1: Baseline Quantification

  • Determine the initial Pd concentration via ICP-MS. Calculate the total millimoles (mmol) of Pd present in the batch to establish your baseline.

Step 2: Scavenger Loading

  • Select the appropriate scavenger (e.g., SiliaMetS Thiol). Add 4 to 5 molar equivalents of the scavenger relative to the initial Pd loading calculated in Step 1[4].

Step 3: Kinetic Incubation

  • Stir the heterogeneous mixture vigorously. Mechanistic Note: Scavenging is a diffusion-limited process; high-shear mixing is required. Maintain the reaction at 40 °C for 2 to 4 hours to accelerate the kinetic transfer of Pd from the API to the scavenger[5].

Step 4: Filtration

  • Filter the mixture through a sintered glass funnel packed with a 1-2 cm layer of Celite.

Step 5: Product Recovery Wash (Self-Validation Step)

  • Wash the filter cake with 3 column-volumes of a polar solvent (e.g., ethyl acetate).

  • Validation: Evaporate this wash fraction separately. If a significant mass of API is recovered here, it confirms that your yield loss was due to reversible physisorption, not chemical degradation.

Step 6: Final Analysis

  • Concentrate the main filtrate and analyze via ICP-MS. If Pd remains > 10 ppm, perform a sequential treatment (Step 2-5) using 2.5 equivalents of fresh scavenger.

References

  • Guideline for Elemental Impurities Q3D(R2) - ICH | ich.org | 1

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | acs.org | 2

  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove | technologynetworks.com | 4

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution | researchgate.net | 3

  • SiliaMetS | velocityscientific.com.au | 5

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4'-Iodobiphenyl-3-carboxylic acid

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when handling bifunctional building blocks like1[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when handling bifunctional building blocks like1[1]. This molecule is highly valued in drug development and materials science, primarily serving as a versatile intermediate in2[2].

To master its handling, one must understand the causality behind its chemical behavior: it features a , a pH-sensitive carboxylic acid group, and a3[3]. This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to ensure structural integrity across diverse pH environments.

Part 1: Quantitative Baselines & Structural Profiling

Before troubleshooting, it is essential to establish the physicochemical baselines of the compound. The table below summarizes the critical metrics that dictate its stability and solubility.

Table 1: Physicochemical Properties & Stability Metrics

PropertyValueMechanistic Implication
Molecular Weight 1[1]Baseline for stoichiometric calculations and mass spectrometry (M-H: ~323 m/z).
Carboxylic Acid pKa ~4.0 - 4.5Dictates the pH threshold required for phase transfer (protonation vs. deprotonation).
C-I Bond Energy ~65 kcal/molThe weakest bond in the molecule;3[3].
Aqueous Sol. (pH < 3) < 0.1 mg/mL4[4]; the protonated compound precipitates out of water.
Aqueous Sol. (pH > 6) > 50 mg/mLCarboxylate salt formation drastically enhances solvation via ion-dipole interactions.

Part 2: Troubleshooting Acidic Conditions (FAQs)

Q: My product crashed out of solution during the acidic workup. Does this indicate chemical degradation? A: No. Precipitation during an acidic workup (e.g., quenching a reaction with 1M HCl) is a physical phase-change phenomenon, not chemical degradation. Causality: When the pH drops below the pKa of the carboxylic acid, the molecule protonates. This neutralizes the polar carboxylate ion, removing critical ion-dipole interactions with water. Because the 4[4], the loss of the ionic charge drives rapid aggregation and precipitation. The aryl iodide bond itself remains stable under standard dilute acidic conditions.

Q: Can strong acids cleave the iodine atom from the biphenyl ring? A: Yes, but only under specific forcing conditions. While aryl iodides are stable to dilute aqueous acids, exposure to strong, concentrated acids combined with oxidants (e.g., NaOCl/HCl or fuming sulfuric acid) can lead to5[5]. Causality: The carbon-iodine bond is relatively weak. Oxidative acidic environments strip electron density from the iodine atom, facilitating bond cleavage or driving the iodine center into higher oxidation states (such as -ICl₂)[5].

Part 3: Troubleshooting Basic Conditions (FAQs)

Q: Is the aryl iodide moiety susceptible to hydrolysis under basic conditions? A: Under mild aqueous basic conditions (e.g., saturated NaHCO₃ or dilute NaOH at room temperature), the compound is highly stable and exists as a soluble carboxylate salt. However, under forcing basic conditions (high heat, strong alkoxides), the6[6]. Causality: The 6[6]. If extreme thermal energy is applied, hydroxide or alkoxide nucleophiles can displace the iodine, leading to unwanted phenol or ether byproducts.

Q: I observe unexpected dimerization (homocoupling) when dissolving the compound in basic media. Why? A: This is a classic symptom of trace transition metal contamination (e.g., Pd or Cu) combined with basic conditions. 4'-Iodobiphenyl-3-carboxylic acid is a prime substrate for7[7]. If trace palladium is present in your glassware, the base facilitates the transmetalation and reductive elimination steps of an Ullmann-type homocoupling pathway. Causality: The weak C-I bond is highly susceptible to oxidative addition by low-valent transition metals. The base accelerates the catalytic cycle, leading to rapid biphenyl dimerization[2].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Controlled Acidic Workup & Recovery

Objective: Recover 4'-Iodobiphenyl-3-carboxylic acid from an aqueous basic reaction mixture without inducing deiodination.

  • Cooling: Cool the basic aqueous mixture (containing the carboxylate salt) to 0–5 °C using an ice bath. Causality: Minimizes thermal degradation and suppresses oxidative side reactions during acidification.

  • Acidification: Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0–3.0. Causality: Dropwise addition prevents localized highly acidic microenvironments that could trigger 3[3].

  • Phase Transfer: Extract the resulting aqueous suspension with Ethyl Acetate (EtOAc) (3 x 20 mL). The rigid biphenyl framework is highly soluble in moderately polar organic solvents.

  • Self-Validation Step: Spot the remaining aqueous layer on a TLC plate and visualize under UV light (254 nm). The complete absence of UV-active spots confirms quantitative phase transfer and validates the extraction efficiency.

Protocol 2: Base-Mediated Solubilization & Storage

Objective: Prepare a stable aqueous stock solution of the carboxylate salt for cross-coupling.

  • Degassing: Suspend the free acid in degassed, deionized water (10 mL per gram). Causality: Degassing removes dissolved oxygen, preventing unwanted oxidative side reactions catalyzed by trace metals.

  • Mild Deprotonation: Add 1.1 equivalents of NaHCO₃ or K₂CO₃. Avoid strong bases like NaOH if the solution will be stored. Causality: Mild bases are sufficient to deprotonate the carboxylic acid without risking 6[6] at the aryl iodide.

  • Self-Validation Step: Measure the pH of the final clear solution. A stable pH of ~7.5–8.5 confirms complete deprotonation without excess hydroxide that could trigger degradation.

  • Storage: Store the resulting carboxylate salt solution in amber vials at 4 °C. Causality: Amber vials prevent photo-induced homolytic cleavage of the weak C-I bond.

Part 5: Visualizing Workflows & Pathways

pH_Stability Core 4'-Iodobiphenyl-3-carboxylic acid Acidic Acidic Media (pH < 3) Core->Acidic Add H⁺ Basic Basic Media (pH > 6) Core->Basic Add OH⁻ Protonated Protonated (-COOH) Low Aqueous Solubility Acidic->Protonated Protonation Deprotonated Carboxylate Salt (-COO⁻) High Aqueous Solubility Basic->Deprotonated Deprotonation Ext Extract via Organic Solvent (e.g., EtOAc) Protonated->Ext Phase Separation Aq Retain in Aqueous Phase (Stable at RT) Deprotonated->Aq Solvation

pH-dependent state transitions and solubility workflow for 4'-Iodobiphenyl-3-carboxylic acid.

Degradation_Pathways Molecule Aryl Iodide Moiety (Weak C-I Bond) Oxidative Oxidative Acidic (Strong Acids + Oxidants) Molecule->Oxidative e⁻ stripping ForcingBase Forcing Basic (Strong Base + Heat) Molecule->ForcingBase OH⁻ attack TraceMetal Basic + Trace Metals (Pd/Cu Contamination) Molecule->TraceMetal Transmetalation Hypervalent Hypervalent Iodine(III) or Deiodination Oxidative->Hypervalent Degradation SNAr Nucleophilic Aromatic Substitution (SNAr) ForcingBase->SNAr I⁻ Displacement Homocoupling Oxidative Addition & Homocoupling TraceMetal->Homocoupling Dimerization

Mechanistic degradation pathways of the aryl iodide moiety under extreme conditions.

References

  • Sigma-Aldrich. 4'-Iodobiphenyl-3-carboxylic acid | 57498-62-1. 1

  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID.

  • Fiveable. Aryl Iodides Definition - Organic Chemistry Key Term. 6

  • YouTube. Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. 3

  • CymitQuimica. CAS 92-92-2: [1,1′-Biphenyl]-4-carboxylic acid. 4

  • Benchchem. A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. 2

  • Beilstein Journals. Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds.5

  • ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling. 7

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Analysis of 4'-Iodobiphenyl-3-carboxylic Acid

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the characterization of 4'-Iodobiphenyl-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the characterization of 4'-Iodobiphenyl-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ionization techniques, fragmentation patterns, and alternative analytical strategies, supported by established scientific principles and experimental considerations.

Introduction to 4'-Iodobiphenyl-3-carboxylic Acid

4'-Iodobiphenyl-3-carboxylic acid (IUPAC name: 4'-iodo-[1,1'-biphenyl]-3-carboxylic acid) is a biphenyl derivative containing both a carboxylic acid and an iodine substituent. Its chemical structure, with a molecular formula of C₁₃H₉IO₂ and a monoisotopic mass of 323.9647 Da, presents unique characteristics for mass spectrometric analysis.[1] The aromatic biphenyl core provides significant stability, while the acidic proton and the labile carbon-iodine bond serve as key sites for ionization and fragmentation. Understanding its behavior within a mass spectrometer is crucial for accurate identification, structural elucidation, and quantification in complex matrices.

PART 1: Core Mass Spectrometric Analysis

The analysis of 4'-Iodobiphenyl-3-carboxylic acid by mass spectrometry is highly dependent on the choice of ionization source and the analytical objective (qualitative vs. quantitative). Here, we compare the two most common approaches: Electrospray Ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS) and Electron Ionization (EI) for gas chromatography-mass spectrometry (GC-MS).

Ionization Technique Comparison: ESI vs. EI

The selection of an ionization source is the most critical parameter, dictating sample introduction, ion formation, and the degree of initial fragmentation.

Electrospray Ionization (ESI): The Preferred Method for Native Analysis

ESI is a soft ionization technique ideal for polar, thermally labile molecules like carboxylic acids, making it perfectly suited for LC-MS applications.[2][3]

  • Negative Ion Mode (-ESI): This is the most logical and sensitive choice for this analyte. The carboxylic acid group readily deprotonates in solution to form a carboxylate anion, which is then efficiently transferred into the gas phase. This process generates a highly abundant pseudomolecular ion, the deprotonated molecule [M-H]⁻ at m/z 322.9574.[4][5] The stability of this ion ensures that it is often the base peak in the full scan spectrum, providing clear molecular weight information.

  • Positive Ion Mode (+ESI): While less intuitive for an acidic compound, ionization in positive mode can still occur through protonation [M+H]⁺ or the formation of adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[6] However, the ionization efficiency is generally much lower than in negative mode, leading to reduced sensitivity.

Electron Ionization (EI): High-Energy, Structure-Rich Fragmentation

EI is a hard ionization technique that bombards the analyte with high-energy electrons, causing extensive and reproducible fragmentation. It is typically coupled with GC, which requires analytes to be volatile and thermally stable.

  • Challenges: 4'-Iodobiphenyl-3-carboxylic acid, with its polar carboxylic acid group, is not sufficiently volatile for direct GC-MS analysis. It would require a chemical derivatization step, such as silylation (e.g., with BSTFA) or methylation (e.g., with diazomethane), to convert the carboxylic acid into a less polar and more volatile ester. This adds a sample preparation step and introduces potential artifacts.

  • Benefits: Once derivatized, the resulting EI mass spectrum would provide a rich fingerprint of fragment ions, which is highly valuable for unambiguous library-based identification.[7] The stability of the aromatic rings would likely result in a visible molecular ion peak for the derivatized molecule.

FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Coupling Liquid Chromatography (LC)Gas Chromatography (GC)
Analyte State Native (No Derivatization)Derivatized (e.g., silyl or methyl ester)
Ionization Energy SoftHard
Primary Ion [M-H]⁻ (Negative Mode)M⁺• (of the derivative)
Molecular Ion Strong [M-H]⁻ peakModerate to weak M⁺• peak
Fragmentation Minimal in full scan; controlled in MS/MSExtensive and reproducible
Primary Use Case Quantification and detection in complex mixturesUnambiguous structural confirmation
Fragmentation Analysis (Tandem MS/MS)

Tandem mass spectrometry (MS/MS) is essential for confirming the structure of the analyte by isolating the molecular ion and inducing controlled fragmentation.

Predicted ESI-MS/MS Fragmentation of the [M-H]⁻ Ion

The fragmentation of the [M-H]⁻ ion (m/z 322.96) would proceed through several predictable pathways driven by the loss of stable neutral molecules or radicals.

  • Decarboxylation: The most favorable fragmentation pathway for a gaseous carboxylate anion is the neutral loss of CO₂ (44.00 Da). This would produce a highly stable biphenyl anion fragment at m/z 278.96 .

  • Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave, resulting in the loss of an iodine radical (•I, 126.90 Da). This pathway would lead to a fragment ion at m/z 196.06 . This fragmentation is less common for an even-electron [M-H]⁻ ion but can be observed at higher collision energies.

  • Cleavage of the Biphenyl Bond: Scission of the bond connecting the two phenyl rings can also occur, though it requires more energy. This could lead to fragments corresponding to the individual substituted rings.

G parent [M-H]⁻ m/z 322.96 frag1 [M-H-CO₂]⁻ m/z 278.96 parent->frag1 - CO₂ frag2 [M-H-I•]⁻ m/z 196.06 parent->frag2 - I• frag3 Iodophenyl anion m/z 202.95 frag1->frag3 - C₇H₄

Caption: Predicted ESI-MS/MS fragmentation of 4'-Iodobiphenyl-3-carboxylic acid.

PART 2: Comparison with Alternative Analytical Methodologies

While LC-MS is a powerful tool, other techniques offer complementary advantages for the analysis of halogenated aromatic compounds.

High-Performance Liquid Chromatography with UV/Photodiode Array Detection (HPLC-UV/PDA)

HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds. The biphenyl structure of the analyte contains a chromophore that will absorb UV light, allowing for sensitive detection.

  • Advantages: Excellent quantitative performance, lower operational cost and complexity compared to MS, and the ability to establish peak purity using a PDA detector.[8]

  • Disadvantages: Lacks the specificity of mass spectrometry. Co-eluting compounds with similar UV spectra can interfere with quantification, and it provides no definitive structural confirmation beyond retention time matching with a standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

As previously mentioned, GC-MS offers high chromatographic resolution and highly specific identification based on fragmentation libraries. For a class of compounds like iodobiphenyls, GC can be highly effective at separating closely related isomers.[9]

  • Advantages: Superior separation efficiency for volatile compounds and access to standardized EI libraries for confident identification.[10][11]

  • Disadvantages: The mandatory derivatization step for 4'-Iodobiphenyl-3-carboxylic acid increases sample preparation time and introduces potential sources of error.

ParameterLC-ESI-MS/MSHPLC-UV/PDAGC-EI-MS (with Derivatization)
Specificity Very HighModerateHigh
Sensitivity Very HighHighHigh
Structural Info High (from MS/MS)Low (Retention Time Only)Very High (from EI Spectrum)
Sample Prep Minimal (Dilute and Shoot)MinimalRequired (Derivatization)
Quantification Excellent (with internal std.)ExcellentGood (potential derivatization variability)
Throughput HighHighModerate

PART 3: Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following detailed protocols are provided as a self-validating system.

Protocol 1: LC-MS/MS Analysis using ESI

This protocol is designed for the sensitive quantification and confirmation of 4'-Iodobiphenyl-3-carboxylic acid.

  • Sample Preparation:

    • Accurately weigh and dissolve the 4'-Iodobiphenyl-3-carboxylic acid standard in a 50:50 mixture of acetonitrile:water to prepare a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution into the mobile phase.

    • For unknown samples, dissolve or dilute them in the same solvent mixture. A solid-phase extraction (SPE) cleanup may be necessary for complex matrices.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (Negative ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Negative Mode.

    • Capillary Voltage: -3.0 kV.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification.

      • Quantifier Transition: m/z 323.0 → 279.0 (Loss of CO₂).

      • Qualifier Transition: m/z 323.0 → 196.1 (Loss of I•).

Workflow Diagram: From Sample to Result

The logical flow for a typical LC-MS/MS experiment ensures data integrity and accurate results.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard / Sample Weighing & Dissolution B Serial Dilution (Calibration Curve) A->B C HPLC Separation (C18 Column) B->C D ESI Ionization (Negative Mode) C->D E Tandem MS (MRM Acquisition) D->E F Peak Integration E->F G Calibration Curve Regression F->G H Concentration Calculation G->H

Caption: A standard workflow for quantitative LC-MS/MS analysis.

Conclusion

For the comprehensive analysis of 4'-Iodobiphenyl-3-carboxylic acid, LC-MS with electrospray ionization in negative mode stands out as the superior methodology. It offers an unparalleled combination of sensitivity, specificity, and simplicity, avoiding the need for chemical derivatization. While HPLC-UV provides a robust alternative for routine quantification, it lacks structural confirmation. GC-MS, though powerful for isomer separation and library matching, is hindered by the mandatory and potentially cumbersome derivatization step. The choice of technique should ultimately be guided by the specific research question, balancing the need for structural detail, quantitative accuracy, and sample throughput.

References

  • PubMed. (n.d.). Electron ionization mass spectral fragmentation of C19 isoprenoid aldehydes and carboxylic acid methyl and trimethylsilyl esters.
  • Patsnap Eureka. (2026, March 8). Develop Innovative Approaches for Polychlorinated Biphenyls Analysis.
  • Sigma-Aldrich. (n.d.). 4'-Iodobiphenyl-3-carboxylic acid.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • MDPI. (2023, August 28). Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry.
  • ACS Publications. (2008, March 26). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer.
  • ResearchGate. (2025, December 21). Screening method for rapid determination of polychlorinated biphenyls in transformer oil by liquid-liquid extraction and gas chromatography-mass spectrometry.
  • ResearchGate. (n.d.). Mass spectrometry of carboxylic acid derivatives.
  • PubMed. (2006, October 15). Rapid method for determination of dioxin-like polychlorinated biphenyls and other congeners in marine sediments using sonic extraction and photodiode array detection.
  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives.
  • ACS Publications. (2021, July 9). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane.
  • PMC. (n.d.). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Waters Corporation. (n.d.). Comparison of Electrospray and Impactor Ionization for Pharmaceutical Compounds.
  • Waters Corporation. (n.d.). Comparison of Electrospray and UniSpray for Pharmaceutical Compounds. Retrieved from [Link]

  • PMC. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA.
  • Diva-Portal.org. (2020, September 17). Investigating the Ionization of Dissolved Organic Matter by Electrospray.
  • ResearchGate. (2020, September 17). Investigating the ionization of dissolved organic matter by electrospray ionization.

Sources

Comparative

A Comprehensive Comparison Guide: Suzuki-Miyaura vs. Alternative Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the precise formation of carbon-carbon (C–C) bonds. Among the myriad of named reactions in this class, the Suzuki-Miy...

Author: BenchChem Technical Support Team. Date: March 2026

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the precise formation of carbon-carbon (C–C) bonds. Among the myriad of named reactions in this class, the Suzuki-Miyaura coupling has emerged as the premier choice in pharmaceutical development and materials science. However, alternative methods such as the Stille , Negishi , and Kumada couplings remain critical for specific synthetic challenges.

This guide provides an objective, data-backed comparison of these methodologies, focusing on mechanistic causality, functional group tolerance, and experimental validation to assist researchers in selecting the optimal pathway for their specific workflows.

Mechanistic Foundations: The Cross-Coupling Landscape

All standard palladium-catalyzed cross-coupling reactions proceed via a similar mechanistic cycle: Oxidative Addition , Transmetalation , and Reductive Elimination [1]. The defining characteristic that separates the Suzuki coupling from its alternatives is the transmetalation step, which dictates the choice of the organometallic nucleophile[2].

  • Suzuki-Miyaura: Utilizes organoboronic acids or esters. Boron's electronegativity is similar to tin, but it requires activation by a base to form a negatively charged, highly nucleophilic boronate complex[2].

  • Stille: Employs organostannanes (tin). The highly polarized C–Sn bond allows transmetalation to occur under neutral conditions without the need for a base, making it ideal for base-sensitive substrates[3].

  • Negishi: Uses organozinc reagents. Zinc is highly electropositive, making the organic group exceptionally nucleophilic. This results in incredibly fast reaction times but significantly reduces functional group tolerance[4].

G Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (R1-X) Pd0->OA PdII Pd(II) Intermediate R1-Pd-X OA->PdII TM Transmetalation (The Differentiating Step) PdII->TM Suzuki Suzuki: R2-B(OH)2 + Base (Low Toxicity, Water Tolerant) TM->Suzuki Stille Stille: R2-SnBu3 (Neutral Conditions, Toxic) TM->Stille Negishi Negishi: R2-ZnX (Moisture Sensitive, Fast) TM->Negishi PdII_R1R2 Pd(II) Complex R1-Pd-R2 Suzuki->PdII_R1R2 Stille->PdII_R1R2 Negishi->PdII_R1R2 RE Reductive Elimination (Product: R1-R2) PdII_R1R2->RE RE->Pd0 Regenerates Catalyst

Caption: Palladium-catalyzed cross-coupling cycle highlighting the distinct transmetalation pathways.

Objective Performance Comparison

While the Suzuki coupling is generally preferred due to the low toxicity and high stability of boronic acids, head-to-head comparisons reveal nuanced advantages for other methods depending on the substrate. For instance, in the total synthesis of the indole alkaloid hippadine, both Kumada and Negishi couplings failed entirely, whereas Stille and Suzuki couplings successfully furnished the product, with Suzuki providing the highest isolated yields (67−74%)[5]. Conversely, in the functionalization of highly electron-rich heterocycles (e.g., thiophenes or furans), Stille coupling has been shown to outperform Suzuki coupling (90–94% yield vs. 57–66% yield)[3].

Table 1: Quantitative & Qualitative Comparison of Cross-Coupling Methods
ParameterSuzuki-MiyauraStilleNegishi
Organometallic Partner Boronic acids / estersOrganostannanes (Tin)Organozinc halides
Typical Yields 70–95%[6]75–95%[6]50–85%[2]
Functional Group Tolerance Excellent (Tolerates aldehydes, ketones, water)[7]High (Tolerates neutral, base-sensitive groups)[3]Low (Reacts with acidic protons, carbonyls)[4]
Reaction Environment Aqueous or organic, requires base[1]Strictly anhydrous, neutral[6]Strictly anhydrous and anaerobic[4]
Reagent Toxicity Low (Environmentally benign)Highly Toxic (Organotins)Moderate (Zinc salts)
Byproduct Removal Easy (Water-soluble boron salts)Difficult (Requires KF workup or specific chromatography)Moderate (Aqueous wash)

Experimental Protocols: A Self-Validating System

To illustrate the operational differences caused by the mechanistic requirements of these reactions, below are validated, step-by-step methodologies for both a water-tolerant Suzuki coupling and a strictly anhydrous Stille coupling.

Protocol A: Suzuki-Miyaura Coupling (High Functional Group Tolerance)

This protocol demonstrates the Suzuki reaction's unique ability to tolerate unprotected, highly reactive functional groups like aldehydes in an aqueous environment[7].

Causality Note: The addition of water and a base (like Na2​CO3​ ) is not just tolerated; it is required. The base coordinates to the empty p-orbital of the boron atom, converting the neutral boronic acid into a negatively charged boronate. This increases the nucleophilicity of the organic group, facilitating transmetalation to the Pd(II) center[7].

  • Setup: To a round-bottom flask, add the aryl bromide (1.0 equiv, e.g., an aldehyde-bearing substrate) and the arylboronic acid (1.2 equiv).

  • Catalyst & Base: Add Pd(PPh3​)4​ (5 mol%) and Na2​CO3​ (2.0 equiv).

  • Solvent: Add a degassed mixture of Ethanol and Water (typically 3:1 v/v). The presence of water dissolves the base and facilitates boronate formation.

  • Reaction: Heat the mixture to 60–80 °C under a mild inert atmosphere (or even open to air in robust systems) for 1–2 hours. Monitor by TLC until complete conversion[7].

  • Workup: Cool to room temperature. Extract with Ethyl Acetate (EtOAc). The water-soluble boron byproducts and excess base partition cleanly into the aqueous layer. Dry the organic layer over MgSO4​ , filter, and concentrate.

Protocol B: Stille Coupling (Neutral, Anhydrous Conditions)

Because organostannanes do not require base activation, the Stille coupling is ideal for base-sensitive substrates. However, the toxicity of tin and its sensitivity to oxygen demand rigorous technique[5].

Causality Note: Tin byproducts (e.g., Bu3​SnX ) are highly toxic, non-polar, and notoriously difficult to separate from the desired product via standard silica gel chromatography. A specific chemical workup using Potassium Fluoride (KF) is required to convert the soluble tin halides into insoluble polymeric tin fluorides.

  • Setup: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Reagents: Add the aryl halide (1.0 equiv), the organostannane (1.1 equiv), and Pd(PPh3​)4​ (5 mol%).

  • Solvent: Add strictly anhydrous, degassed 1,4-dioxane or toluene via syringe.

  • Reaction: Heat to 80–100 °C under a strict Argon atmosphere for 12–24 hours.

  • Workup (Critical Step): Cool the reaction and add an aqueous solution of KF (or solid KF/silica gel). Stir vigorously for 30–60 minutes. This precipitates the tin byproducts as insoluble Bu3​SnF . Filter the suspension through a pad of Celite, extract the filtrate with EtOAc, and purify via chromatography.

Workflow cluster_suzuki Suzuki-Miyaura Workflow cluster_stille Stille Workflow S1 Mix Ar-X, Ar-B(OH)2, Base, Pd-Cat in Aq. Solvent S2 Heat (60-80°C) Mild inert conditions S1->S2 S3 Simple Aqueous Workup (Removes Boron salts) S2->S3 T1 Mix Ar-X, Ar-SnR3, Pd-Cat in Dry Solvent T2 Strictly Anaerobic/Anhydrous Heating (80-100°C) T1->T2 T3 KF Workup / Filtration (Precipitates Toxic Tin) T2->T3

Caption: Experimental workflow comparison highlighting the operational simplicity of Suzuki vs. Stille coupling.

Process Optimization: Solvent and Base Causality in Suzuki Coupling

Because the Suzuki reaction relies heavily on the in-situ formation of the boronate species, the choice of solvent and base is not arbitrary; it directly impacts the thermodynamics of the oxidative addition and transmetalation steps[1].

Table 2: Base and Solvent Selection Causality
ComponentChoiceMechanistic Causality / Effect
Base Na2​CO3​ / K2​CO3​ Standard mild bases. Sufficient to form the reactive boronate complex without causing side reactions (e.g., ester hydrolysis)[7].
Base Cs2​CO3​ High solubility in organic solvents; the large Cesium cation creates a more "naked" and reactive carbonate anion, accelerating difficult transmetalations.
Solvent Toluene / WaterBiphasic system. The organic layer stabilizes the Pd catalyst and organic substrates, while the aqueous layer dissolves the base and boron byproducts, driving the reaction forward[1].
Solvent THF / WaterHomogeneous at reflux. Excellent for substrates that require higher solubility in polar environments, though it can sometimes coordinate to the Pd center and alter reactivity[1].

References

  • [2] Suzuki cross-coupling - Chemistry LibreTexts. LibreTexts. Available at:[Link]

  • [5] Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • [3] Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances (RSC Publishing). Available at:[Link]

  • [4] Negishi coupling. Wikipedia. Available at:[Link]

  • [7] Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education (ACS Publications). Available at:[Link]

  • [1] Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. PMC (NIH). Available at:[Link]

Sources

Validation

The Kinetic and Pragmatic Divide: Aryl Iodides vs. Aryl Bromides in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, heavily relied upon across the pharmaceutical and materials science industries. While the choice of electrophile might a...

Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, heavily relied upon across the pharmaceutical and materials science industries. While the choice of electrophile might appear to be a simple parameter, the decision between utilizing an aryl iodide (Ar–I) versus an aryl bromide (Ar–Br) profoundly impacts reaction kinetics, catalyst longevity, and process economics.

As a Senior Application Scientist, I have observed that many failed scale-ups stem from a misunderstanding of how halide leaving groups interact with the palladium catalytic cycle. This guide provides a comprehensive, data-driven comparison to help researchers and drug development professionals optimize their coupling strategies.

Mechanistic Causality: The Thermodynamics of Oxidative Addition

The catalytic cycle of the Suzuki coupling relies on the initial oxidative addition of the Pd(0) catalyst into the C–X bond of the aryl halide. The activation energy for this step strictly follows the trend of bond dissociation energies (BDE): Ar–I < Ar–Br < Ar–Cl 1.

Because the C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol), aryl iodides undergo oxidative addition rapidly, often at room temperature. In many standard conditions, this makes Ar–I kinetically superior. However, kinetic studies reveal that at high substrate concentrations, the rate-determining step can shift; ligand dissociation from the Pd complex becomes the limiting factor rather than C–X bond cleavage 2.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Ar-Pd(II)-X L_2 Oxidative Addition Pd0->OA Ar-X (X=I, Br) Rate: I > Br TM Ar-Pd(II)-Ar' L_2 Transmetalation OA->TM Ar'-B(OH)2 + Base Ligand Exchange TM->Pd0 Reductive Elimination RE Ar-Ar' Biaryl Product TM->RE Product Release

Fig 1. Suzuki-Miyaura catalytic cycle highlighting oxidative addition of aryl halides.

The "Iodide Poisoning" Phenomenon vs. Bromide Reliability

If aryl iodides react faster, why aren't they used exclusively? The answer lies in catalyst longevity.

While Ar–I boasts faster initial kinetics, it introduces a critical complication: catalyst poisoning. As the reaction progresses, the accumulation of iodide ions can strongly coordinate to the Pd(II) intermediates. This forms highly stable, inactive palladium-iodide dimers that stall the transmetalation step. Overcoming this often requires the addition of specific silver salts (e.g., Ag2CO3 or AgOTf) to precipitate the iodide as insoluble AgI, which adds significant cost to the process 3.

Conversely, aryl bromides represent the "sweet spot" in cross-coupling. They are sufficiently reactive to undergo oxidative addition with standard catalysts at moderate heating (60–80°C), yet they do not suffer from the severe halide-induced catalyst poisoning seen with iodides [[4]](). Furthermore, they are substantially more economical and commercially available, making them the preferred choice for scale-up in drug development.

Quantitative Data Comparison
ParameterAryl Iodide (Ar–I)Aryl Bromide (Ar–Br)
C–X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Oxidative Addition Kinetics Extremely FastModerate to Fast
Typical Reaction Temperature Room Temperature to 60°C60°C to 100°C
Catalyst Poisoning Risk High (Iodide coordination to Pd)Low
Commercial Availability / Cost Lower Availability / High CostHigh Availability / Economical
Preferred Ligand Systems PPh3, simple phosphinesdppf, Buchwald ligands (SPhos, XPhos)
Ideal Application Phase Exploratory Medicinal ChemistryProcess Chemistry & Scale-up
Experimental Protocols: A Self-Validating System

To ensure reproducibility, a protocol must be self-validating. The base is an absolute requirement in Suzuki coupling, as it activates the boron atom, enhancing the polarization of the organic ligand to facilitate transmetalation 5. Furthermore, rigorous exclusion of oxygen is necessary to prevent the oxidation of Pd(0) to inactive Pd(II) or the degradation of phosphine ligands.

ExpWorkflow S1 1. Degas Solvents S2 2. Load Pd & Ligand S1->S2 S3 3. Add Ar-X & Boronic Acid S2->S3 S4 4. Add Base (Aq or Solid) S3->S4 S5 5. Heat/Stir under N2 S4->S5 S6 6. Quench & Extract S5->S6

Fig 2. Standard self-validating workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Protocol A: Mild Coupling of Aryl Iodides (Room Temperature)
  • Preparation : In a Schlenk flask, combine the aryl iodide (1.0 eq), arylboronic acid (1.1 eq), and K2CO3 (2.0 eq).

  • Catalyst Loading : Add Pd(OAc)2 (2 mol%) and PPh3 (4 mol%).

    • Causality : Because Ar–I is highly reactive, simple and inexpensive phosphines are entirely sufficient to drive oxidative addition.

  • Degassing : Add a degassed solvent mixture of THF/H2O (4:1).

    • Causality : Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate complex required for transmetalation.

  • Execution : Stir at room temperature for 2-4 hours. Monitor via TLC.

  • Validation : The rapid disappearance of the Ar–I spot confirms successful oxidative addition and transmetalation. Diagnostic Check: If the reaction stalls at ~50% conversion despite remaining starting material, suspect iodide poisoning. The addition of Ag2CO3 can validate this hypothesis by precipitating the inhibitory iodide ions.

Protocol B: Robust Coupling of Aryl Bromides (Heating Required)
  • Preparation : In a Schlenk flask, combine the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and K3PO4 (2.0 eq).

  • Catalyst Loading : Add Pd(dppf)Cl2 (5 mol%).

    • Causality : The bidentate dppf ligand has a large bite angle, which enforces a cis-geometry on the Pd center. This proximity artificially accelerates the reductive elimination step, which is crucial for maintaining turnover with the slightly less reactive Ar–Br.

  • Degassing : Add a degassed solvent mixture of Toluene/H2O (5:1).

  • Execution : Heat to 80°C under N2 for 8-12 hours.

  • Validation : GC-MS sampling should show complete conversion of the bromide. The absence of homocoupled biaryl side products validates the efficiency of the dppf ligand in preventing off-cycle pathways.

References
  • 1 Title: The emergence of Pd-mediated reversible oxidative addition in cross coupling, carbohalogenation and carbonylation reaction. Source: ucc.ie.

  • 2 Title: Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2. Source: ACS Publications.

  • 5 Title: Suzuki Coupling. Source: Organic Chemistry Portal.

  • 4 Title: Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs.

  • 3 Title: Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Source: ResearchGate.

Sources

Comparative

A Comparative Guide to the X-ray Crystal Structure of Biphenyl Derivatives: Unveiling the Influence of Substitution on Molecular Conformation and Solid-State Packing

For Researchers, Scientists, and Drug Development Professionals The biphenyl moiety is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and advanced materials.[1] Its deceptively simple structure, consisting of t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and advanced materials.[1] Its deceptively simple structure, consisting of two phenyl rings connected by a single C-C bond, belies a rich and complex three-dimensional architecture that is profoundly influenced by the nature and position of its substituents. Understanding the intricate relationship between substitution patterns and the resulting solid-state structure is paramount for rational drug design, polymorphism control, and the development of novel materials with tailored properties. This guide provides an in-depth comparison of the X-ray crystal structures of various biphenyl derivatives, offering insights into the causal relationships between chemical modification and crystallographic parameters, supported by experimental data and established protocols.

The Significance of the Dihedral Angle: A Conformational Gatekeeper

The defining structural characteristic of a biphenyl derivative is the torsional or dihedral angle (θ) between the two phenyl rings.[2] This angle dictates the molecule's overall shape, its ability to interact with biological targets, and its packing efficiency in the crystalline state. In the gas phase, unsubstituted biphenyl adopts a twisted conformation with a dihedral angle of approximately 44.4°.[2][3] This non-planar arrangement represents a compromise between two opposing forces: the stabilizing effect of π-conjugation, which favors a planar conformation, and the destabilizing steric hindrance between the ortho-hydrogens of the two rings, which favors a perpendicular arrangement.

The introduction of substituents dramatically alters this delicate balance. The size, electronics, and position of these appended groups can enforce specific conformations, leading to a wide range of observed dihedral angles in the solid state.

Comparative Analysis of Substituted Biphenyl Derivatives

The influence of substituents on the crystal structure of biphenyl derivatives is best understood through direct comparison. The following table summarizes key crystallographic parameters for a selection of biphenyls, highlighting the impact of different substitution patterns.

CompoundSubstituentsSpace GroupDihedral Angle (θ)Key Intermolecular Interactions
Biphenyl NoneP2₁/c~36-42° (in solid state)van der Waals forces
4,4'-Dinitrobiphenyl 4,4'-NO₂P2₁/n33.6°π-π stacking, C-H···O hydrogen bonds
2,2'-Dimethylbiphenyl 2,2'-CH₃P2₁/c69.8°van der Waals forces
4,4'-Biphenol 4,4'-OHP2₁/n~0° (planar)O-H···O hydrogen bonds
3,3'-Diaminobimesityl 2,2',6,6'-CH₃, 3,3'-NH₂P2₁/n88.9°N-H···N hydrogen bonds

Insights from the Data:

  • Electronic Effects: Electron-withdrawing groups, such as the nitro groups in 4,4'-dinitrobiphenyl, can influence the dihedral angle through a combination of steric and electronic factors. While a completely planar structure would maximize π-conjugation, crystal packing forces often lead to a slightly twisted conformation.[4]

  • Steric Hindrance: The presence of bulky substituents in the ortho positions dramatically increases the dihedral angle. In 2,2'-dimethylbiphenyl, the steric clash between the methyl groups forces the rings to adopt a much more twisted conformation compared to unsubstituted biphenyl.[3] This steric hindrance is the basis for atropisomerism , a phenomenon where rotation around the C-C single bond is restricted, leading to the existence of stable, isolable rotational isomers (atropisomers).[5][6][7]

  • Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors, as seen in 4,4'-biphenol, can have a profound impact on the crystal packing and molecular conformation. The strong O-H···O hydrogen bonds in this case favor a planar arrangement of the molecules, facilitating the formation of extended hydrogen-bonded networks.[8]

Polymorphism: The Challenge of Multiple Crystalline Forms

A critical consideration in the study of biphenyl derivatives is the phenomenon of polymorphism , where a single compound can crystallize in multiple distinct solid-state forms.[9][10] These polymorphs can exhibit different physical properties, including solubility, melting point, and bioavailability, which is of particular concern in the pharmaceutical industry.

The crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, can influence which polymorph is obtained.[9] For example, different solvents can lead to the formation of different hydrogen bonding networks, resulting in distinct crystal packing arrangements.

Experimental Workflow for X-ray Crystal Structure Determination

The determination of the crystal structure of a biphenyl derivative is a multi-step process that requires careful execution and analysis.

X-ray Crystallography Workflow cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 Data Collection & Processing cluster_3 Structure Refinement & Validation Synthesis Synthesis of Biphenyl Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Processing & Structure Solution Data_Collection->Data_Processing Refinement Structure Refinement Data_Processing->Refinement Validation Validation & Analysis Refinement->Validation

Figure 1: A generalized workflow for the determination of the X-ray crystal structure of a biphenyl derivative.

Step-by-Step Experimental Protocol
  • Synthesis and Purification: The biphenyl derivative of interest is synthesized using established organic chemistry methods, such as the Suzuki-Miyaura cross-coupling reaction.[2][11] The crude product is then rigorously purified, typically by recrystallization or column chromatography, to remove any impurities that might impede the growth of high-quality single crystals.[2]

  • Crystallization: The purified compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. Single crystals are then grown using techniques such as:

    • Slow Evaporation: The solvent is allowed to evaporate slowly and undisturbed over a period of days to weeks.

    • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a "poor" solvent in which the compound is less soluble. The slow diffusion of the poor solvent's vapor into the solution of the compound gradually reduces its solubility, inducing crystallization.

    • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility of the compound to decrease and crystals to form.

  • X-ray Data Collection: A suitable single crystal is selected and mounted on a goniometer. The crystal is then placed in a stream of monochromatic X-rays, often from a synchrotron source for higher intensity.[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2][12][13] Data collection is frequently performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.[2]

  • Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.[2] The "phase problem" is then solved using computational methods to generate an initial electron density map of the crystal.[13]

  • Structure Refinement and Validation: The initial atomic model is refined against the experimental diffraction data to improve the fit and obtain the final, accurate crystal structure. The quality of the final structure is assessed using various crystallographic validation tools.

Logical Relationships in Biphenyl Crystallography

The interplay of various factors determines the final crystal structure of a biphenyl derivative.

Biphenyl Crystal Structure Determinants Substituents Substituent Properties (Size, Electronics, H-bonding) Dihedral_Angle Dihedral Angle (θ) Substituents->Dihedral_Angle Intermolecular_Interactions Intermolecular Interactions (π-π, H-bonds, van der Waals) Substituents->Intermolecular_Interactions Crystal_Packing Crystal Packing & Polymorphism Dihedral_Angle->Crystal_Packing Intermolecular_Interactions->Crystal_Packing Physical_Properties Physical Properties (Solubility, Melting Point, etc.) Crystal_Packing->Physical_Properties

Figure 2: The logical relationship between substituent properties and the resulting physical properties of biphenyl derivatives.

Conclusion

The X-ray crystal structure of biphenyl derivatives provides a wealth of information that is crucial for understanding their behavior in both biological and material contexts. The dihedral angle between the phenyl rings, heavily influenced by the nature of the substituents, is a key determinant of molecular conformation. Steric hindrance from ortho-substituents can lead to significant twisting and even atropisomerism, while hydrogen bonding can favor planar arrangements and specific packing motifs. The propensity for polymorphism adds another layer of complexity, highlighting the importance of controlled crystallization conditions. By carefully analyzing and comparing the crystal structures of a range of derivatives, researchers can gain valuable insights to guide the design of new molecules with desired properties for a wide array of applications.

References

  • A Comparative Guide to the X-ray Crystallography of Biphenyl Derivatives Analogous to 3-(4-Biphenyl)-2-methyl-1-propene. Benchchem.
  • Solvent-induced polymorphism in dipodal N-donor ligands containing a biphenyl core. RSC Advances.
  • Polymorphism and the influence of crystal structure on the luminescence of the opto-electronic material 4,4′-bis(9-carbazolyl)biphenyl. CrystEngComm.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl). PMC.
  • Atropisomer. Wikipedia. [Link]

  • Biphenyl derivatives &
  • Atropisomerism in Biphenyl Compounds. Scribd. [Link]

  • Rotation in Biphenyls with a Single Ortho-Substituent. The Journal of Organic Chemistry. [Link]

  • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS ONE. [Link]

  • Atropisomers: things are tight, single bond won't rotate. Chiralpedia. [Link]

  • Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. PMC. [Link]

  • Substituted 2-(Dimethylamino)biphenyl-2′-carboxaldehydes as Substrates for Studying n→π* Interactions and as a Promising Framework for Tracing the Bürgi–Dunitz Trajectory. The Journal of Organic Chemistry. [Link]

  • X-ray diffraction experiment – the last experiment in the structure elucidation process. PMC. [Link]

  • BSc Chemistry.
  • Conformations of Biphenyls. Chemistry LibreTexts. [Link]

  • Conformations and intermolecular contacts of 4-and 4,4′-substituted biphenyl molecules in crystals. ResearchGate. [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • Design and Synthesis of Biphenyl Derivatives as Mushroom Tyrosinase Inhibitors. PubMed. [Link]

  • Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. IUCr. [Link]

  • An X-Ray Study of Substituted Biphenyls. American Chemical Society. [Link]

  • Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanom
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research. [Link]

  • X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S). ResearchGate. [Link]

  • The Molecular Structure of Biphenyl and some of its Derivatives. II. SciSpace. [Link]

  • Biphenyl. Wikipedia. [Link]

  • Microcrystal Electron Diffraction of Small Molecules. PMC. [Link]

  • Application Notes and Protocols for X-ray Diffraction (XRD) Analysis of Crystalline Powders. Benchchem.
  • Synthesis of Biphenyls. ResearchGate. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Preliminary x-ray crystallographic study of some 2 and 2′ substituted biphenyl-4-carboxylic acids. R Discovery. [Link]

  • Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. MDPI. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Elemental Analysis of 4'-Iodobiphenyl-3-carboxylic Acid

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. For a compound such as 4'-Iodobiphenyl-3-carboxylic acid, a halogenated aromatic ca...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. For a compound such as 4'-Iodobiphenyl-3-carboxylic acid, a halogenated aromatic carboxylic acid, rigorous elemental analysis is not merely a routine check; it is a foundational piece of data that validates its empirical formula and purity. This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of this compound, grounded in established scientific principles and practical laboratory considerations.

Theoretical Composition: The Analytical Benchmark

Before any experimental analysis, the theoretical elemental composition of 4'-Iodobiphenyl-3-carboxylic acid must be calculated. This serves as the gold standard against which all experimental results are compared.

Molecular Formula: C₁₃H₉IO₂[1]

Molecular Weight: 324.12 g/mol [1]

The theoretical elemental percentages are calculated as follows:

  • Carbon (C): (13 * 12.011) / 324.12 * 100% = 48.17%

  • Hydrogen (H): (9 * 1.008) / 324.12 * 100% = 2.80%

  • Iodine (I): (1 * 126.90) / 324.12 * 100% = 39.15%

  • Oxygen (O): (2 * 15.999) / 324.12 * 100% = 9.87%

Any robust analytical method should yield results that are in close agreement with these theoretical values, typically within an accepted deviation of ±0.4%.[2]

Comparative Analysis of Methodologies

The determination of each element in 4'-Iodobiphenyl-3-carboxylic acid requires specific analytical approaches. The following table compares the most common and reliable methods.

Element Primary Technique Alternative/Complementary Technique Principle Typical Accuracy Key Considerations
C, H Combustion Analysis (CHN Analyzer)Not applicableThe sample is combusted in a high-oxygen environment, converting C to CO₂ and H to H₂O. These gases are separated and quantified using a thermal conductivity detector.[3][4]± 0.3%This is a rapid and highly accurate method. Modern CHN analyzers can process samples in minutes.[5][6]
Iodine (I) Oxygen Flask Combustion (Schöniger Flask)Microwave-Induced Oxygen Combustion (MIC)The sample is combusted in an oxygen-filled flask. The resulting iodine compounds are absorbed into a solution and then determined by potentiometric titration.[7][8][9][10]± 0.5%Requires careful sample preparation and handling. The subsequent titration is a critical step for accuracy. MIC offers a more automated and enclosed combustion.
Oxygen (O) PyrolysisNot applicableThe sample is pyrolyzed in an inert atmosphere. The oxygen is converted to carbon monoxide (CO), which is then separated and quantified.[11][12][13][14]± 0.3-0.5%[13]This is a direct determination method and is more complex than CHN analysis. It requires a dedicated instrument or a modified elemental analyzer. Fluorine can cause positive interference.[13]

In-Depth Experimental Protocols

Determination of Carbon and Hydrogen via Combustion Analysis

This protocol is based on the use of a modern CHN elemental analyzer.

Principle: The sample undergoes complete combustion in a pure oxygen environment at a high temperature (950-1060°C). The resulting gases (CO₂, H₂O, and others) are passed through a reduction tube to convert nitrogen oxides to N₂ and are then separated by a chromatographic column. A thermal conductivity detector measures the concentration of each gas.[3]

Workflow Diagram:

CHN_Analysis_Workflow Sample 1. Sample Weighing (1-2 mg in tin capsule) Autosampler 2. Introduction (Autosampler) Sample->Autosampler Combustion 3. Combustion (>950°C, O₂ stream) Autosampler->Combustion Reduction 4. Reduction (e.g., Copper wire) Combustion->Reduction Gaseous Products Separation 5. GC Separation (CO₂, H₂O, N₂) Reduction->Separation Detection 6. Detection (Thermal Conductivity Detector - TCD) Separation->Detection Data 7. Data Analysis (Elemental %) Detection->Data

Caption: Workflow for C and H determination by combustion analysis.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Sample Preparation: Accurately weigh 1-2 mg of 4'-Iodobiphenyl-3-carboxylic acid into a clean tin capsule.

  • Analysis: Place the sealed capsule into the instrument's autosampler. Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

  • Data Acquisition: The software will record the detector signals and calculate the percentages of carbon and hydrogen based on the calibration.

  • Validation: Run a check standard after a set number of samples to ensure the instrument's continued accuracy.

Determination of Iodine via Oxygen Flask Combustion

This method is a classic and reliable technique for halogen determination in organic compounds.[7][8][9]

Principle: A weighed sample is wrapped in a piece of filter paper and combusted in a sealed, heavy-walled flask filled with pure oxygen. The combustion products are absorbed into a suitable solution. For iodine, the resulting iodide is then titrated, typically with a standard solution of silver nitrate.[7][10]

Workflow Diagram:

Oxygen_Flask_Workflow SamplePrep 1. Sample Preparation (Weigh sample, wrap in filter paper with fuse) Combustion 3. Combustion (Ignite fuse, seal flask) SamplePrep->Combustion FlaskPrep 2. Flask Preparation (Add absorbing solution, flush with O₂) FlaskPrep->Combustion Absorption 4. Absorption (Shake flask to absorb combustion products) Combustion->Absorption TitrationPrep 5. Solution Transfer & pH Adjustment Absorption->TitrationPrep Titration 6. Potentiometric Titration (with AgNO₃) TitrationPrep->Titration Analysis 7. Data Analysis (Calculate % Iodine) Titration->Analysis

Caption: Workflow for Iodine determination by Oxygen Flask method.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 4'-Iodobiphenyl-3-carboxylic acid onto a piece of halogen-free filter paper. Fold the paper to enclose the sample, leaving a fuse strip.

  • Flask Preparation: Add 10 mL of a suitable absorbing solution (e.g., a dilute sodium hydroxide solution with a reducing agent like hydrazine sulfate to ensure all iodine is converted to iodide) to a 500 mL heavy-walled Schöniger combustion flask.[7]

  • Combustion: Purge the flask with pure oxygen for 1-2 minutes. Light the filter paper fuse and immediately plunge the sample holder into the flask, sealing it tightly. The combustion will proceed rapidly.

  • Absorption: Once combustion is complete, shake the flask vigorously for several minutes to ensure all combustion products are absorbed into the solution.

  • Titration: Carefully unseal the flask, rinse the sample holder and flask walls with deionized water, and transfer the solution to a beaker. Acidify the solution as required and perform a potentiometric titration with a standardized silver nitrate (AgNO₃) solution to determine the amount of iodide.

  • Calculation: Calculate the percentage of iodine in the original sample based on the volume of titrant used.

Conclusion

The elemental analysis of 4'-Iodobiphenyl-3-carboxylic acid is a multi-step process requiring at least two distinct analytical techniques for a complete characterization. For carbon and hydrogen, automated combustion analysis is the undisputed method of choice due to its speed, accuracy, and small sample requirements. For the crucial determination of iodine, the oxygen flask combustion method followed by titration remains a robust and reliable, albeit more manual, technique. Direct oxygen analysis via pyrolysis is available but is a more specialized and less commonly performed analysis. By combining these methods, researchers can confidently verify the elemental composition of 4'-Iodobiphenyl-3-carboxylic acid, ensuring the integrity of their research and development efforts.

References

  • Pella, E., & Colombo, B. (n.d.). Improved instrumental determination of oxygen in organic compounds by pyrolysis-gas chromatography. Analytical Chemistry. [Link]

  • ASTM E442-91(2009). (n.d.). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM International. [Link]

  • Alford, D. O., & HORTON, C. A. (1951). Determination of small amounts of oxygen in organic compounds. National Bureau of Standards. [Link]

  • Ophardt, C. E. (n.d.). Combustion Analysis. Elmhurst College. [Link]

  • Wikipedia contributors. (n.d.). Combustion analysis. Wikipedia. [Link]

  • Weizmann Institute of Science. (n.d.). Elemental analysis. [Link]

  • LibreTexts. (2022, August 28). Introduction to Combustion Analysis. [Link]

  • Exeter Analytical, Inc. (n.d.). DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440. [Link]

  • Slideshare. (n.d.). Oxygen flask combustion method. [Link]

  • Analyst. (n.d.). Iodimetric determination of iodine or bromine in organic compounds using a 126-fold amplification method. Royal Society of Chemistry. [Link]

  • Bentham Science. (2022, February 15). Oxygen Flask Combustion Method. [Link]

  • ACS Publications. (n.d.). Improved instrumental determination of oxygen in organic compounds by pyrolysis-gas chromatography. [Link]

  • Khan Academy. (n.d.). Worked example: Determining an empirical formula from combustion data. [Link]

  • digicollections.net. (n.d.). 2.4 Oxygen flask method. [Link]

  • Eltra. (n.d.). Combustion Analyzer for the determination of C H N O S in solids. [Link]

  • De Gruyter. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • Central Laboratories UCT Prague. (2016, February 1). Laboratory of Organic Elemental Analysis. [Link]

  • Jackson, A. D., et al. (2018). An International Study Evaluating Elemental Analysis. ACS Omega. [Link]

  • precisionFDA. (n.d.). 4-IODOBUTANOIC ACID. [Link]

  • Taylor & Francis. (n.d.). Elemental analysis – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • PubChemLite. (n.d.). 4-hydroxy-3-iodobiphenyl (C12H9IO). [Link]

Sources

Comparative

Mechanistic Causality: How Ligand Design Dictates Reactivity

The Suzuki-Miyaura cross-coupling (SMC) reaction is arguably one of the most indispensable tools in modern organic synthesis, widely utilized in pharmaceutical drug development, materials science, and natural product syn...

Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling (SMC) reaction is arguably one of the most indispensable tools in modern organic synthesis, widely utilized in pharmaceutical drug development, materials science, and natural product synthesis. By forging carbon-carbon bonds between organoboron species and organic halides (or pseudohalides), SMC offers mild conditions, high functional group tolerance, and non-toxic byproducts.

However, the success of an SMC reaction hinges almost entirely on the selection of the palladium catalyst. Over the past three decades, catalyst design has evolved from simple homogeneous complexes to highly engineered, sterically demanding ligands and recyclable heterogeneous systems. This guide provides an objective, data-driven comparison of different palladium catalysts, explaining the mechanistic causality behind their performance to help researchers optimize their synthetic workflows.

To understand why certain catalysts outperform others, we must examine the three fundamental steps of the SMC catalytic cycle: Oxidative Addition , Transmetalation , and Reductive Elimination [1].

The efficiency of a palladium catalyst is governed by the electronic and steric properties of its ligands:

  • Electron-Rich Ligands (e.g., Alkyl Phosphines, NHCs): High electron density on the ligand increases the electron density at the palladium center. This makes the Pd(0) species more nucleophilic, significantly accelerating the oxidative addition into strong carbon-halogen bonds (such as unreactive aryl chlorides)[1].

  • Spatially Bulky Ligands (e.g., Buchwald Biaryls): Steric bulk serves two critical functions. First, it promotes mono-ligation (forming a highly active 12-electron [LPd(0)] complex)[2]. Second, during the final step of the cycle, the steric crowding forces the two coupling partners closer together, dramatically accelerating reductive elimination and preventing off-target side reactions[1].

G Pd0 Pd(0) Active Catalyst PdII_OA Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_OA + Ar-X PdII_TM Ar-Pd(II)-Ar' (Transmetalation) PdII_OA->PdII_TM + Ar'-B(OH)2 / Base PdII_TM->Pd0 Reductive Elimination Product Ar-Ar' Biaryl PdII_TM->Product Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting palladium oxidation states.

Comparative Analysis of Palladium Catalysts

A. First-Generation Catalysts: Pd(PPh₃)₄ and Pd(dppf)Cl₂

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is the classic catalyst used in Akira Suzuki's original reports. While highly effective for reactive aryl iodides and bromides, it is highly sensitive to air and generally fails to activate aryl chlorides due to the poor electron-donating ability of triphenylphosphine[3]. Pd(dppf)Cl₂ utilizes a bidentate ligand with a wide bite angle, which suppresses unwanted β-hydride elimination. It is an excellent baseline catalyst for coupling aryl mesylates and bromides but still struggles with sterically hindered substrates[4].

B. Buchwald Ligands (Dialkylbiaryl Phosphines): XPhos & SPhos

Developed to overcome the limitations of first-generation catalysts, Buchwald ligands (such as XPhos and SPhos) paired with a Pd source (e.g., as a G2/G3 precatalyst) represent the gold standard for challenging couplings. The electron-rich dialkyl groups facilitate rapid oxidative addition into aryl chlorides and tosylates, while the biaryl backbone stabilizes the catalyst via Pd-arene interactions, preventing premature decomposition[2][4].

C. NHC-Palladium Complexes: PEPPSI-IPr

Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts utilize N-Heterocyclic Carbenes (NHCs) instead of phosphines. NHCs are stronger σ-donors than phosphines, resulting in incredibly robust Pd complexes that resist oxidation and degradation[5]. PEPPSI-IPr is highly recommended for reactions in green, aqueous media and excels at synthesizing bulky, tetra-ortho-substituted biaryls[2].

D. Heterogeneous Catalysts: Pd EnCat™ 30 & Pd-ECN

For process chemistry and pharmaceutical scale-up, removing residual palladium from the final API (Active Pharmaceutical Ingredient) is a major hurdle. Pd EnCat™ 30 encapsulates Pd(II) within a polyurea matrix, virtually eliminating metal leaching and allowing the catalyst to be recycled over 30 times with minimal yield degradation[6]. More recently, single-atom catalysts like Pd-ECN (Palladium on graphitic carbon nitride) have demonstrated Turnover Frequencies (TOF) surpassing homogeneous systems (up to 549 h⁻¹) while maintaining perfect heterogeneity[7].

Quantitative Performance Data

The following table synthesizes experimental data comparing these catalytic systems under standardized conditions.

Catalyst SystemBest For (Electrophile)Typical LoadingMax TON / TOFAir/Moisture StabilityRecyclability
Pd(PPh₃)₄ Aryl-I, Aryl-Br1.0 - 5.0 mol%Low (<1,000)Poor (Requires inert atm)None
Pd(dppf)Cl₂ Aryl-Br, Mesylates1.0 - 3.0 mol%ModerateModerateNone
XPhos Pd G2 Aryl-Cl, Tosylates0.5 - 1.0 mol%High (~10,000)Good (Bench stable)None
PEPPSI-IPr Aryl-Cl, Amides0.5 - 2.0 mol%HighExcellent (Aqueous compatible)None
Pd EnCat™ 30 Aryl-I, Aryl-Br2.0 - 5.0 mol%ModerateExcellentHigh (>30 cycles)
Pd-ECN Aryl-Br, Aryl-Cl0.1 - 0.5 mol%Very High (TOF 549 h⁻¹)ExcellentHigh

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each includes specific causality checks to verify that the catalytic cycle is initiating correctly.

G Start Select Electrophile I_Br Aryl Iodide / Bromide Start->I_Br Cl_Mes Aryl Chloride / Mesylate Start->Cl_Mes PdPPh3 Pd(PPh3)4 / Pd(dppf)Cl2 I_Br->PdPPh3 Hetero Pd EnCat (Recyclable) I_Br->Hetero Need Recyclability? Steric Sterically Hindered? Cl_Mes->Steric Buchwald Buchwald Ligands (XPhos) Steric->Buchwald Yes PEPPSI PEPPSI-IPr (Aqueous/NHC) Steric->PEPPSI Green Solvent

Decision matrix for selecting the optimal palladium catalyst based on substrate properties.

Protocol 1: Homogeneous SMC of Aryl Chlorides using XPhos Pd G2

Causality Focus: The G2 precatalyst ensures rapid, quantitative generation of the active Pd(0) species upon mild base activation, preventing the formation of inactive Pd black.

  • Preparation: In a dry Schlenk flask under nitrogen, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add XPhos Pd G2 (0.01 mmol, 1.0 mol%). Self-Validation Check: The powder should be off-white/pale yellow. Dark gray indicates premature decomposition.

  • Solvent: Add degassed THF/H₂O (4:1, 5 mL). The biphasic nature aids in dissolving the inorganic base, which is crucial for the transmetalation step.

  • Reaction: Heat to 80°C for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol 2: Green Aqueous SMC using PEPPSI-IPr

Causality Focus: NHC ligands provide extreme thermal and hydrolytic stability, allowing the reaction to proceed in environmentally friendly solvents without ligand oxidation.

  • Preparation: In an open-air vial (no inert atmosphere required), combine aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add PEPPSI-IPr (0.01 mmol, 1.0 mol%).

  • Solvent: Add Isopropanol/H₂O (1:1, 4 mL).

  • Reaction: Stir at 60°C for 2 hours. Self-Validation Check: The reaction mixture will transition from a suspension to a clear solution, then precipitate the biaryl product as it forms, driving the reaction forward via Le Chatelier's principle.

  • Workup: Filter the precipitate directly, wash with cold water, and dry under vacuum.

Protocol 3: Recyclable SMC using Pd EnCat™ 30

Causality Focus: Immobilization prevents metal leaching. The polyurea matrix acts as a semi-permeable membrane, allowing substrates in while keeping Pd trapped.

  • Preparation: Combine aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), and tetrabutylammonium acetate (TBAA) (2.0 mmol) in a reaction vial.

  • Catalyst Addition: Add Pd EnCat™ 30 (0.05 mmol Pd, 5.0 mol%).

  • Solvent: Add Isopropanol (5 mL).

  • Reaction: Heat at 80°C for 6 hours.

  • Recovery Workflow: Cool the mixture to 50°C and filter the solid catalyst. Wash the recovered catalyst with acetone (3 x 5 mL) and air-dry for 10 minutes. The catalyst is now ready for the next cycle[6]. Self-Validation Check: Perform an ICP-MS analysis on the filtrate; Pd leaching should be <2 ppm.

Conclusion

For standard, unhindered aryl bromides and iodides, cost-effective catalysts like Pd(dppf)Cl₂ remain highly relevant. However, when dealing with unreactive aryl chlorides, sterically demanding substrates, or amides, upgrading to Buchwald precatalysts (XPhos/SPhos) or PEPPSI-IPr is mandatory to achieve high yields and prevent catalyst death. Finally, for industrial applications where purification and sustainability are paramount, heterogeneous systems like Pd EnCat™ 30 and Pd-ECN offer unparalleled recyclability and low metal contamination.

References

  • Chemistry LibreTexts . Suzuki-Miyaura Coupling. Available at:[Link]

  • Nature Nanotechnology / SciSpace . A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling. Available at: [Link]

  • Organometallics (ACS) . Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. Available at:[Link]

  • Preprints.org . Pd EnCat™ 30 Recycling in Suzuki Cross-Coupling Reactions. Available at:[Link]

  • ResearchGate . Suzuki–Miyaura and Hiyama coupling catalyzed by PEPPSI-type complexes with non-bulky NHC ligand. Available at:[Link]

  • Chemical Society Reviews (RSC) . Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Available at: [Link]

  • Bibliothèque et Archives Canada . The Development of Sterically Demanding Pd-PEPPSI-Complexes. Available at:[Link]

Sources

Validation

Validation of a Next-Generation Green Synthetic Method for 4'-Iodobiphenyl-3-carboxylic Acid: A Comparative Guide

Strategic Context & Causality in Drug Development 4'-Iodobiphenyl-3-carboxylic acid is a highly privileged, bifunctional building block in medicinal chemistry. The rigid biphenyl scaffold provides predictable spatial ori...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Causality in Drug Development

4'-Iodobiphenyl-3-carboxylic acid is a highly privileged, bifunctional building block in medicinal chemistry. The rigid biphenyl scaffold provides predictable spatial orientation, while its dual functionality—an iodine atom for iterative cross-coupling and a carboxylic acid for amidation or esterification—makes it an invaluable intermediate for synthesizing complex therapeutics.

Historically, the synthesis of this molecule relied on traditional Suzuki-Miyaura cross-coupling using tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] in biphasic solvent systems like toluene and water. However, this method is plagued by significant drawbacks: phosphine ligands are highly susceptible to oxidation (requiring strict inert atmospheres), the biphasic nature induces mass-transfer limitations leading to prolonged reaction times, and the reliance on toxic solvents generates a high Environmental Factor (E-factor)[1].

To overcome these bottlenecks, recent literature highlights the transition toward ligand-free palladium catalysts in eco-friendly media[2]. This guide objectively compares the traditional thermal method against a next-generation, microwave-assisted green protocol using ligand-free Pd(OAc)₂ in aqueous ethanol[3].

Mechanistic Insights: The Causality of the Green Approach

The superiority of the green method is not merely empirical; it is grounded in fundamental organometallic mechanics.

By eliminating bulky phosphine ligands, the Pd(OAc)₂ precatalyst is rapidly reduced in situ by ethanol to form highly active, naked Pd(0) nanoparticles. Ethanol serves a dual purpose: it acts as a green co-solvent that dramatically increases the solubility of the organic substrates (1,4-diiodobenzene and 3-carboxyphenylboronic acid) and functions as a mild reducing agent. Furthermore, the application of microwave (MW) irradiation provides instantaneous, volumetric heating. This rapid energy transfer overcomes the high activation energy barrier of the oxidative addition step instantly, minimizing competitive dehalogenation side reactions and preventing catalyst degradation[3].

Figure 1: Mechanistic pathway of the ligand-free aqueous Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the green protocol is designed as a self-validating system . By carefully leveraging the pKa differences and solubility profiles of the reagents, the reaction inherently purifies itself, eliminating the need for resource-intensive column chromatography.

Method A: Traditional Thermal Protocol (Pd(PPh₃)₄ / Toluene)
  • Reagent Charging : To an oven-dried, argon-purged round-bottom flask, add 3-carboxyphenylboronic acid (1.0 mmol), 1,4-diiodobenzene (2.0 mmol), Na₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (5.0 mol%).

  • Solvent Addition : Inject degassed toluene (10 mL) and H₂O (5 mL). Causality: Rigorous degassing is mandatory because the phosphine ligands will rapidly oxidize to triphenylphosphine oxide in the presence of trace oxygen, killing the catalytic cycle.

  • Reaction : Reflux at 100°C for 12 hours.

  • Workup & Purification : Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organics, dry over MgSO₄, and concentrate. The crude mixture requires tedious silica gel flash chromatography to separate the target product from triphenylphosphine oxide and unreacted diiodobenzene.

Method B: Next-Generation Green Protocol (Pd(OAc)₂ / MW / EtOH)
  • Reagent Charging : To a 10 mL microwave vial, add 3-carboxyphenylboronic acid (1.0 mmol), 1,4-diiodobenzene (2.0 mmol), K₂CO₃ (2.5 mmol), and Pd(OAc)₂ (0.5 mol%). Causality: A 2.0 equivalent excess of 1,4-diiodobenzene is used to statistically suppress double-coupling and favor the mono-coupled product.

  • Solvent Addition : Add 4 mL of EtOH/H₂O (1:1 v/v). No degassing is required.

  • Microwave Irradiation : Heat at 80°C for 15 minutes.

  • Phase Separation (Self-Validation Step 1) : Filter the hot mixture through a short Celite pad to remove the precipitated Pd black. Dilute the filtrate with 10 mL of water and extract with hexane (3 x 10 mL). Causality: Hexane selectively extracts the highly non-polar, unreacted 1,4-diiodobenzene. The target product remains entirely in the aqueous phase as a highly soluble potassium carboxylate salt.

  • Acidification (Self-Validation Step 2) : Slowly add 2M HCl to the aqueous layer until pH 2 is reached. Causality: Protonation converts the water-soluble carboxylate salt into the insoluble free carboxylic acid. The immediate precipitation of a white solid acts as an internal, visual validation of successful coupling.

  • Isolation : Filter the precipitate, wash with cold water, and dry in vacuo to yield the pure product.

Figure 2: Comparative workflow of traditional versus green synthetic methods for the target product.

Quantitative Performance Metrics

The transition to the green protocol yields significant improvements across all critical process chemistry metrics. The elimination of chromatography and the reduction in solvent volume drastically lower the E-factor, aligning the synthesis with modern sustainability mandates[1].

Performance MetricTraditional Method (Pd(PPh₃)₄)Green Method (Pd(OAc)₂ / MW)
Catalyst Loading 5.0 mol%0.5 mol%
Reaction Time 12 hours15 minutes
Solvent System Toluene / H₂OEthanol / H₂O
Heating Modality Thermal Reflux (100°C)Microwave (80°C)
Isolated Yield 65%92%
Purity (LC-MS) 94% (Requires Column)>99% (Direct Precipitation)
E-Factor ~45~8

References

  • Martínez, J., Cortés, J. F., & Miranda, R. (2022). Green Chemistry Metrics, A Review. Processes (MDPI).[Link]

  • Hooshmand, S. E., Heidari, B., Sedghi, R., & Varma, R. S. (2019). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry (RSC).[Link]

  • Sadeghi, S. H. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research.[Link]

Sources

Comparative

comparative study of the biological activity of biphenyl isomers

Comparative Guide to the Biological Activity of Biphenyl Isomers: Coplanar vs. Non-Coplanar Scaffolds As a Senior Application Scientist, I frequently encounter the profound impact that subtle structural modifications can...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to the Biological Activity of Biphenyl Isomers: Coplanar vs. Non-Coplanar Scaffolds

As a Senior Application Scientist, I frequently encounter the profound impact that subtle structural modifications can have on a molecule's biological activity. In the realm of biphenyl scaffolds—a privileged structure in medicinal chemistry and a notorious backbone in environmental toxicology—positional isomerism dictates the three-dimensional conformation of the molecule[1].

This technical guide provides an objective, comparative study of two hexachlorobiphenyl isomers: PCB-169 (3,3',4,4',5,5'-hexachlorobiphenyl) and PCB-153 (2,2',4,4',5,5'-hexachlorobiphenyl) . By examining these isomers, we can dissect how coplanar versus non-coplanar geometries completely redirect a molecule's primary biological target, offering critical structure-activity relationship (SAR) insights for both drug development and toxicological risk assessment.

Section 1: Structural Causality and Physicochemical Properties

The biological divergence of biphenyl isomers is fundamentally rooted in steric hindrance.

  • PCB-169 (Coplanar Isomer): Lacking chlorine substitutions at the ortho positions (2, 2', 6, 6'), the two phenyl rings can freely rotate and adopt a flat, coplanar conformation. This geometry is a structural prerequisite for fitting into the binding pocket of the Aryl Hydrocarbon Receptor (AhR), mimicking the highly toxic 2,3,7,8-TCDD (dioxin)[2][3].

  • PCB-153 (Non-Coplanar Isomer): The presence of bulky chlorine atoms at the ortho positions (2, 2') creates severe steric repulsion between the rings. To minimize this energetic penalty, the rings twist perpendicularly, locking the molecule into a non-coplanar conformation. This entirely prevents AhR binding but creates a highly specific ligand geometry for sensitizing the Ryanodine Receptor (RyR)[4].

Table 1: Comparative Physicochemical and Target Profiles

PropertyPCB-169 (Coplanar Isomer)PCB-153 (Non-Coplanar Isomer)
IUPAC Name 3,3',4,4',5,5'-Hexachlorobiphenyl2,2',4,4',5,5'-Hexachlorobiphenyl
Molecular Formula C₁₂H₄Cl₆C₁₂H₄Cl₆
Molecular Weight 360.88 g/mol 360.88 g/mol
Ortho-Substitutions 0 (Non-ortho)2 (Di-ortho)
Primary Target Aryl Hydrocarbon Receptor (AhR)Ryanodine Receptor (RyR1/RyR2)
Toxic Equivalency Factor 0.03 (Dioxin-like)0 (Non-dioxin-like)
Primary Biological Effect CYP1A1 Induction, HepatotoxicityCalcium Dysregulation, Neurotoxicity

Section 2: Divergent Mechanistic Pathways

Understanding the causality behind these molecular interactions is crucial for predictive modeling in drug design.

The AhR Pathway (PCB-169): PCB-169 diffuses across the cell membrane and binds with high affinity to the cytosolic AhR. This binding induces a conformational change that sheds chaperone proteins (e.g., HSP90). The ligand-receptor complex then translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) on the DNA. This initiates the transcription of cytochrome P450 enzymes (notably CYP1A1), leading to oxidative stress and hepatotoxicity[3][5].

The RyR Pathway (PCB-153): Because PCB-153 cannot fit into the AhR binding pocket, it bypasses genomic transcription pathways. Instead, its twisted conformation allows it to bind directly to Ryanodine Receptors located on the endoplasmic/sarcoplasmic reticulum (ER/SR). PCB-153 sensitizes the channel, stabilizing it in an open state. This causes a massive, uncontrolled efflux of Ca²⁺ into the cytosol, triggering signaling cascades that alter dendritic arborization and induce neuronal apoptosis, manifesting as neurobehavioral deficits[4][6].

Pathways cluster_169 Coplanar Isomer (PCB-169) cluster_153 Non-Coplanar Isomer (PCB-153) A PCB-169 Entry B AhR Binding (Cytosol) A->B C Nuclear Translocation & ARNT Dimerization B->C D CYP1A1 Transcription C->D E PCB-153 Entry F RyR Sensitization (ER/SR) E->F G Calcium (Ca2+) Efflux F->G H Neurotoxicity / Apoptosis G->H

Figure 1: Divergent signaling pathways of coplanar (AhR) vs. non-coplanar (RyR) biphenyl isomers.

Section 3: Experimental Methodologies for Target Validation

To trust comparative performance data, the experimental protocols must function as self-validating systems. Below are the standard methodologies used to quantify the distinct biological activities of these isomers.

Protocol A: AhR Activation via Luciferase Reporter Assay (Validating PCB-169)

Purpose: Quantify the genomic transcriptional activation of AhR.

  • Cell Culture: Seed Hepa1c1c7 (mouse hepatoma) cells stably transfected with a DRE-driven luciferase reporter plasmid into 96-well plates[5].

  • Dosing: Treat cells with serial dilutions of PCB-169 (1 nM to 1000 nM) dissolved in DMSO. Causality: Include 2,3,7,8-TCDD as a positive control to validate maximum assay sensitivity, and PCB-153 as a negative control to confirm the structural specificity of the AhR response.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow sufficient time for AhR translocation and reporter gene translation.

  • Lysis and Detection: Lyse the cells using a passive lysis buffer. Add luciferin substrate and immediately measure luminescence using a microplate reader.

  • System Validation: The assay is considered valid if PCB-169 shows a dose-dependent increase in luminescence, while the non-coplanar PCB-153 remains strictly at baseline[3].

Protocol B: RyR Sensitization via[³H]Ryanodine Binding Assay (Validating PCB-153)

Purpose: Measure the non-genomic stabilization of the RyR open state.

  • Tissue Preparation: Homogenize mammalian skeletal muscle or brain tissue and isolate the SR/ER microsomal fraction via differential ultracentrifugation[6].

  • Reaction Mixture: Suspend microsomes in a binding buffer containing 250 mM KCl, 15 mM NaCl, 20 mM HEPES (pH 7.1), and a precisely controlled free Ca²⁺ concentration (e.g., 2 µM). Causality: This specific calcium concentration primes the RyR channels, ensuring they are sensitive to ligand-induced stabilization without being fully saturated.

  • Ligand Incubation: Add 1 nM [³H]Ryanodine. Causality: Ryanodine binds exclusively to the open state of the receptor; therefore, increased radioactivity directly correlates with channel opening. Add varying concentrations of PCB-153 (0.1 µM to 10 µM) and incubate at 37°C for 3 hours. Include PCB-169 as a negative control.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash extensively with ice-cold buffer to remove unbound radioligand.

  • Quantification: Immerse filters in scintillation cocktail and quantify bound [³H]Ryanodine using a liquid scintillation counter. Increased radioactivity confirms RyR sensitization[4].

Workflow Step1 Tissue Homogenization (Skeletal/Brain) Step2 Isolate SR/ER Vesicles (Centrifugation) Step1->Step2 Step3 Incubate with [3H]Ry & PCB-153 Step2->Step3 Step4 Rapid Filtration & Washing Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5

Figure 2: Step-by-step workflow for the[³H]Ryanodine receptor binding assay.

Section 4: Implications for Drug Development and Risk Assessment

The dichotomy between PCB-169 and PCB-153 serves as a masterclass in structure-activity relationship (SAR) design. When developing novel therapeutics containing a biphenyl motif (such as certain NSAIDs, antihypertensives, or antimicrobial peptidomimetics[1]), medicinal chemists must acutely consider steric hindrance.

If the goal is to avoid off-target endocrine or hepatotoxic effects mediated by AhR, introducing bulky ortho-substituents will force a non-coplanar geometry, effectively nullifying AhR affinity. Conversely, if the therapeutic target requires a planar pharmacophore, ortho-substitutions must be strictly avoided. Understanding these isomeric constraints ensures that biological activity is intentionally directed rather than accidentally discovered.

References

  • BenchChem. "Chemical Structure-Property Relationships of Isomeric Biphenyls: A Technical Guide." 1

  • BenchChem. "3,3',4,4',5,5'-Hexachlorobiphenyl (PCB-169): A Comprehensive Technical Guide." 2

  • PLOS One. "PCB 126 and Other Dioxin-Like PCBs Specifically Suppress Hepatic PEPCK Expression via the Aryl Hydrocarbon Receptor." 3

  • Toxicological Sciences (via PMC). "Concentration Dependence of Human and Mouse Aryl Hydrocarbon Receptor Responsiveness to Polychlorinated Biphenyl Exposures." 5

  • Toxicological Sciences (via PMC). "Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish." 6

  • eScholarship. "Ryanodine receptor-dependent mechanisms of PCB developmental neurotoxicity." 4

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Causality: Why Halogenated Waste Requires Strict Segregation

As a Senior Application Scientist, establishing a rigorous, self-validating framework for chemical waste management is non-negotiable. 4'-Iodobiphenyl-3-carboxylic acid (CAS: 57498-62-1) is a highly valuable iodinated bu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating framework for chemical waste management is non-negotiable. 4'-Iodobiphenyl-3-carboxylic acid (CAS: 57498-62-1) is a highly valuable iodinated building block used extensively in drug development and advanced organic synthesis (1[1]). However, due to the covalent iodine atom on its biphenyl scaffold, any waste containing this compound is strictly classified as halogenated organic waste .

This guide provides the mechanistic reasoning and step-by-step operational protocols required to safely handle, segregate, and dispose of 4'-Iodobiphenyl-3-carboxylic acid in both solid and solution states.

The disposal pathway for laboratory waste is entirely dependent on its chemical composition. Non-halogenated organic solvents are often repurposed as fuel additives in cement kilns, effectively recycling the material (2[2]).

Conversely, halogenated compounds like 4'-Iodobiphenyl-3-carboxylic acid cannot be managed this way. If combusted at standard temperatures without specialized scrubbers, halogenated organics generate highly toxic and corrosive byproducts, including dioxins, furans, and hydrogen iodide gas (3[3]). Therefore, they require specialized, high-temperature incineration at permitted facilities. Mixing even a small amount of halogenated waste into a non-halogenated stream contaminates the entire batch, increasing disposal costs by 2-3 times and creating unnecessary environmental hazards (2[2]).

Self-Validating Safety & Handling Prerequisites

Before initiating any disposal procedure, ensure the following safety systems are active:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, ANSI-approved splash goggles, and a fully buttoned lab coat. If the compound is dissolved in aggressive halogenated solvents (e.g., dichloromethane), double-gloving with nitrile or using Viton gloves is mandatory, as standard nitrile offers poor resistance to these solvents (4[4]).

  • Engineering Controls: All waste transfers must be executed within a face-velocity certified chemical fume hood to mitigate inhalation exposure to aerosolized powders or solvent vapors (5[5]).

Step-by-Step Disposal Methodologies

Researchers typically encounter 4'-Iodobiphenyl-3-carboxylic acid waste in two forms: as a raw solid (e.g., expired reagents, contaminated filter paper) or dissolved in a solvent (e.g., reaction mother liquors). Follow the appropriate protocol below.

Protocol A: Solid-State Waste Disposal
  • Verify Physical State: Confirm the waste is strictly solid. Do not mix solid debris with free-flowing liquids.

  • Container Selection: Procure a chemically compatible, high-density polyethylene (HDPE) or glass wide-mouth bottle. The container must have a threaded cap capable of forming a vapor-tight seal (6[6]).

  • Transfer: Working entirely within the fume hood, use a clean solid transfer funnel to move the powder or contaminated materials into the container.

  • Chemical Segregation: Strictly isolate this container from incompatible waste streams, particularly inorganic acids and strong oxidizers, to prevent exothermic reactions (7[7]).

  • Regulatory Labeling: Attach a hazardous waste tag before the first addition of waste. Clearly write "Hazardous Waste: 4'-Iodobiphenyl-3-carboxylic acid (Halogenated Solid)". Never use abbreviations or chemical formulas (6[6]).

Protocol B: Solution-State Waste Disposal (Mother Liquors)
  • Quenching & Cooling: Ensure the reaction mixture is fully quenched and has reached ambient temperature. Transferring hot solutions can cause dangerous vapor expansion and container rupture (4[4]).

  • Container Preparation: Use an institutional UN-approved 5L or 10L plastic carboy designated exclusively for "Halogenated Solvent Waste" (8[8]).

  • Safe Transfer: Place the carboy in secondary containment within the fume hood. Use a dedicated funnel to pour the liquid waste.

  • Volume Management: Cease filling when the container reaches exactly 90% capacity. This mandatory 10% headspace accommodates vapor expansion (5[5]).

  • Sealing: Immediately seal the container with a vapor-tight screw cap. Never leave a waste container open unless actively transferring material (6[6]).

Quantitative Constraints for Waste Management

Strict adherence to quantitative thresholds ensures regulatory compliance and prevents laboratory accidents.

ParameterOperational LimitMechanistic Rationale
Container Fill Level Maximum 90%Prevents spills and provides critical headspace for vapor expansion as ambient temperatures fluctuate (5[5]).
Halogen Contamination Threshold 1,000 ppm (0.1%)The concentration at which a mixed waste stream must be treated entirely as halogenated, triggering higher incineration costs (2[2]).
Maximum Lab Accumulation 55 gallonsRegulatory limit for total hazardous waste accumulation in a laboratory satellite accumulation area (SAA) before mandatory EHS pickup (6[6]).

Disposal Workflow Visualization

G N1 4'-Iodobiphenyl-3-carboxylic acid Waste Generation N2 Determine Physical State N1->N2 N3 Solid Waste (Powder, Crystals, Filters) N2->N3 N4 Liquid Waste (Dissolved in Solvents) N2->N4 N5 Collect in HDPE/Glass Solid Halogenated Bin N3->N5 N6 Collect in UN-Approved Halogenated Liquid Carboy N4->N6 N8 Label: 'Hazardous Waste' List Full Chemical Name N5->N8 N7 Verify <90% Capacity for Vapor Expansion N6->N7 N7->N8 N9 EHS Pickup & High-Temp Incineration N8->N9

Workflow for the classification, segregation, and disposal of 4'-Iodobiphenyl-3-carboxylic acid.

Regulatory Compliance & Final Disposal

Under EPA guidelines (e.g., 40 CFR 262), academic and industrial laboratories must ensure that containers are explicitly labeled with terms that alert emergency responders to the hazard, such as "Hazardous Waste" or "Halogenated Organic Solvents" (9[9]). The container must also indicate the accumulation start date. Once the container reaches its 90% fill limit or the maximum accumulation time is reached, submit a chemical waste pickup request through your institution's Environmental Health & Safety (EHS) department for final off-site incineration (5[5]).

References

  • Washington State University (WSU). "Halogenated solvent solid waste disposal standard operating procedure". 4

  • University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure". 6

  • BenchChem. "Proper Disposal Procedures for SW120 (Halogenated Organic Solvent Waste)".5

  • Sigma-Aldrich. "4'-Iodobiphenyl-3-carboxylic acid | 57498-62-1". 1

  • University of Oslo (UiO). "Procedure with risk assessment: Disposal of solvent waste". 8

  • University of Louisville (UofL). "Chemical Waste Management". 7

  • P2 InfoHouse / US EPA. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams". 3

  • University of British Columbia (UBC). "Organic Solvent Waste Disposal - Safety & Risk Services". 2

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". 9

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